Propenylguaiacol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-prop-1-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIOGJUNALELMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022413 | |
| Record name | Isoeugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-54-1 | |
| Record name | Isoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoeugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propenylguaiacol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, more commonly known as isoeugenol (B1672232), is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a structural isomer of eugenol (B1671780) and is found in the essential oils of various plants, including ylang-ylang (Cananga odorata), cloves (Syzygium aromaticum), and nutmeg.[1][2][3] Isoeugenol is widely utilized in the flavor and fragrance industries for its characteristic sweet, spicy, and clove-like aroma and serves as a precursor in the synthesis of vanillin.[3][4] Beyond its sensory attributes, isoeugenol has garnered significant interest in the scientific community for its diverse biological and pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and analgesic effects.[2][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of isoeugenol, with a focus on experimental methodologies and underlying mechanisms of action.
Chemical Structure and Identification
Isoeugenol is a propenyl-substituted guaiacol (B22219) that can exist as two geometric isomers: cis (Z) and trans (E).[3] The trans isomer is typically a crystalline solid, while the cis isomer is an oily liquid at room temperature.[3]
| Identifier | Value |
| IUPAC Name | 2-methoxy-4-(prop-1-en-1-yl)phenol |
| Synonyms | 4-Propenylguaiacol, Isoeugenol |
| Molecular Formula | C₁₀H₁₂O₂ |
| CAS Number | 97-54-1 |
Table 1: Chemical Identification of Isoeugenol. This table summarizes the key chemical identifiers for isoeugenol.
| Isomer | IUPAC Name | SMILES String | InChI Key |
| trans (E) | 2-methoxy-4-[(E)-prop-1-enyl]phenol | C/C=C/C1=CC(=C(C=C1)O)OC | BJIOGJUNALELMI-ONEGZZNKSA-N |
| cis (Z) | 2-methoxy-4-[(Z)-prop-1-enyl]phenol | C/C=C\C1=CC(=C(C=C1)O)OC | BJIOGJUNALELMI-ARJAWSKDSA-N |
Table 2: Chemical Structure Identifiers for cis- and trans-Isoeugenol. This table provides the specific IUPAC names, SMILES strings, and InChI keys for the geometric isomers of isoeugenol.
Physicochemical Properties
The physicochemical properties of isoeugenol are crucial for its application in various fields, including its formulation in drug delivery systems and its behavior in biological systems.
| Property | Value | Reference |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Pale yellow oily liquid | [7] |
| Melting Point | -10 °C (14 °F; 263 K) | [3] |
| Boiling Point | 266 °C (511 °F; 539 K) | [3] |
| Solubility in water | 810 mg/L (sparingly soluble) | [1][3] |
| Solubility in organic solvents | Soluble in most organic solvents | [3] |
| log P (Octanol/Water Partition Coefficient) | 3.04 | [1] |
| pKa (Predicted) | 10.10 ± 0.31 | [8] |
Table 3: Physicochemical Properties of Isoeugenol. This table presents a summary of the key physicochemical properties of isoeugenol, with corresponding citations.
Biological and Pharmacological Properties
Isoeugenol exhibits a broad spectrum of biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications.
Antimicrobial Activity
Isoeugenol has demonstrated potent antibacterial and antifungal properties.[5] Its mechanism of action is primarily attributed to the disruption of microbial cell membrane integrity and the inhibition of key enzymes essential for microbial survival.[5] It has shown efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values of 0.25-1.0 µg/mL, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli with MIC values in the range of 0.5–2.0 µg/mL.[5] Its antifungal activity against Candida species has been observed with MIC values from 0.5 to 1.5 µg/mL.[5]
Antioxidant Activity
The antioxidant properties of isoeugenol are well-documented and are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[6][9] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[10] Studies have shown that isoeugenol can effectively scavenge DPPH and ABTS radicals in a concentration-dependent manner.[6] The antioxidant mechanism involves direct trapping of free radicals through hydrogen or electron transfer.[6] Isoeugenol has been shown to be a more potent antioxidant than its isomer eugenol.[6]
Anti-inflammatory Effects
Isoeugenol possesses significant anti-inflammatory properties.[2] Research suggests that its anti-inflammatory action is mediated through the modulation of various signaling pathways involved in the inflammatory response. For instance, a synthesized derivative of isoeugenol, isoeugenodilol, has been shown to inhibit the Pyk2-ERK1/2 signaling pathway, which is involved in cell proliferation and migration.[11] Furthermore, studies on the related compound eugenol suggest that these phenylpropanoids can modulate key inflammatory pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.[12][13]
Natural Occurrence and Synthesis
Isoeugenol is naturally found in various essential oils. It can be extracted from plant sources such as clove buds (up to 1%), betel leaf (around 10%), and ylang-ylang (up to 0.5%).[4][14]
Industrially, isoeugenol is commonly synthesized from its isomer, eugenol, through an isomerization reaction.[3] This process typically involves heating eugenol in the presence of a base, such as potassium hydroxide (B78521).[15]
Experimental Protocols
Synthesis of Isoeugenol from Eugenol
Objective: To isomerize eugenol to isoeugenol.
Materials:
-
Eugenol
-
Potassium hydroxide (KOH)
-
Diol solvent (e.g., 1,2-propanediol or 1,2-pentanediol)[15]
-
Acid (for neutralization)
-
Nitrogen gas
-
Three-necked flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a condenser and a magnetic stirrer, add eugenol, potassium hydroxide, and the diol solvent in a molar ratio of 1:2.5-3.5:5-8, respectively.[15]
-
Purge the flask with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 160-170°C with continuous stirring for 6-8 hours.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding an acid until the pH is acidic.[15]
-
Add toluene to the mixture and stir.
-
Filter the mixture to remove any solid precipitates and wash the solid with a small amount of toluene.[15]
-
Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine the organic phases.[15]
-
Wash the combined organic phase with water until neutral.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting isoeugenol by vacuum distillation.[15]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of isoeugenol are believed to be mediated through the inhibition of key pro-inflammatory signaling pathways. Based on studies of related compounds and derivatives, a plausible mechanism involves the downregulation of the MAPK/ERK pathway.
Figure 1: Postulated Anti-inflammatory Signaling Pathway of Isoeugenol. This diagram illustrates a potential mechanism where isoeugenol inhibits the ERK1/2 signaling cascade, leading to a reduction in the expression of pro-inflammatory genes.
Synthesis of Isoeugenol from Eugenol Workflow
The industrial synthesis of isoeugenol from eugenol is a straightforward isomerization reaction.
Figure 2: Experimental Workflow for the Synthesis of Isoeugenol. This diagram outlines the key steps involved in the base-catalyzed isomerization of eugenol to produce isoeugenol.
Conclusion
This compound (isoeugenol) is a versatile natural compound with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its antioxidant, anti-inflammatory, and antimicrobial activities make it a promising candidate for further research and development in the pharmaceutical and nutraceutical industries. The established methods for its synthesis from the readily available precursor, eugenol, further enhance its potential for various applications. This technical guide provides a foundational understanding of isoeugenol for researchers and professionals, encouraging further exploration into its therapeutic and commercial potential.
References
- 1. grokipedia.com [grokipedia.com]
- 2. gabriellaoils.com [gabriellaoils.com]
- 3. Isoeugenol - Wikipedia [en.wikipedia.org]
- 4. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 5. mdpi.com [mdpi.com]
- 6. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. zhishangchem.com [zhishangchem.com]
- 9. turkjps.org [turkjps.org]
- 10. daneshyari.com [daneshyari.com]
- 11. Isoeugenodilol inhibits smooth muscle cell proliferation and neointimal thickening after balloon injury via inactivation of ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 15. CN103408407B - A kind of synthetic method of isoeugenol - Google Patents [patents.google.com]
The Multifaceted Biological Activities of Isoeugenol: A Technical Guide for Researchers
Abstract
Isoeugenol (B1672232), a naturally occurring phenylpropanoid found in the essential oils of various plants, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of isoeugenol. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visual representations of critical signaling pathways to facilitate a deeper understanding of isoeugenol's therapeutic potential.
Introduction
Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a structural isomer of eugenol (B1671780) and a key component of various essential oils, notably from clove and nutmeg. Its wide-ranging pharmacological effects are a subject of growing interest in the pursuit of novel therapeutic agents from natural sources. This guide delves into the core biological activities of isoeugenol, presenting a technical overview supported by scientific literature.
Antioxidant Activity
The antioxidant properties of isoeugenol are primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.
Quantitative Antioxidant Data
The efficacy of isoeugenol as an antioxidant has been quantified in various assays, with the 50% inhibitory concentration (IC50) being a key metric.
| Assay Type | Test System | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | In vitro | 38.97 | [1][2] |
| ABTS Radical Scavenging | In vitro | 43.76 | [1][2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (Isoeugenol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.[3]
-
Preparation of Working Solution: Dilute the DPPH stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[5]
-
Sample Preparation: Dissolve isoeugenol and the positive control in the solvent to prepare a series of concentrations.
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[3]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
Isoeugenol exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Isoeugenol's anti-inflammatory activity is significantly mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), isoeugenol has been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a decrease in the transcription of NF-κB-dependent pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[6][7]
Furthermore, isoeugenol can suppress the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[6][7] The inhibition of these pathways contributes to the overall reduction in the inflammatory response. A derivative of isoeugenol, glyceryl-isoeugenol, has also been shown to suppress the phosphorylation of JNK.[8]
Signaling Pathway of Isoeugenol's Anti-inflammatory Action
Caption: Isoeugenol inhibits inflammation by blocking NF-κB and MAPK pathways.
Experimental Protocol: Griess Assay for Nitrite (B80452) Determination
The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in biological samples.[9][10]
Materials:
-
Griess Reagent Kit (containing Griess Reagents I and II)
-
Nitrite standard solution
-
Cell culture supernatants or other biological samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare other biological samples. If necessary, deproteinate the samples.
-
Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting a stock solution.
-
Reaction Setup: In a 96-well plate, add the samples and standards to individual wells.
-
Addition of Griess Reagents: Add Griess Reagent I to each well (except the blank), followed by the addition of Griess Reagent II.[11]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.[10][11]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 520-590 nm (typically 540 nm or 548 nm).[10][11]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Antimicrobial Activity
Isoeugenol demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi, making it a potential candidate for use as a natural preservative.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 1.0 | [12] |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 2.0 | [12] |
| Escherichia coli | Gram-negative | 0.5 - 2.0 | [12] |
| Candida spp. | Fungus | 0.5 - 1.5 | [12] |
| Candida albicans | Fungus | 128 - 256 | [13] |
Anticancer Activity
Isoeugenol and its derivatives have shown promising anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (mM) | Reference |
| HSG | Human submandibular | 0.0523 | [14][15] |
| MCF-7 | Breast Cancer | 6.59 (derivative) | [16] |
Mechanisms of Anticancer Action
Studies have indicated that isoeugenol's anticancer effects are not solely due to cytotoxicity but also involve the modulation of cellular processes critical for cancer progression. For instance, a derivative of isoeugenol has been shown to induce apoptosis in breast cancer cells (MCF-7) and arrest the cell cycle at the G2/M phase.[16] In contrast, some studies suggest that eugenol may have more potent anti-melanoma activity than isoeugenol.[17]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Materials:
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Cell culture medium
-
Cells to be tested
-
Test compound (Isoeugenol)
-
Solubilization solution (e.g., DMSO, SDS-HCl)
-
96-well plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of isoeugenol and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[18]
-
Solubilization of Formazan: Add a solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm.[18]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability and cytotoxicity using the MTT assay.
Neuroprotective Effects
Isoeugenol has demonstrated neuroprotective potential in various experimental models, suggesting its utility in the context of neurodegenerative diseases.
Mechanism of Action: Nrf2 Pathway Activation and Cholinesterase Inhibition
A key mechanism underlying isoeugenol's neuroprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under conditions of oxidative stress, isoeugenol can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes.[21]
In addition to its antioxidant effects, isoeugenol has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132).[1][2] Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[1][2]
Signaling Pathway of Isoeugenol's Neuroprotective Action via Nrf2
References
- 1. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. bowdish.ca [bowdish.ca]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. mdpi.com [mdpi.com]
- 13. Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Control of ER-positive breast cancer by ERα expression inhibition, apoptosis induction, cell cycle arrest using semisynthetic isoeugenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]
Propenylguaiacol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenylguaiacol, more commonly known as isoeugenol (B1672232), is a phenylpropanoid of significant interest in the pharmaceutical, flavor, and fragrance industries. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailing its presence in various plant species. It outlines the biosynthetic pathway responsible for its formation in plants, offering a clear visual representation of the key enzymatic steps. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantitative analysis of this compound from natural matrices, with a focus on established methodologies such as steam distillation and gas chromatography-mass spectrometry (GC-MS). All quantitative data on its occurrence have been summarized in structured tables for ease of comparison, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources and Occurrence of this compound (Isoeugenol)
This compound is a naturally occurring aromatic compound found in the essential oils of numerous plant species. Its concentration can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and harvesting time. It is also a known component of wood smoke.[1]
Occurrence in Plant Essential Oils
This compound is a characteristic constituent of many well-known spices and aromatic plants. The following tables summarize the quantitative occurrence of this compound in various plant sources, as determined by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometry.
Table 1: Quantitative Occurrence of this compound (Isoeugenol) in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content (%) | Reference(s) |
| Syzygium aromaticum (Clove) | Myrtaceae | Bud | 1.0 | [2] |
| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | 1.05 | [3] |
| Seed (Essential Oil) | 0.04 - 1.30 (trans-isomer) | [4] | ||
| Seed (Essential Oil) | 0.37 - 1.12 | [4] | ||
| Cananga odorata (Ylang-Ylang) | Annonaceae | Flower (Extra EO) | up to 0.5 | [2] |
| Petunia hybrida | Solanaceae | Flower | Emitted Volatile | [5] |
| Ocimum basilicum (Basil) | Lamiaceae | Glandular Trichomes | Present | [5] |
| Gymnadenia densiflora | Orchidaceae | Inflorescence | Predominantly Found | [6] |
| Illicium verum (Star Anise) | Schisandraceae | Not Specified | Present | [7] |
Note: The content of this compound can be influenced by the specific chemotype and origin of the plant material.
Presence in Wood Smoke
This compound is a recognized component of wood smoke, contributing to its characteristic aroma.[1] Its presence in smoke is a result of the thermal degradation of lignin, a complex polymer abundant in wood. The concentration and composition of phenolic compounds like this compound in wood smoke are dependent on the type of wood and the combustion conditions.
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a major metabolic route for the production of a wide array of secondary metabolites. The pathway originates from the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of key intermediates such as feruloyl-CoA. This is then reduced to coniferyl alcohol, a critical branch point. Coniferyl alcohol is acetylated to form coniferyl acetate (B1210297), which serves as the direct precursor for this compound. The final step is catalyzed by the enzyme isoeugenol synthase (IGS) , an NADPH-dependent reductase, which converts coniferyl acetate to isoeugenol.[5][8][9]
Experimental Protocols
Extraction of this compound from Plant Material
Steam distillation is a widely used method for the extraction of essential oils, including those rich in this compound, from plant materials. This technique is particularly suitable for volatile compounds that are immiscible with water.
Materials and Equipment:
-
Ground plant material (e.g., clove buds, nutmeg seeds)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Rotary evaporator
Protocol:
-
Place the ground plant material into the biomass flask of the steam distillation apparatus.
-
Add distilled water to the boiling flask and heat to generate steam.
-
Pass the steam through the plant material. The steam will vaporize the volatile compounds, including this compound.
-
The steam and essential oil vapor mixture is then passed through a condenser, where it cools and condenses back into a liquid.
-
Collect the distillate, which will consist of a biphasic mixture of water and the essential oil.
-
Transfer the distillate to a separatory funnel and perform a liquid-liquid extraction using an appropriate organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude essential oil containing this compound.[10]
Hydrodistillation is another common method for essential oil extraction where the plant material is in direct contact with boiling water.
Materials and Equipment:
-
Ground plant material
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Organic solvent (e.g., n-hexane)
-
Anhydrous sodium sulfate
Protocol:
-
Place the ground plant material in a round-bottom flask.
-
Add a sufficient amount of distilled water to cover the plant material.
-
Set up the Clevenger-type apparatus and heat the flask using a heating mantle to initiate boiling.
-
The steam and volatilized essential oil will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a prescribed period (e.g., 3 hours).
-
Once the distillation is complete, allow the apparatus to cool and collect the separated essential oil.
-
Dry the collected oil over anhydrous sodium sulfate.[4]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium carrier gas
-
This compound (isoeugenol) analytical standard
-
Internal standard (e.g., 1,4-dichlorobenzene)
-
Solvent (e.g., n-hexane or methanol)
-
Volumetric flasks and pipettes
-
Autosampler vials
Protocol:
1. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane (B92381) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from approximately 0.1 to 10 µg/mL.
-
Internal Standard Solution: Prepare a stock solution of the internal standard in hexane.
-
Sample Preparation: Accurately weigh a known amount of the essential oil (e.g., 100 mg) into a volumetric flask and dilute with hexane. Add a known amount of the internal standard.[11]
2. GC-MS Instrumental Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 1:50
-
Oven Temperature Program: Start at 60 °C, ramp to 240 °C at a rate of 3 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. For quantification, monitor characteristic ions of this compound (e.g., m/z 164, 149, 131).[11][12]
3. Data Analysis and Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the prepared sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original essential oil sample.
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for this compound (isoeugenol). The compiled quantitative data and detailed experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The elucidation of its biosynthetic pathway and the standardization of analytical methods are crucial for the quality control of essential oils and for the exploration of this compound's potential therapeutic applications. Further research into the regulatory mechanisms of its biosynthesis and the investigation of a wider range of plant sources will continue to enhance our understanding and utilization of this important natural compound.
References
- 1. scribd.com [scribd.com]
- 2. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 3. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoeugenol synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. benchchem.com [benchchem.com]
- 12. scitepress.org [scitepress.org]
Propenylguaiacol Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the propenylguaiacol (isoeugenol) biosynthesis pathway in plants. This compound is a significant phenylpropanoid volatile with applications in flavors, fragrances, and pharmaceuticals. Understanding its biosynthetic route is critical for metabolic engineering and the development of novel production platforms. This document details the core biochemical steps, key enzymes, regulatory aspects, and relevant experimental protocols.
Introduction to this compound (Isoeugenol)
This compound, commonly known as isoeugenol (B1672232), is an aromatic phenylpropanoid compound found in the essential oils of numerous plants, including ylang-ylang (Cananga odorata) and clove.[1] It is a structural isomer of eugenol (B1671780) and exists as two geometric isomers, cis-(Z) and trans-(E).[1] As a key contributor to floral scents, it plays a role in attracting pollinators.[2] Beyond its ecological function, isoeugenol is a valuable precursor for the industrial synthesis of vanillin (B372448) and possesses antimicrobial properties.[1] Its biosynthesis originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin, flavonoids, and stilbenes.[2][3]
The Core Biosynthesis Pathway
The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two main parts: the general phenylpropanoid pathway, which produces the key intermediate coniferyl alcohol, and the specific terminal steps that convert coniferyl alcohol into this compound.[3][4]
2.1 General Phenylpropanoid Pathway:
-
L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[3]
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumaroyl-CoA Ligase (4CL) .[3]
-
p-Coumaroyl-CoA to Feruloyl-CoA: A series of hydroxylation and methylation steps follow, leading to the formation of feruloyl-CoA. This intermediate is a critical branch point in phenylpropanoid metabolism.
-
Feruloyl-CoA to Coniferyl Alcohol: Feruloyl-CoA is reduced in two steps. First, Cinnamoyl-CoA Reductase (CCR) reduces it to coniferaldehyde (B117026). Second, Cinnamyl Alcohol Dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.[3]
2.2 Terminal Biosynthetic Steps to this compound:
-
Coniferyl Alcohol to Coniferyl Acetate (B1210297): The key precursor for this compound synthesis is formed by the acetylation of coniferyl alcohol. This reaction is catalyzed by Coniferyl Alcohol Acetyltransferase (CFAT) , which utilizes acetyl-CoA as the acetyl group donor.[3][5]
-
Coniferyl Acetate to this compound (Isoeugenol): The final step is the NADPH-dependent reduction of coniferyl acetate to isoeugenol, catalyzed by the enzyme Isoeugenol Synthase (IGS) .[6][7] This enzyme is a member of the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family of reductases.[2][7]
Key Enzymes and Quantitative Data
The terminal steps of this compound biosynthesis are catalyzed by two key enzymes: Coniferyl Alcohol Acetyltransferase (CFAT) and Isoeugenol Synthase (IGS). The kinetic properties of these enzymes, particularly IGS, have been characterized in several plant species.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference(s) |
| AIS1 (IGS) | Pimpinella anisum (Anise) | Coniferyl Acetate | 230 | N/A | N/A | N/A | [8][9] |
| AsIGS | Asarum sieboldii | Coniferyl Acetate | 12,210 | 27.9 U/mg | 76.26 | 6.49 | [10] |
| IEMT | Clarkia breweri | Isoeugenol | 58 | N/A | N/A | N/A | [11] |
| IEMT | Clarkia breweri | S-adenosyl-L-methionine | 27 | N/A | N/A | N/A | [11] |
Note: IEMT ((Iso)eugenol O-methyltransferase) is not directly in the this compound synthesis pathway but acts on its product.
Experimental Protocols
This section provides generalized methodologies for the key experiments required to study the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific plant species and experimental setup.
4.1 Protocol for Heterologous Expression and Purification of Isoeugenol Synthase (IGS)
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of the candidate IGS gene from cDNA using PCR with high-fidelity polymerase. Clone the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag) for bacterial expression in E. coli.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow a 1 L culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged IGS protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Buffer Exchange: Desalt and concentrate the purified protein using ultrafiltration devices, exchanging the buffer to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
-
Purity Check: Verify protein purity and size using SDS-PAGE.
4.2 Protocol for In Vitro Enzyme Assay of Isoeugenol Synthase (IGS)
-
Reaction Mixture: Prepare a total reaction volume of 100 µL containing:
-
Assay Buffer (e.g., 100 mM Tris-HCl or Bis-Tris, pH 6.5)[7]
-
NADPH (1-2 mM final concentration)
-
Coniferyl Acetate (substrate, 50-500 µM final concentration, dissolved in a minimal amount of DMSO or acetone)
-
Purified IGS enzyme (1-5 µg)
-
-
Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for 30-60 minutes.[7]
-
Reaction Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., undecane (B72203) or benzyl (B1604629) acetate). Vortex vigorously to extract the products.
-
Sample Preparation: Centrifuge to separate the phases. Transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).
4.3 Protocol for GC-MS Analysis of this compound
-
Instrumentation: Use a GC-MS system equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).[5][12]
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Start at 50°C for 2 min, ramp to 250°C at a rate of 10°C/min, and hold for 5 min.[5]
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Identification and Quantification: Identify this compound (isoeugenol) by comparing its retention time and mass spectrum with those of an authentic standard. Quantify using the peak area of a characteristic ion relative to the internal standard.
References
- 1. Isoeugenol - Wikipedia [en.wikipedia.org]
- 2. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoeugenol synthase - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Biosynthesis of t-anethole in anise: characterization of t-anol/isoeugenol synthase and an O-methyltransferase specific for a C7-C8 propenyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Dual catalytic potential of isoeugenol synthase in Asarum sieboldii Miq. (AsIGS): Unveiling isoeugenol preference in vitro and eugenol production in vivo, with insights into hydrogen bonding influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase involved in floral scent production in Clarkia breweri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the Characterization of Cis- and Trans-Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is a key component in various essential oils, notably from plants like ylang-ylang (Cananga odorata), and is a constituent of wood smoke.[1] The presence of a double bond in its propenyl side chain gives rise to two geometric isomers: cis-(Z)-isoeugenol and trans-(E)-isoeugenol.[1] These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that lead to different physicochemical and biological properties.[1][2]
Trans-(E)-isoeugenol is the more thermodynamically stable isomer and typically predominates in synthesized mixtures.[3][4] It exists as a crystalline solid at room temperature, whereas cis-(Z)-isoeugenol is a liquid.[1][3][5] This fundamental difference in their physical states is highly advantageous for their separation.[3] A thorough and accurate characterization of each isomer is paramount for research, quality control, and drug development, as stereochemistry can significantly influence a molecule's biological activity, therapeutic efficacy, and toxicological profile.
This technical guide provides a comprehensive overview of the key analytical techniques and methodologies for the synthesis, separation, and detailed characterization of cis- and trans-isoeugenol.
Physicochemical Properties
The primary distinction in physical properties between the two isomers is their physical state at room temperature, which is a direct consequence of their molecular geometry. The more linear and symmetrical structure of trans-isoeugenol allows for more efficient packing in a crystal lattice, resulting in a higher melting point compared to the less symmetrical cis-isomer.
| Property | cis-(Z)-Isoeugenol | trans-(E)-Isoeugenol |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [6] | 164.20 g/mol [1] |
| CAS Number | 5912-86-7[7] | 5932-68-3[7] |
| Appearance | Liquid[1][5] | Crystalline Solid[1][7] |
| Melting Point | -10 °C (for the mixture)[1][7] | 33 °C[7] |
| Boiling Point | ~133 °C @ 11 mmHg[7] | ~140 °C @ 12 mmHg[7] |
| Density | 1.088 g/cm³ @ 20°C[7] | 1.087 g/cm³ @ 20°C[7] |
| Refractive Index | n²⁰/D 1.5724[7] | n²⁰/D 1.5778[7] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the cis and trans isomers of isoeugenol.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the most definitive method for distinguishing between the isomers. The key diagnostic feature is the coupling constant (³J) between the two vinylic protons (H-α and H-β), which is significantly larger for the trans isomer due to the dihedral angle between the protons.[8]
| Proton Assignment | trans-(E)-Isoeugenol | cis-(Z)-Isoeugenol | Key Differentiating Feature |
| H-α (vinyl) | ~6.3 ppm (dq, ³J ≈ 15.6 Hz)[2][9] | ~6.4 ppm (dq, ³J ≈ 11.5 Hz)[8] | The coupling constant (³J) between H-α and H-β is the most reliable diagnostic tool.[2] A larger value (typically 12-18 Hz) confirms the trans configuration, while a smaller value (6-12 Hz) indicates the cis form.[8] |
| H-β (vinyl) | ~6.1 ppm (dq, ³J ≈ 15.6 Hz)[9] | ~5.7 ppm (dq, ³J ≈ 11.5 Hz)[8] | |
| -CH₃ (propenyl) | ~1.9 ppm (dd)[9] | ~1.9 ppm (dd)[8] | |
| -OCH₃ | ~3.9 ppm (s) | ~3.9 ppm (s)[8] | |
| Ar-H | 6.7 - 6.9 ppm (m) | 6.7 - 6.9 ppm (m)[8] | |
| -OH | Variable (s) | Variable (s) | |
| Note: Chemical shifts (δ) are reported in ppm and are referenced to TMS. Values can vary slightly based on the solvent used. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The stereochemistry of the double bond also influences the chemical shifts of the carbons in the propenyl side chain. The methyl carbon of the cis isomer typically appears at a higher field (lower ppm value) due to steric compression, known as the γ-gauche effect.[2]
| Carbon Assignment | trans-(E)-Isoeugenol (δ, ppm) | cis-(Z)-Isoeugenol (δ, ppm) | Key Differentiating Feature |
| C-α (vinyl) | ~131 | ~129 | The chemical shifts for the vinylic and methyl carbons are distinct for each isomer. |
| C-β (vinyl) | ~125 | ~123 | |
| -CH₃ (propenyl) | ~18[2] | ~14[2] | The methyl group in the cis isomer is shielded (upfield shift) due to the γ-gauche effect.[2] |
| Aromatic Carbons | 110 - 149 | 110 - 149 | |
| -OCH₃ | ~56 | ~56 | |
| Note: The exact chemical shifts can vary depending on the solvent used. |
Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and straightforward method for differentiating the isomers. The most characteristic vibrational mode is the out-of-plane C-H bending of the vinylic hydrogens.
| Vibrational Mode | trans-(E)-Isoeugenol | cis-(Z)-Isoeugenol | Key Differentiating Feature |
| =C-H Out-of-Plane Bend | ~960 cm⁻¹ (strong)[2][10] | ~675-730 cm⁻¹ (strong)[2] | This band is highly characteristic of the substitution pattern on the double bond and is the most significant difference in the IR spectra.[2] |
| O-H Stretch | ~3500-3200 cm⁻¹ (broad) | ~3500-3200 cm⁻¹ (broad) | |
| C-H Stretch (sp²) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | |
| C-H Stretch (sp³) | ~3000-2850 cm⁻¹ | ~3000-2850 cm⁻¹ | |
| C=C Aromatic Stretch | ~1605, ~1510 cm⁻¹ | ~1605, ~1510 cm⁻¹ | |
| C-O Stretch | ~1260, ~1030 cm⁻¹ | ~1260, ~1030 cm⁻¹ |
UV-Vis Spectroscopy
The UV-Vis spectra of the two isomers are very similar, as they share the same chromophore. However, the trans isomer may exhibit a slight bathochromic shift (to a longer wavelength) and higher molar absorptivity due to its more planar conformation, which allows for more effective π-electron conjugation.
| Isomer | λmax |
| trans-(E)-Isoeugenol | ~265 nm |
| cis-(Z)-Isoeugenol | ~260 nm |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of both isomers will produce nearly identical spectra, as the fragmentation is driven by the molecule's structure and functional groups, not its stereochemistry. Both isomers show a prominent molecular ion peak (M⁺) at m/z 164. The fragmentation patterns are characterized by the loss of methyl (-15) and other fragments from the propenyl side chain.
Experimental Protocols
Synthesis: Isomerization of Eugenol (B1671780) to Isoeugenol
Isoeugenol is typically synthesized via the base-catalyzed isomerization of eugenol.[4] This reaction shifts the double bond from the terminal position to a position conjugated with the aromatic ring, yielding a mixture of cis- and trans-isoeugenol, with the trans-isomer being the major product.[3][4]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve eugenol in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add a strong base, such as potassium hydroxide (B78521) (KOH), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to facilitate the isomerization.
-
Workup: After cooling to room temperature, neutralize the mixture with a suitable acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield a mixture of isoeugenol isomers.
Separation of Cis and Trans Isomers
The significant difference in the melting points of the isomers allows for their efficient separation on a preparative scale.[3]
Protocol 1: Fractional Crystallization This method leverages the fact that trans-isoeugenol is a solid while cis-isoeugenol (B1225279) is a liquid at or below room temperature.[3]
-
Dissolution: If necessary, dissolve the isomer mixture in a minimal amount of a suitable cold solvent.
-
Crystallization: Cool the mixture slowly, first to room temperature and then in an ice bath or refrigerator (0-4 °C), to induce the crystallization of the solid trans-isoeugenol.[3]
-
Filtration: Separate the trans-isomer crystals from the liquid, cis-isomer-enriched mother liquor via vacuum filtration.[3]
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual mother liquor.[3]
-
Recovery: The filtrate contains the enriched cis-isomer. The solid crystals are the purified trans-isomer. Both can be further purified by repeating the process.
Protocol 2: Fractional Vacuum Distillation This method separates the isomers based on their slightly different boiling points.[3]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the isomer mixture under reduced pressure.
-
Fraction Collection: Carefully collect the fractions that distill at different temperature ranges. The lower-boiling point fraction will be enriched in the cis-isomer, while the higher-boiling point fraction will be enriched in the trans-isomer.
-
Analysis: Analyze the collected fractions using GC or HPLC to determine the purity of each isomer.[3]
Analytical Separation: High-Performance Liquid Chromatography (HPLC)
Analytical separation is crucial for quantification and purity assessment. Reverse-phase HPLC is a common method.
Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water.[11] A modifier like phosphoric acid may be used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~260 nm.
-
Elution Order: The elution order may vary, but often the trans-isomer elutes before the cis-isomer.[4]
General Protocol for Spectroscopic Analysis
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Data Acquisition: Acquire spectra on a 300-500 MHz NMR spectrometer.[2]
-
Data Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction.[2]
-
Analysis: Reference the spectrum to the residual solvent peak, then integrate peaks, determine chemical shifts (δ), and measure coupling constants (J).[2]
IR Spectroscopy:
-
Sample Preparation: Place a drop of the liquid sample (cis-isomer) or a small amount of the solid sample (trans-isomer) between two KBr or NaCl plates (for neat analysis) or prepare a KBr pellet for the solid.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Data Acquisition: Record the absorbance spectrum against a solvent blank using a UV-Vis spectrophotometer.
Visualization of Workflows and Pathways
Biological Activity
Isoeugenol is recognized for a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects.[12] The antioxidant properties are largely attributed to the phenolic hydroxyl group, which can effectively scavenge free radicals.[12] While much of the existing research has been conducted on isomer mixtures or has focused on the more stable trans-isomer, the distinct stereochemistry of the cis and trans forms could lead to differences in their biological interactions and potency. For instance, phenylpropanoids are known to exert anti-inflammatory effects by modulating key signaling pathways, such as inhibiting the Nuclear Factor-kappa B (NF-κB) cascade.[13] Further research on the pure, isolated isomers is necessary to fully delineate their individual contributions to the overall biological profile of isoeugenol.
Conclusion
The comprehensive characterization of cis- and trans-isoeugenol is readily achievable through a combination of spectroscopic and chromatographic techniques. ¹H NMR and IR spectroscopy stand out as the most powerful tools for unambiguous isomer differentiation, based on vinylic proton coupling constants and C-H out-of-plane bending vibrations, respectively.[2] The distinct physical properties of the isomers facilitate their effective separation by methods such as fractional crystallization and distillation.[3] This guide provides the foundational data and protocols to assist researchers, scientists, and drug development professionals in the precise identification, separation, and further investigation of these two important geometric isomers.
References
- 1. Isoeugenol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Showing Compound Isoeugenol (FDB002728) - FooDB [foodb.ca]
- 6. cis-Isoeugenol | C10H12O2 | CID 1549041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoeugenol [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol in Herbs, Spices, and Essential Oils [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Propenylguaiacol CAS number and molecular weight
This guide provides essential technical information on propenylguaiacol, including its chemical identifiers and molecular properties. The data is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Molecular Properties
This compound is a term often used for Isoeugenol, a phenylpropanoid. It is a structural isomer of eugenol (B1671780) where the allyl group is replaced by a propenyl group. Isoeugenol exists as two geometric isomers: cis-(Z) and trans-(E).
Data Summary
The following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular weights for this compound and its isomers.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isoeugenol (mixture of cis and trans) | This compound; 2-Methoxy-4-(1-propenyl)phenol | 97-54-1[1][2][3][4][5][6] | C₁₀H₁₂O₂[1][2][3] | 164.20[2][3][5] |
| trans-Isoeugenol | (E)-2-Methoxy-4-(1-propenyl)phenol | 5932-68-3[2] | C₁₀H₁₂O₂ | 164.20 |
| cis-Isoeugenol | (Z)-2-Methoxy-4-(1-propenyl)phenol; cis-4-Propenylguaiacol | 5912-86-7[2][7] | C₁₀H₁₂O₂[7] | 164.20[7] |
Structural Relationship
This compound (Isoeugenol) is structurally related to guaiacol, a naturally occurring organic compound. The diagram below illustrates the basic structural relationship.
Caption: Structural relationship between Guaiacol and this compound.
This guide is intended for informational purposes for a scientific audience. For experimental and safety protocols, please refer to peer-reviewed literature and established safety data sheets.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Isoeugenol [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. isoeugenol, 97-54-1 [thegoodscentscompany.com]
- 5. ISOEUGENOL | 97-54-1 [chemicalbook.com]
- 6. Isoeugenol, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 7. cis-Isoeugenol | C10H12O2 | CID 1549041 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dichotomous Nature of Isoeugenol: A Technical Guide to its Antioxidant and Prooxidant Activities
For Researchers, Scientists, and Drug Development Professionals
Isoeugenol (B1672232), a phenylpropanoid commonly found in essential oils, presents a fascinating duality in its chemical behavior, acting as both a potent antioxidant and a conditional prooxidant. This technical guide provides an in-depth analysis of these opposing activities, offering quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and development in therapeutics and material preservation.
Core Concepts: A Balancing Act of Redox Activity
Isoeugenol's antioxidant and prooxidant effects are intimately linked to its chemical structure, particularly the phenolic hydroxyl group and the propenyl side chain. Its ability to donate a hydrogen atom from the hydroxyl group allows it to scavenge free radicals, thus exhibiting antioxidant properties. Conversely, under certain conditions, particularly in the presence of transition metal ions or within the unique microenvironment of cancer cells, isoeugenol can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, a hallmark of its prooxidant activity.
Quantitative Analysis of Isoeugenol's Dual Activities
The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of isoeugenol's antioxidant and prooxidant potencies.
Antioxidant Activity of Isoeugenol
| Assay | EC50 Value (Isoeugenol) | EC50 Value (Eugenol) | Reference Compound | EC50 Value (Reference) | Source |
| DPPH Radical Scavenging | 17.1 µg/mL | 22.6 µg/mL | Trolox | 13.5 µg/mL | [1][2] |
| ABTS Radical Scavenging | Slightly higher activity than eugenol | - | Trolox | - | [2] |
EC50: The concentration of the substance that causes a 50% reduction in the activity of the respective radical.
Prooxidant and Cytotoxic Activities of Isoeugenol
| Cell Line | Assay | CC50/IC50 Value (Isoeugenol) | CC50/IC50 Value (Eugenol) | Key Findings | Source |
| Human Submandibular Cell Line | MTT | 0.0523 mM | 0.395 mM | Isoeugenol is significantly more cytotoxic and induces higher ROS production. | [3][4] |
| HT29 (Colon Cancer) | MTT | - | - | Isoeugenol inhibits proliferation and induces apoptosis. | [5] |
| Murine Breast Cancer (4T1) | MTT | 21.08 µg/mL (Methyl Isoeugenol Isothiocyanate) | - | Derivative shows selective cytotoxicity towards cancer cells. |
CC50: The concentration of the substance that causes 50% cell death. IC50: The concentration of the substance that inhibits a biological process by 50%.
Experimental Protocols: Methodologies for Assessing Redox Activity
Detailed and standardized protocols are crucial for the accurate assessment of isoeugenol's antioxidant and prooxidant effects.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)
-
Isoeugenol stock solution (in a suitable solvent like methanol or ethanol)
-
Standard antioxidant (e.g., Trolox, BHA)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol (B145695) and protect it from light. Prepare a series of dilutions of isoeugenol and the standard antioxidant.[1]
-
Reaction Mixture: In a microplate or cuvette, mix a specific volume of the DPPH solution with a specific volume of the isoeugenol or standard solution. A control containing only the DPPH solution and the solvent should also be prepared.[1]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[1]
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[1] The EC50 value is determined by plotting the scavenging activity against the concentration of the sample.[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Target cell line (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
Isoeugenol stock solution (in a solvent like DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]
-
Compound Treatment: Treat the cells with various concentrations of isoeugenol for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).[6][7]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[6][7]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6][7]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[6]
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol outlines a general method for measuring intracellular ROS levels using a fluorogenic probe like H2DCFDA.
Materials:
-
Live cells
-
ROS-sensitive fluorescent probe (e.g., H2DCFDA)
-
Assay buffer (e.g., PBS)
-
Isoeugenol solution
-
Positive control (ROS inducer, e.g., H2O2)
-
Fluorescence microscope, flow cytometer, or microplate reader
Procedure:
-
Cell Loading: Incubate the cells with the ROS-sensitive probe in assay buffer for a specified time at 37°C in the dark.[8]
-
Washing: Wash the cells to remove any excess probe.
-
Treatment: Treat the cells with isoeugenol at various concentrations. Include a positive control and an untreated control.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for H2DCFDA). The fluorescence intensity is proportional to the level of intracellular ROS.[8]
Signaling Pathways and Mechanisms of Action
The dual nature of isoeugenol is governed by its interaction with distinct cellular signaling pathways.
Antioxidant Mechanism: Nrf2 Signaling Pathway
Isoeugenol can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles or ROS can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's defense against oxidative stress.[9]
Caption: Isoeugenol activates the Nrf2 antioxidant response pathway.
Prooxidant Mechanism: Induction of Apoptosis in Cancer Cells
In cancer cells, isoeugenol can act as a prooxidant, leading to increased ROS levels, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death). This process involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and the activation of caspases.
Caption: Prooxidant activity of isoeugenol inducing apoptosis in cancer cells.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow for investigating the cytotoxic and pro-apoptotic effects of isoeugenol is outlined below.
Caption: Experimental workflow for investigating isoeugenol's cytotoxicity.
Conclusion and Future Directions
Isoeugenol's antioxidant and prooxidant activities are concentration- and environment-dependent. Its ability to scavenge free radicals makes it a promising candidate for applications in food preservation and as a potential therapeutic agent against oxidative stress-related diseases. Conversely, its prooxidant effects, particularly its selective cytotoxicity towards cancer cells, highlight its potential in oncology drug development.
Future research should focus on in vivo studies to validate the in vitro findings, elucidate the precise mechanisms of its dual activities in complex biological systems, and explore the development of isoeugenol derivatives with enhanced and more specific antioxidant or prooxidant properties for targeted therapeutic applications. A thorough understanding of its dichotomous nature is paramount for harnessing its full potential while ensuring its safe and effective use.
References
- 1. benchchem.com [benchchem.com]
- 2. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]
Propenylguaiacol Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenylguaiacol derivatives, a class of naturally occurring phenolic compounds, and their synthetic analogues have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of this compound derivatives, including their synthesis, quantitative biological evaluation, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and synthesis are provided to facilitate further research and development in this promising area of medicinal chemistry. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
Propenylguaiacols are characterized by a guaiacol (B22219) (2-methoxyphenol) core substituted with a propenyl group. The most well-known member of this family is isoeugenol (B1672232), a key component of various essential oils.[1] The structural isomer of isoeugenol, eugenol (B1671780), is also a closely related and biologically active compound. The versatile chemical structure of the this compound scaffold allows for a wide range of synthetic modifications, leading to the generation of novel derivatives with enhanced or modulated biological activities. These activities span from antioxidant and anti-inflammatory to anticancer and neuroprotective effects, making them attractive candidates for therapeutic development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through various chemical strategies, primarily involving the modification of the parent compound, isoeugenol, or its precursor, eugenol.
Isomerization of Eugenol to Isoeugenol
A common starting point for the synthesis of many this compound derivatives is the isomerization of eugenol to isoeugenol. This reaction transforms the allyl group of eugenol into a more stable conjugated propenyl group.
Experimental Protocol: Isomerization of Eugenol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add eugenol and potassium hydroxide (B78521) in a molar ratio of 1:2.5-3.5. Add 1,2-propanediol or 1,2-pentanediol (B41858) as the reaction solvent, with a molar ratio of solvent to eugenol of 5-8:1.
-
Reaction Conditions: Under a nitrogen atmosphere, heat the reaction mixture to 160-170°C and maintain this temperature for 6-8 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture and acidify it with an appropriate acid until the pH is acidic.
-
Extraction: Add toluene (B28343) to the mixture, stir, and then filter to remove any solid precipitates. Wash the solid with a small amount of toluene. Separate the organic phase from the filtrate. Extract the aqueous phase with toluene and combine all organic phases.
-
Purification: Wash the combined organic phase with water until neutral. Remove the toluene by rotary evaporation. The crude product is then purified by vacuum distillation to yield trans-isoeugenol.
Synthesis of this compound Ethers
The phenolic hydroxyl group of propenylguaiacols is a common site for derivatization, such as etherification, to modulate the compound's physicochemical and biological properties.
Experimental Protocol: Synthesis of 2-Methoxydiphenyl Ether (a Guaiacol Ether Derivative)
-
Salt Formation: In a 500-ml round-bottomed flask, add 29.4 g (0.43 mole) of powdered potassium hydroxide and 75 g (0.60 mole) of guaiacol. Allow the exothermic reaction to proceed. After completion, stir the mixture with a glass rod and heat under reduced pressure at 150°C for 3 hours.
-
Ullmann Condensation: To the dry potassium salt of guaiacol, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene, and a few drops of guaiacol.
-
Reaction Conditions: Gradually raise the temperature to 200°C and maintain it for 2 hours.
-
Extraction: After cooling, extract the product from the reaction mixture with successive portions of water and ether.
-
Purification: The combined ether and water solutions are subjected to steam distillation with superheated steam (180–200°C) to yield the crude 2-methoxydiphenyl ether, which can be further purified by crystallization.
Synthesis of Glycoconjugates
Glycosylation of propenylguaiacols is a strategy to enhance their solubility and bioavailability, potentially leading to improved therapeutic efficacy.
Experimental Protocol: General Procedure for the Synthesis of Eugenol/Isoeugenol Glycoconjugates via Click Chemistry
-
Propargylation: To a solution of eugenol or isoeugenol (1 equivalent) in acetone, add K2CO3 (1.5 equivalents) and propargyl bromide (2.5 equivalents) at room temperature under an inert atmosphere. Monitor the reaction by TLC. After completion, filter the reaction mixture and evaporate the solvent. Purify the residue by flash chromatography to obtain the propargylated derivative.
-
Click Reaction: To a stirred solution of the propargylated eugenol/isoeugenol (1 equivalent) in DCM, add the desired azido (B1232118) sugar (1.2 equivalents), CuI (0.55 equivalents), and DIPEA (1.0 equivalent). Stir the reaction mixture for 14-24 hours under an inert atmosphere at 25°C.
-
Purification: After completion of the reaction (monitored by TLC), concentrate the reaction mixture in vacuo and purify the crude product by flash chromatography to furnish the desired glycoconjugate.
Biological Activities and Quantitative Data
This compound derivatives have demonstrated a wide array of biological activities. The following tables summarize the quantitative data (IC50/EC50 values) for some of these activities.
Antioxidant Activity
The phenolic hydroxyl group in this compound derivatives contributes to their potent antioxidant properties by scavenging free radicals.
| Compound/Derivative | Assay | IC50/EC50 (µg/mL) | Reference |
| Isoeugenol | DPPH | 17.1 | [2] |
| Eugenol | DPPH | 22.6 | [2] |
| Eugenol Derivative 16 | DPPH | 19.3 | [3] |
| Eugenol Derivative 18 | DPPH | 32.0 | [3] |
| Trolox (Standard) | DPPH | 16.0 | [3] |
Table 1: Antioxidant Activity of this compound Derivatives.
Anti-inflammatory Activity
Several this compound derivatives exhibit significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Eugenol Derivative 1C | In vitro anti-inflammatory | 133.8 | [4] |
| Diclofenac Sodium (Standard) | In vitro anti-inflammatory | 54.32 | [4] |
| Dehydrodiisoeugenol | COX-2 Inhibition | - | [5] |
| Bis-eugenol | COX-2 Inhibition | - | [5] |
Table 2: Anti-inflammatory Activity of this compound Derivatives.
Anticancer Activity
The cytotoxic effects of this compound derivatives against various cancer cell lines have been investigated, revealing their potential as anticancer agents.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid Derivative 1 | HCT116 | 22.4 | [6] |
| Cinnamic Acid Derivative 2 | HCT116 | 0.34 | [6] |
| Thiazole Derivative 7c | Various | < 100 µg/mL | [7] |
| Thiazole Derivative 9c | Various | < 100 µg/mL | [7] |
| Thiazole Derivative 11d | Various | < 100 µg/mL | [7] |
Table 3: Anticancer Activity of this compound-Related Derivatives.
Antifungal Activity
Certain derivatives have shown promising activity against pathogenic fungi.
| Compound/Derivative | Fungal Strain | MIC (µM) |
| Eugenol Glycoconjugate 6i | Aspergillus fumigatus | 10.86 |
| Isoeugenol Glycoconjugate 7 | Aspergillus fumigatus | 15.54 |
Table 4: Antifungal Activity of this compound Glycoconjugates.
Experimental Protocols for Biological Assays
DPPH Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of compounds.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 20 µL of the test sample or standard at various concentrations to the wells. Add 180 µL of the DPPH solution to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., RPMI-1640).
-
Drug Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and immunity. Some this compound derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
DAXX Signaling Pathway
The Death Domain-Associated Protein (DAXX) is involved in apoptosis (programmed cell death). Modulation of the DAXX signaling pathway by certain bioactive molecules can influence cell survival and death, which is relevant in the context of cancer therapy and neuroprotection.
Caption: Modulation of the DAXX-mediated apoptosis pathway by this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of bioactive compounds with significant therapeutic potential. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel drugs targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This technical guide has provided a comprehensive overview of the current state of research, including synthetic methodologies, quantitative bioactivity data, and mechanistic insights.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as therapeutic agents. Additionally, in vivo studies are needed to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Propenylguaiacol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propenylguaiacol, also known as isoeugenol (B1672232) or 2-methoxy-4-(1-propenyl)phenol, is a naturally occurring phenylpropanoid found in the essential oils of various plants, including ylang-ylang and clove. As a structural isomer of eugenol (B1671780), it has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant pathways and workflows to support further research and development.
Antioxidant Activity
This compound exhibits potent antioxidant activity, primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The conjugated double bond in its propenyl side chain enhances the stability of the resulting phenoxyl radical through electron delocalization, contributing to its superior radical-scavenging ability compared to its isomer, eugenol.[1]
Quantitative Data: Radical Scavenging Activity
| Assay | Compound | EC50 Value (μg/mL) | Reference |
| DPPH Radical Scavenging | This compound (Isoeugenol) | 17.1 | [1][2] |
| DPPH Radical Scavenging | Eugenol | 22.6 | [1][2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound (Isoeugenol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
Spectrophotometer
-
96-well microplate or cuvettes
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and stored in the dark.
-
Sample Preparation: Prepare a series of concentrations of this compound in methanol. A standard antioxidant should also be prepared in a series of concentrations to serve as a positive control.
-
Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the DPPH solution with a specific volume of the sample solution at different concentrations. A control is prepared by mixing the DPPH solution with methanol alone.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentrations.[1]
Visualization: Antioxidant Mechanism
Caption: this compound donates a hydrogen atom to neutralize a free radical.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4]
Quantitative Data: Inhibition of Inflammatory Mediators
| Assay | Cell Line | Treatment | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not explicitly stated, but showed marked inhibition | [3][4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes the method to evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (Isoeugenol)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin (B12071052) solution
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. A vehicle control (cells with medium and LPS) and a blank (medium only) should be included.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
Visualization: Anti-inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory pathways.
Antimicrobial Activity
This compound demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi. Its mechanism of action is primarily through the disruption of microbial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.[5]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 0.25 - 1.0 | [5] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.5 - 2.0 | [5] |
| Escherichia coli | Gram-negative Bacteria | 0.5 - 2.0 | [5] |
| Candida spp. | Fungus | 0.5 - 1.5 | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism using the broth microdilution method.
Materials:
-
This compound (Isoeugenol)
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well microplate.
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization: Antimicrobial Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Emerging evidence suggests that this compound and its derivatives possess anticancer properties. The primary mechanism appears to be the induction of cytotoxicity in various cancer cell lines.
Quantitative Data: Cytotoxicity
Direct IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature. The following data is for a related compound to illustrate the potential.
| Compound | Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Methyl Isoeugenol Isothiocyanate | 4T1 (Murine Breast Cancer) | MTT | 21.08 | [6] |
| Methyl Isoeugenol Isothiocyanate | Vero (Normal Kidney Cells) | MTT | 92.16 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell line
-
Normal cell line (for selectivity assessment)
-
Complete cell culture medium
-
This compound (Isoeugenol)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for another 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[6][7]
Visualization: Logical Relationship in Cytotoxicity Assessment
Caption: Determining the IC50 value from concentration and cell viability data.
Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential. Its significant antioxidant, anti-inflammatory, antimicrobial, and emerging anticancer properties warrant further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic capacity of this compound and its derivatives. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and elucidation of detailed molecular mechanisms to translate these promising in vitro findings into potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory action of eugenol compounds on the production of nitric oxide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Vanillin Synthesis from Isoeugenol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Vanillin (B372448), a primary component of the vanilla bean, is a globally significant flavor and fragrance compound. While natural extraction from Vanilla planifolia is a traditional source, the vast majority of the world's vanillin supply is met through chemical synthesis and biotransformation processes. Isoeugenol (B1672232), a readily available natural compound derived from sources like clove oil, serves as a key precursor in several of these synthetic routes. This technical guide provides a comprehensive overview of the primary methods for synthesizing vanillin from isoeugenol, detailing both chemical and biotechnological approaches. It includes structured data on reaction efficiencies, detailed experimental protocols, and visual representations of the underlying chemical and biological pathways.
I. Chemical Synthesis of Vanillin from Isoeugenol
The chemical conversion of isoeugenol to vanillin predominantly involves the oxidation of the propenyl side chain. Various oxidizing agents and reaction conditions have been explored to optimize this transformation.
Oxidation via Acetylation and Permanganate (B83412) Oxidation
A common laboratory-scale synthesis involves the protection of the phenolic hydroxyl group of isoeugenol by acetylation, followed by oxidation of the double bond with potassium permanganate, and subsequent hydrolysis of the acetate (B1210297) group to yield vanillin.
Experimental Protocol:
-
Step 1: Acetylation of Isoeugenol.
-
In a beaker, thoroughly mix 3 ml of isoeugenol with 100 ml of a 1M sodium hydroxide (B78521) solution.
-
After two minutes, add crushed ice to the mixture.
-
Slowly add 5 ml of acetic anhydride (B1165640) dropwise while stirring.
-
Continue stirring for 15 minutes to allow for the formation of isoeugenol acetate as a solid precipitate.
-
Separate the solid product by filtration.
-
Purify the crude isoeugenol acetate by recrystallization from a 1:1 ethanol-water mixture.
-
-
Step 2: Oxidation of Isoeugenol Acetate.
-
Dissolve the purified isoeugenol acetate in a suitable organic solvent.
-
Add potassium permanganate as the oxidizing agent. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
-
Step 3: Hydrolysis of Vanillin Acetate.
-
Boil the vanillin acetate obtained in the previous step with 30 ml of half-concentrated hydrochloric acid under reflux for a minimum of 20 minutes to remove the acetyl protective group.
-
Cool the mixture to room temperature.
-
Perform a liquid-liquid extraction twice with 15 ml of methyl tert-butyl ether to isolate the vanillin in the organic phase.
-
Oxidation with Other Chemical Oxidants
Various other oxidizing agents have been employed for the conversion of isoeugenol to vanillin, each with its own set of advantages and disadvantages in terms of yield, selectivity, and environmental impact. These include nitrobenzene, ozone, and catalytic oxidation with molecular oxygen. For instance, a method using a perovskite-type composite oxide catalyst with oxygen as the oxidant has been reported to achieve high yields under relatively mild conditions.[1][2]
Experimental Protocol (Catalytic Oxidation):
-
In a 500 ml autoclave equipped with a magnetic stirrer and temperature controller, add 164.12 g of isoeugenol, 164.12 g of dioxane, and 8.2 g of a Ce₀.₉Na₀.₁Mn₀.₉V₀.₁O₃+δ catalyst.
-
Control the reaction temperature at 50 °C.
-
Pressurize the autoclave with oxygen to 1.0 MPa and maintain the pressure by continuously supplementing oxygen.
-
Stir the reaction mixture at 500 rpm for 2 hours.
-
After the reaction, cool the mixture to room temperature and depressurize.
-
Filter to separate the catalyst.
-
Purify the vanillin from the reaction solution by reduced pressure distillation.[1]
Quantitative Data for Chemical Synthesis
| Method | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetylation/Permanganate | Potassium Permanganate | None | Water/Organic Solvent | Varies | Varies | 75-90 (acetylation step) | |
| Nitrobenzene Oxidation | Nitrobenzene | None | Alkaline solution | Varies | 3 | 5.3 | [3] |
| Catalytic Oxidation | Oxygen | Perovskite (Ce/Na/Mn/V) | Dioxane | 50 | 2 | 92.4 | [1] |
| Catalytic Oxidation | Oxygen | CoTCPP/GOOH | - | 100 | 20 | 75.1 | [4] |
| Ozone Oxidation | Ozone | Triphenylphosphine ruthenium chloride (for isomerization) | Varies | Varies | Varies | High | [5] |
II. Biotechnological Synthesis of Vanillin from Isoeugenol
Biotechnological routes for vanillin production are gaining increasing attention as they are often perceived as more "natural" and environmentally friendly compared to chemical synthesis. These methods utilize whole microbial cells or isolated enzymes to catalyze the conversion of isoeugenol to vanillin.
Microbial Biotransformation
Several microorganisms, including bacteria and fungi, have been identified and engineered for their ability to transform isoeugenol into vanillin. Notable examples include species of Pseudomonas, Bacillus, and Aspergillus.[6][7] The biotransformation typically occurs through an epoxide-diol pathway.[8]
Experimental Protocol (General Microbial Biotransformation):
-
Strain Cultivation: Culture the selected microbial strain (e.g., Pseudomonas sp. OSC1) in a suitable growth medium.
-
Biotransformation:
-
Prepare a reaction mixture containing the microbial cells (as fermentation broth, wet cells, or immobilized cells) and a solution of isoeugenol.
-
The concentration of isoeugenol can vary, for example, from 1 g/L to 10 g/L.[6]
-
Incubate the reaction mixture under optimized conditions of temperature (e.g., 37°C), pH (e.g., 7.2), and agitation (e.g., 150 rpm).[7]
-
The reaction time can range from 24 to 96 hours or more.[6][9]
-
-
Product Extraction and Purification:
-
Separate the microbial cells from the culture medium by centrifugation.
-
Extract the vanillin from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze and quantify the vanillin produced using techniques such as High-Performance Liquid Chromatography (HPLC).[7]
-
Enzymatic Synthesis
The use of isolated enzymes offers a more controlled and potentially more efficient approach to vanillin synthesis from isoeugenol. The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which catalyzes the oxidative cleavage of the isoeugenol side chain.[8] Lipoxygenase (LOX) has also been shown to catalyze this reaction.[10]
Experimental Protocol (Enzymatic Synthesis with Recombinant IEM):
-
Enzyme Production: Overexpress a recombinant isoeugenol monooxygenase (IEM) in a suitable host, such as E. coli.
-
Enzyme Purification (Optional): Purify the expressed enzyme for a cell-free reaction system.
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., borate (B1201080) buffer).
-
Add the substrate isoeugenol to the buffer.
-
Initiate the reaction by adding the purified IEM or a cell lysate containing the enzyme.
-
Incubate the reaction under optimal conditions of pH and temperature. The reaction can be monitored by HPLC.[10]
-
For enhanced yields, additives like EDTA have been shown to be effective in some enzymatic systems.[10]
-
Quantitative Data for Biotechnological Synthesis
| Method | Biocatalyst | Substrate Concentration | Product Concentration | Molar Yield (%) | Reference |
| Microbial | Pseudomonas sp. OSC1 | 10 g/L | 2.66 g/L | 24.3 | [6] |
| Microbial | Bacillus sp. C1 | - | 1.52 g/L | 15.2 | [6] |
| Microbial | Bacillus fusiformis | 50 g/L isoeugenol | 8.10 g/L vanillin | - | [11] |
| Microbial | Serratia marcescens | - | 3.8 g/L | 20.5 | [7] |
| Enzymatic | Recombinant IEM (P. nitroreducens) | High concentration | 252 mM (115 g/L/d) | 82.3 | [12][13] |
| Enzymatic | Soybean Lipoxygenase (LOX) | Optimized | - | - | [10] |
III. Reaction Pathways and Workflows
Chemical Synthesis Pathway
The chemical synthesis of vanillin from isoeugenol via acetylation, oxidation, and hydrolysis can be represented by the following logical workflow.
Caption: Chemical synthesis of vanillin from isoeugenol.
Biotechnological Synthesis Pathway (Epoxide-Diol Pathway)
The biotransformation of isoeugenol to vanillin by microorganisms often proceeds through an epoxide-diol pathway, catalyzed by isoeugenol monooxygenase (IEM).
Caption: Epoxide-diol pathway for vanillin biosynthesis.
General Experimental Workflow for Microbial Biotransformation
The following diagram illustrates a typical workflow for producing vanillin from isoeugenol using microbial biotransformation.
Caption: General workflow for microbial vanillin production.
IV. Conclusion
The synthesis of vanillin from isoeugenol represents a versatile area of chemical and biotechnological research. Chemical methods, particularly those employing advanced catalytic systems, can achieve high yields in relatively short reaction times. However, considerations regarding the use of harsh reagents and environmental impact remain. Biotechnological approaches, through either whole-cell biotransformation or enzymatic conversion, offer a promising "green" alternative. While challenges such as lower product titers and the need for process optimization persist in some biological systems, ongoing research in metabolic engineering and enzyme discovery continues to enhance the efficiency and economic viability of these methods. The choice of synthesis route will ultimately depend on the specific requirements of the application, including yield, purity, cost, and the desired "natural" labeling of the final product.
References
- 1. CN117924053A - Method for preparing vanillin by oxidizing isoeugenol - Google Patents [patents.google.com]
- 2. WO2020223417A1 - Biosynthesis of vanillin from isoeugenol - Google Patents [patents.google.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Method for synthesizing vanillin from eugenol through ozone oxidation - Eureka | Patsnap [eureka.patsnap.com]
- 6. jocpr.com [jocpr.com]
- 7. onlinesciencepublishing.com [onlinesciencepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1712518A - Strain and method for microbial conversion of isoeugenol to prepare vanillin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Biosynthesis of Vanillin from Isoeugenol by Recombinant Isoeugenol Monooxygenase from Pseudomonas nitroreducens Jin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Propenylguaiacol: A Technical Guide to its Olfactory Properties for Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, also known as isoeugenol, is an aromatic compound of significant interest across various scientific disciplines, including flavor chemistry, fragrance science, and pharmacology. Its distinct sensory characteristics contribute to the complex flavor and aroma profiles of many natural products and commercially manufactured goods. A thorough understanding of its olfactory properties is crucial for researchers in sensory analysis, new product development, and those investigating the physiological effects of aromatic compounds. This technical guide provides an in-depth overview of the olfactory properties of this compound, detailing its sensory profile, analytical determination, and the putative molecular mechanisms underlying its perception.
Olfactory Profile of this compound
This compound is characterized by a complex and multifaceted odor profile. Sensory analysis studies have consistently described its aroma with a range of descriptors, highlighting its sweet, spicy, and woody characteristics. The key sensory attributes are summarized in the table below.
| Sensory Attribute | Description |
| Sweet | A prominent vanilla-like sweetness. |
| Spicy | Reminiscent of cloves, with warm and aromatic notes. |
| Woody | A dry, slightly smoky, and phenolic character. |
| Floral | Subtle notes of carnation. |
The overall perception of this compound's aroma is a harmonious blend of these attributes, making it a versatile ingredient in flavor and fragrance formulations.
Quantitative Sensory Data
The potency of an odorant is determined by its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. The determination of odor thresholds is a critical aspect of sensory analysis, providing a quantitative measure of an aroma compound's impact.
| Compound | Odor Detection Threshold (in air) | Reference |
| This compound (Isoeugenol) | 100 ppb | [1] |
Experimental Protocols
A comprehensive sensory analysis of this compound involves both instrumental and human panel-based methodologies. Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual aroma-active compounds in a complex mixture. Complementing this is Quantitative Descriptive Analysis (QDA), a method that utilizes trained sensory panelists to profile the specific aroma attributes of a substance.
Gas Chromatography-Olfactometry (GC-O) for this compound Analysis
Objective: To separate and identify the volatile compounds contributing to the aroma of a sample containing this compound and to characterize their individual odor attributes.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared at a concentration appropriate for GC analysis.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The GC column effluent is split between the FID and the ODP.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used for the separation of aroma compounds.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 40-60°C is held for a few minutes, followed by a ramp up to 230-250°C at a rate of 5-10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
Olfactory Detection Port: The ODP is heated to prevent condensation of the analytes and is supplied with humidified air to prevent nasal dehydration of the assessor.
-
-
Data Collection: A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each odor detected. The intensity of each odor can also be rated on a scale.
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is compared with the chromatogram from the FID to correlate specific chemical compounds with their perceived odors.
Quantitative Descriptive Analysis (QDA) of this compound Aroma
Objective: To develop a detailed sensory profile of this compound's aroma using a trained human panel.
Methodology:
-
Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity, ability to discriminate between different odors, and verbal fluency.
-
Conduct training sessions to familiarize panelists with the aroma of this compound and to develop a consensus vocabulary of descriptive terms (e.g., sweet, vanilla, spicy, clove, woody, smoky). Reference standards for each descriptor should be provided.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of this compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol) at various concentrations.
-
Present the samples to the panelists in coded, identical containers (e.g., amber glass vials with screw caps) to avoid bias. Samples should be presented in a randomized order.
-
-
Evaluation Procedure:
-
Panelists individually assess the aroma of each sample by sniffing from the container.
-
They rate the intensity of each previously agreed-upon descriptor on a line scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis (e.g., Analysis of Variance - ANOVA) is performed to determine significant differences in the intensity of attributes between samples and to assess panelist performance.
-
The results are often visualized using a spider web or radar plot to provide a comprehensive sensory profile of this compound.
-
Signaling Pathways in this compound Perception
The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human olfactory receptor for this compound has not been definitively identified, research on structurally similar compounds, such as eugenol, suggests the involvement of receptors like the human olfactory receptor OR1G1.[2][3][4] The activation of this G-protein coupled receptor (GPCR) is believed to initiate a canonical signaling cascade.
Caption: Putative signaling pathway for this compound perception.
Upon binding of this compound to the OR1G1 receptor, a conformational change is induced, leading to the activation of a coupled G-protein (specifically, the Gαolf subunit). This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) ion channels. The influx of cations, primarily Ca²⁺, through these channels depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain. This signal is then processed in higher cortical areas, resulting in the conscious perception of this compound's distinct aroma.
Caption: Experimental workflow for sensory analysis of this compound.
Conclusion
This compound possesses a rich and complex olfactory profile that is of great importance in the fields of sensory science and product development. A combination of instrumental analysis, particularly GC-O, and human sensory evaluation, such as Quantitative Descriptive Analysis, provides a comprehensive understanding of its aromatic properties. The perception of this compound is initiated by its interaction with specific olfactory receptors, likely including OR1G1, which triggers a well-defined intracellular signaling cascade. Further research to definitively identify all contributing human olfactory receptors and to explore the nuances of its sensory perception in different matrices will continue to be a valuable area of investigation for researchers and industry professionals.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of Propenylguaethol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The user has requested information on "Propenylguaiacol." However, the available scientific literature and safety assessments predominantly focus on the structurally similar and more commonly used compound, Propenylguaethol (CAS No. 94-86-0). This guide will focus on Propenylguaethol. For critical applications, it is imperative to verify the specific compound of interest.
Executive Summary
Propenylguaethol, a fragrance and flavoring ingredient, has undergone a battery of toxicological assessments to establish its safety profile. This document provides a comprehensive overview of its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects. Due to a lack of extensive data on Propenylguaethol for certain endpoints, a read-across approach to the structurally similar compound, isoeugenol (B1672232), is often employed by regulatory and safety bodies. This guide synthesizes the available data, presents it in a structured format, and provides detailed methodologies for key toxicological assays.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for propenylguaethol and its read-across analogue, isoeugenol.
Table 1: Acute and Local Toxicity of Propenylguaethol
| Endpoint | Species | Route | Value | Classification/Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 2,400 mg/kg | Based on available data, classification criteria are not met | [1](2) |
| Skin Irritation | - | Dermal | - | Causes skin irritation | [1](3--INVALID-LINK-- |
| Eye Irritation | - | Ocular | - | Causes serious eye irritation | [1](4--INVALID-LINK-- |
| Skin Sensitization | Guinea Pig | Dermal | - | Sensitizer | [5](6) |
| Skin Sensitization (NESIL) | Human | Dermal | 2300 µg/cm² | No Expected Sensitization Induction Level | [5](6) |
Table 2: Genotoxicity Profile of Propenylguaethol
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100 | With and without Aroclor 1254-induced rat liver S9 | Non-mutagenic | [5](6) |
| In Vivo Micronucleus Test | Mouse | - | Non-clastogenic | [5](6) |
Table 3: Repeated Dose and Developmental/Reproductive Toxicity of Isoeugenol (Read-Across for Propenylguaethol)
| Study Type | Species | Route | NOAEL | LOAEL | Key Observations | Reference |
| 3-Month Repeated Dose Toxicity | Rat | Gavage | 37.5 mg/kg/day | 75 mg/kg/day | Decreased body weights at higher doses. | [7](7) |
| Developmental Toxicity | Rat | Gavage | 500 mg/kg/day | 1000 mg/kg/day | Intrauterine growth retardation and delayed skeletal ossification at maternally toxic doses. | [8](9--INVALID-LINK-- |
| Multigenerational Reproductive Toxicity | Rat | Gavage | 230 mg/kg/day | 700 mg/kg/day | Decreased number of male pups per litter and decreased pup weights at the highest dose. | [5](6) |
Metabolism and Toxicokinetics
There is limited direct data on the metabolism of propenylguaethol. However, based on its structural similarity to isoeugenol, it is expected to follow a similar metabolic pathway. The primary metabolic route for isoeugenol involves the conjugation of its phenolic hydroxyl group with sulfate (B86663) and glucuronic acid, leading to the formation of water-soluble metabolites that are readily excreted. This is considered an efficient detoxification pathway. Minor metabolic pathways may include hydroxylation of the terminal methyl group and oxidation of the propenyl double bond.
Signaling Pathway Visualization
The following diagram illustrates the proposed metabolic pathway of isoeugenol, which serves as a surrogate for propenylguaethol.
Caption: Proposed metabolic pathway of isoeugenol.
Experimental Protocols
This section provides detailed methodologies for the key toxicological assays cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD TG 471
This in vitro assay is designed to detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Principle: The test uses amino acid-requiring strains of bacteria that cannot grow in an amino acid-deficient medium. A test substance that is a mutagen may cause a reverse mutation, allowing the bacteria to synthesize the required amino acid and form visible colonies.
-
Test System:
-
S. typhimurium strains: TA98, TA100, TA1535, TA1537.
-
E. coli strain: WP2 uvrA.
-
-
Metabolic Activation: The assay is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure:
-
Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO). A range of concentrations is prepared.
-
Exposure (Plate Incorporation Method):
-
To a test tube containing molten top agar (B569324), the bacterial tester strain, and either the S9 mix or a buffer are added.
-
The test substance at a specific concentration is then added.
-
The contents are mixed and poured onto the surface of a minimal glucose agar plate.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
Caption: General workflow for the Ames Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD TG 474
This in vivo assay assesses the potential of a test substance to induce damage to chromosomes or the mitotic apparatus of erythroblasts.
-
Principle: When a developing red blood cell (erythroblast) expels its main nucleus to become a polychromatic erythrocyte (PCE), any micronuclei formed from chromosome fragments or whole chromosomes lagging at anaphase are left behind in the cytoplasm. An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.
-
Test System: Typically, laboratory mice or rats are used.
-
Procedure:
-
Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD).
-
Main Study:
-
Animals are assigned to control (vehicle) and at least three dose groups. A positive control group is also included.
-
The test substance is administered, usually via oral gavage or intraperitoneal injection, once or twice.
-
Bone marrow or peripheral blood is sampled at appropriate time points (e.g., 24 and 48 hours after the last administration).
-
-
Slide Preparation: Smears are made from the collected cells and stained.
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of bone marrow toxicity.
-
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the control group. A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result.
Caption: General workflow for the In Vivo Micronucleus Test.
Developmental Toxicity Study in Rats (Isoeugenol) - Based on NTP Studies
This study is designed to assess the potential adverse effects of a substance on the developing embryo and fetus when administered to pregnant animals.
-
Test System: Timed-pregnant Sprague-Dawley (CD®) rats.
-
Procedure:
-
Mating and Gestation: Female rats are mated, and the day a vaginal plug is observed is designated as gestational day (GD) 0.
-
Dosing: The test substance (isoeugenol dissolved in corn oil) is administered daily by gavage from GD 6 through 19. Doses for isoeugenol were 0, 250, 500, and 1000 mg/kg/day.[8](9--INVALID-LINK--
-
Maternal Observations: Throughout the study, maternal body weight, food and water consumption, and clinical signs of toxicity are recorded.
-
Termination: On GD 20, pregnant females are euthanized, and a caesarean section is performed.
-
Uterine and Fetal Examination: The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Live fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
-
Data Analysis: Maternal and fetal parameters are statistically compared between the treated and control groups to determine any dose-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for both maternal and developmental toxicity are established.
Conclusion
Propenylguaethol exhibits low acute oral toxicity. It is considered a skin and eye irritant and a skin sensitizer. Based on available data, propenylguaethol is not considered to be genotoxic. For endpoints such as repeated dose and developmental/reproductive toxicity, a read-across to isoeugenol is used. Based on these read-across data, a reference dose has been established, and the margins of exposure for current uses are considered adequate. The primary metabolic pathway for the structural analogue isoeugenol is detoxification through conjugation, which limits systemic toxicity. The detailed experimental protocols provided in this guide for key toxicological assays offer a framework for understanding the basis of these safety assessments.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Toxicology and carcinogenesis studies of isoeugenol (CAS No. 97-54-1) in F344/N rats and B6C3F1 mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the developmental toxicity of isoeugenol in Sprague-Dawley (CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
An In-depth Technical Guide to the Antimicrobial Properties of Isoeugenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of isoeugenol (B1672232) and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance the study and application of these promising natural compounds. This document summarizes quantitative antimicrobial data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further investigation and development.
Quantitative Antimicrobial Activity of Isoeugenol and Its Derivatives
Isoeugenol, a phenylpropanoid, and its structural isomer eugenol (B1671780) are well-documented for their broad-spectrum antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The antimicrobial efficacy of isoeugenol is often attributed to its phenolic hydroxyl group and the position of the double bond in its side chain.[2][4] Chemical modifications of isoeugenol can lead to derivatives with altered, and sometimes enhanced, antimicrobial potency. The following tables summarize the quantitative data on the antimicrobial activity of isoeugenol and selected derivatives from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Isoeugenol and Derivatives against Bacteria
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoeugenol | Escherichia coli | 600 | [2][4] |
| Listeria innocua | 1000 | [2][4] | |
| Staphylococcus aureus (MRSA) | 0.25 - 1.0 | [1] | |
| Pseudomonas aeruginosa | 500 - 2000 | [1] | |
| Listeria monocytogenes | 312.5 | [5] | |
| Salmonella typhimurium | 312.5 | [5] | |
| Eugenol | Escherichia coli | 312.5 | [5] |
| Listeria monocytogenes | 625 | [5] | |
| Staphylococcus aureus | 1000 | [6][7][8][9] | |
| Epoxide-eugenol | Staphylococcus aureus (ATCC 25923) | 57 | [10] |
| Bromo-alcohol derivative of Eugenol | Staphylococcus aureus (ATCC 25923) | 115 | [10] |
| Various Eugenol Esters | Pseudomonas aeruginosa, E. coli, S. aureus, Streptococcus, K. pneumoniae, B. cereus | >1000 (generally inactive) | [6] |
| Eugenol derivatives (unspecified) | Various bacteria | 500 (lower than eugenol) | [8][9][11] |
Table 2: Minimum Bactericidal Concentration (MBC) of Isoeugenol and Derivatives against Bacteria
| Compound | Microorganism | MBC (µg/mL) | Reference |
| Isoeugenol | Escherichia coli | 312.5 | [5] |
| Listeria monocytogenes | 312.5 | [5] | |
| Salmonella typhimurium | 312.5 | [5] | |
| Eugenol | Escherichia coli | 312.5 | [5] |
| Listeria monocytogenes | 625 | [5] | |
| Epoxide-eugenol | Staphylococcus aureus (ATCC 25923) | 115 | [10] |
| Bromo-alcohol derivative of Eugenol | Staphylococcus aureus (ATCC 25923) | 230 | [10] |
Table 3: Zone of Inhibition (ZOI) of Isoeugenol and Derivatives against Bacteria
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Isoeugenol | Escherichia coli | 18.0 - 26.0 | [3][5] |
| Listeria monocytogenes | 18.0 - 26.0 | [3][5] | |
| Staphylococcus aureus | 16.4 | [3] | |
| Pseudomonas aeruginosa | High resistance | [1][3] | |
| Eugenol | Escherichia coli | 12.7 - 22.3 | [3][5] |
| Listeria monocytogenes | 12.7 - 22.3 | [3][5] | |
| Staphylococcus aureus | 16 | [3] | |
| Pseudomonas aeruginosa | High resistance | [1][3] |
Table 4: Antifungal Activity of Isoeugenol and Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Isoeugenol | Candida spp. | 100 - 200 | [12] |
| Candida albicans | 128 | [12] | |
| Candida tropicalis | 128 - 256 | [12] | |
| Candida glabrata | 128 - 256 | [12] | |
| Eugenol/Isoeugenol Glycoconjugates | Aspergillus fumigatus | IC50: 5.42 and 9.39 µM (for two analogues) | [13] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of isoeugenol and its derivatives involves the disruption of microbial cell membranes.[1][3] This leads to increased membrane permeability, leakage of intracellular components such as ions and proteins, and ultimately, cell death.[1][3][4] Studies suggest a non-disruptive, detergent-like interaction with the membrane, causing destabilization and an increase in fluidity.[2][4][14]
Beyond direct membrane damage, isoeugenol has been shown to inhibit essential metabolic enzymes.[1] Furthermore, it can interfere with bacterial communication systems. For instance, isoeugenol effectively inhibits quorum sensing-regulated virulence factors in Pseudomonas aeruginosa, including the production of pyocyanin, rhamnolipid, and exopolysaccharide, as well as swarming motility and biofilm formation.[15] Docking studies suggest that isoeugenol can bind to quorum sensing regulators like LasI and LasR.[15]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antimicrobial properties of isoeugenol derivatives. The following sections provide methodologies for key assays.
The broth microdilution method is a quantitative assay used to determine the MIC and MBC of an antimicrobial agent.[3][6]
Protocol:
-
Preparation of Inoculum:
-
Subculture the test microorganism (e.g., Staphylococcus aureus ATCC 25923) onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate overnight at 35-37°C.[10]
-
Inoculate a tube containing 2 mL of Mueller-Hinton Broth (MHB) with 3-5 bacterial colonies from the agar plate.[10]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Test Compounds:
-
Dissolve the isoeugenol derivative in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known stock concentration.[10]
-
Perform a two-fold serial dilution of the stock solution in MHB in a 96-well microtiter plate.[5]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[5]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
-
-
Determination of MBC:
-
Subculture 10-100 µL from each well that shows no visible growth onto a fresh agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[10]
-
The disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a substance.[3]
Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar plates.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly spread the inoculum onto the surface of the agar plate using a sterile cotton swab.[3]
-
-
Application of Test Compound:
-
Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the isoeugenol derivative.
-
Place the impregnated discs onto the surface of the inoculated agar plate.[3]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[3]
-
This assay evaluates the ability of a compound to prevent the formation of biofilms.
Protocol:
-
Inoculum Preparation:
-
Grow the test bacterium (e.g., Pseudomonas aeruginosa PAO1) in a suitable broth (e.g., Luria-Bertani broth) overnight.[15]
-
Dilute the overnight culture to a standardized concentration.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the bacterial suspension to each well.
-
Add different concentrations of the isoeugenol derivative to the wells. Include a positive control (bacteria without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[16]
-
-
Quantification of Biofilm:
-
After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).[16]
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.[16]
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.[16]
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Structure-Activity Relationship and Future Directions
The antimicrobial activity of isoeugenol derivatives is closely linked to their chemical structure. For example, the presence of a free hydroxyl group is often considered crucial for activity.[2] Modifications to the side chain, such as epoxidation, can significantly enhance antimicrobial potency, as seen with epoxide-eugenol.[10] Conversely, esterification of the hydroxyl group in eugenol has been shown to reduce or eliminate antibacterial activity.[6]
Future research should focus on the synthesis and evaluation of a wider range of isoeugenol derivatives to further elucidate structure-activity relationships. Investigating the effects of these derivatives on specific microbial signaling pathways, beyond general membrane disruption, will be critical for the development of targeted antimicrobial agents. Furthermore, exploring the potential for synergistic effects with existing antibiotics could open new avenues for combating antimicrobial resistance. The protocols and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoeugenol has a non-disruptive detergent-like mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivity of Eugenol: A Potential Antibiotic Adjuvant with Minimal Ecotoxicological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities | Scilit [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoeugenol has a non-disruptive detergent-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoeugenol suppresses multiple quorum sensing regulated phenotypes and biofilm formation of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Propenylguaiacol (Isoeugenol) in the Development of Novel Bioactive Molecules: An In-depth Technical Guide
Introduction: Propenylguaiacol, chemically known as isoeugenol (B1672232), is a naturally occurring phenylpropanoid found in the essential oils of various plants, including ylang-ylang and clove.[1][2] As a structural isomer of eugenol, it possesses a unique propenyl side chain that contributes to its distinct biological properties.[1] Recognized for its broad spectrum of bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, isoeugenol is emerging as a valuable scaffold for the synthesis of new therapeutic agents. This technical guide provides a comprehensive overview of the bioactive potential of this compound, detailing its mechanisms of action, quantitative efficacy, and its role as a foundational structure in drug discovery. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Bioavailability
This compound (IUPAC name: 2-methoxy-4-(prop-1-en-1-yl)phenol) is a pale yellow, oily liquid characterized by a clove-like odor.[1] It exists as both cis (Z) and trans (E) isomers.[2] Its moderate lipophilicity (log P value of 3.04) allows for solubility in organic solvents and limited solubility in water.[1] Pharmacokinetic studies in rats show that isoeugenol is rapidly absorbed and metabolized following oral administration, with peak plasma concentrations occurring within 20 minutes.[3] However, it undergoes extensive first-pass metabolism, leading to low absolute bioavailability (approximately 10% in male rats and 19% in female rats).[3][4] The primary metabolic pathway involves detoxification through the formation of sulfate (B86663) and glucuronide conjugates, which are then predominantly excreted in the urine.[4][5]
Key Bioactivities and Quantitative Data
This compound exhibits a range of biological activities, with significant potential for therapeutic applications. The following tables summarize the quantitative data available for its key bioactivities.
Table 1: Antioxidant and Enzyme Inhibitory Activity of this compound (Isoeugenol)
| Assay | Target | IC50 Value | Reference Compound |
| DPPH Radical Scavenging | Free Radical | 38.97 µg/mL | Not Specified |
| ABTS Radical Scavenging | Free Radical | 43.76 µg/mL | Not Specified |
| α-Amylase Inhibition | α-Amylase | 411.5 µM | Not Specified |
| α-Glucosidase Inhibition | α-Glucosidase | 19.25 nM | Not Specified |
| Acetylcholinesterase (AChE) Inhibition | Acetylcholinesterase | 77.00 nM | Tacrine (20.38 nM)[6] |
Table 2: Antimicrobial Activity of this compound (Isoeugenol)
| Organism | Type | MIC (Minimum Inhibitory Concentration) |
| Staphylococcus aureus (MRSA strains) | Gram-positive Bacteria | 0.25–1.0 µg/mL[7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.5–2.0 µg/mL[7] |
| Escherichia coli | Gram-negative Bacteria | 0.5–2.0 µg/mL[7] |
| Candida albicans | Fungus | 0.5–1.5 µg/mL[7] |
| Candida tropicalis | Fungus | 128–256 µg/mL[8] |
| Candida glabrata | Fungus | 128–256 µg/mL[8] |
Table 3: Cytotoxicity of this compound (Isoeugenol) and its Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value |
| Isoeugenol | HT29 | Colorectal Cancer | Not specified, but inhibits proliferation[9] |
| Dehydrodiisoeugenol Derivative 14 | T. cruzi (trypomastigote) | N/A (Protozoan) | 5.0 µM[10] |
| Eugenol Derivative 9 | MDA-MB-231 | Breast Cancer | 6.91 µM[11] |
| Eugenol Derivative 9 | MCF-7 | Breast Cancer | 3.15 µM[11] |
| Eugenol Derivative 10 | MDA-MB-231 | Breast Cancer | 1.42 µM[12] |
| Eugenol Derivative 10 | PC-3 | Prostate Cancer | 5.69 µM[12] |
Mechanisms of Action and Signaling Pathways
This compound modulates several key signaling pathways to exert its biological effects. Its anti-inflammatory and neuroprotective actions are of particular interest.
Anti-Inflammatory Signaling
Isoeugenol has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, isoeugenol inhibits the phosphorylation of ERK1/2 and p38 kinase, which are crucial for the activation of NF-κB and subsequent transcription of inflammatory genes.
References
- 1. Metabolism of isoeugenol via isoeugenol-diol by a newly isolated strain of Bacillus subtilis HS8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicokinetics of isoeugenol in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of isoeugenol in the male Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the effects of isoeugenol-based phenolic compounds on migration and proliferation of HT29 colon cancer cells at cellular and molecular level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review [mdpi.com]
- 11. Isoeugenol Inhibits Adipogenesis in 3T3-L1 Preadipocytes with Impaired Mitotic Clonal Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Propenylguaiacol (Isoeugenol) from Eugenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of propenylguaiacol, commonly known as isoeugenol (B1672232), through the isomerization of eugenol (B1671780). This procedure is fundamental in the fields of flavor and fragrance chemistry, as well as in the synthesis of valuable pharmaceutical intermediates like vanillin.
This compound is a naturally occurring phenylpropanoid and a constitutional isomer of eugenol. The key structural difference lies in the position of the carbon-carbon double bond in the side chain. In eugenol, the double bond is at the terminal position (allylbenzene), whereas in this compound, it is conjugated with the benzene (B151609) ring (propenylbenzene). This conjugation imparts different chemical and sensory properties to isoeugenol compared to eugenol. The synthesis is typically achieved through a base-catalyzed isomerization reaction, which is the focus of this protocol.
Experimental Protocols
This section details the methodology for the base-catalyzed isomerization of eugenol to this compound.
Materials and Reagents
-
Eugenol (99% purity)
-
Potassium hydroxide (B78521) (KOH)
-
1,2-Pentanediol (B41858) (or other high-boiling point diol solvent)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Nitrogen gas supply
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
Procedure
1. Reaction Setup:
-
In a clean and dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 130.0 g of 1,2-pentanediol and 35.0 g of potassium hydroxide.
-
Stir the mixture to dissolve the potassium hydroxide.
-
Under a gentle stream of nitrogen, add 30.0 g of eugenol to the flask. The nitrogen atmosphere is crucial to prevent oxidation at high temperatures.
2. Isomerization Reaction:
-
Heat the reaction mixture to a temperature of 160-170°C using a heating mantle.
-
Maintain this temperature and continue stirring for 6-8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool down to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise to neutralize the potassium hydroxide until the pH of the solution is acidic.
-
Add 100 mL of toluene to the flask and stir the mixture.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer (toluene).
-
Extract the aqueous layer twice more with 50 mL portions of toluene.
-
Combine all the organic extracts.
4. Washing and Drying:
-
Wash the combined organic phase with deionized water until the aqueous washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
5. Purification:
-
Remove the toluene using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation to separate the cis and trans isomers from any unreacted eugenol and other byproducts.
Data Presentation
The isomerization of eugenol can be influenced by various catalysts and reaction conditions, leading to different product distributions and yields. The following table summarizes results from different reported methods.
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product Purity (%) | cis-Isoeugenol (%) | trans-Isoeugenol (%) | Reference |
| KOH | 1,2-Pentanediol | 160-170 | 6-8 | 99.02 | 8.14 | 90.88 | [1] |
| KOH | 1,2-Propanediol | 160-170 | 6-8 | 99.45 | 8.14 | 91.31 | [2] |
| KOH | Ethylene glycol | 160-170 | 6-8 | 99.04 | 6.67 | 92.37 | [2] |
| KOH | Water | 160-200 | 4-15 | Not specified | ~30 | Not specified | [1][2] |
Visualizations
Chemical Transformation
The following diagram illustrates the chemical transformation of eugenol to this compound (cis and trans isomers).
References
Application Notes and Protocols for the Extraction of Propenylguaiacol from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, also known as isoeugenol, is a phenylpropene, a type of organic compound found in the essential oils of various plants. It is a key aromatic compound in the flavor and fragrance industry and a subject of interest in pharmaceutical research due to its potential biological activities. This document provides detailed application notes and protocols for the extraction of this compound from essential oil-rich plant materials, such as clove, star anise, and cinnamon. The primary methods covered are steam distillation, solvent extraction, and supercritical fluid (CO₂) extraction.
Extraction Methodologies: A Comparative Overview
The choice of extraction method is critical as it influences the yield, purity, and chemical profile of the extracted this compound.[1] Each method has distinct advantages and is suited for different scales of operation and desired end-product quality.
| Method | Principle | Advantages | Disadvantages | Typical Yield (%) |
| Steam Distillation | Separation of volatile, heat-sensitive compounds by passing steam through the plant material to vaporize the target compounds, which are then condensed and collected.[2] | - Well-established and cost-effective.[3] - Avoids the use of organic solvents, resulting in a pure extract.[2] - Scalable for industrial production.[2] | - High temperatures can cause thermal degradation of some compounds.[4] - Not suitable for delicate plant materials.[4] - Can be a slow process.[5] | 1.5 - 4.5[6] |
| Solvent Extraction | Use of organic solvents (e.g., hexane (B92381), ethanol) to dissolve the essential oils from the plant matrix. The solvent is later removed by evaporation.[7] | - Highly efficient, leading to higher yields.[8] - Suitable for plant materials with low essential oil content.[1][7] - Can be performed at lower temperatures, preserving delicate aromatic compounds.[9] | - Potential for solvent residue in the final product.[9] - Requires additional steps to remove the solvent.[7] - Solvents can be toxic and environmentally hazardous. | 2.0 - 7.0[10][11] |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating properties of the fluid can be precisely controlled.[12][13] | - Produces high-purity extracts with no solvent residue.[13] - Low extraction temperatures prevent thermal degradation.[1][14] - Environmentally friendly ("green" chemistry).[13] - Highly selective extraction is possible.[12] | - High initial equipment cost. - Can be complex to operate and optimize.[14] | 1.0 - 5.0[14][15] |
| Typical yields are highly dependent on the plant source, its condition (fresh vs. dried), and the specific process parameters. The values are indicative for essential oil extraction in general.[6][16] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction
This protocol is adapted from standard steam distillation procedures for essential oils, particularly from spices like star anise, which is a source of anethole, a compound structurally related to this compound.[10]
Objective: To extract this compound-rich essential oil from plant material (e.g., ground cloves or star anise) using direct steam distillation.
Materials & Equipment:
-
Ground plant material (e.g., 100g of star anise or cloves)
-
Distilled water
-
2L Round-bottom flask (distillation flask)
-
Heating mantle
-
Distillation head (e.g., Claisen or Hickman still head)
-
Condenser
-
Receiving flask or separatory funnel
-
Dichloromethane (B109758) or diethyl ether
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Glassware and standard lab apparatus
Procedure:
-
Preparation: Place 100g of coarsely ground plant material into the 2L round-bottom flask. Add approximately 500 mL of distilled water, ensuring the plant material is fully wetted.[17]
-
Apparatus Setup: Assemble the steam distillation apparatus. The steam will be generated in situ by boiling the water in the flask.[10] Ensure all glass joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle. Control the heating rate to maintain a steady boil without causing the plant material to foam over into the condenser.[17] Steam will pass through the plant material, carrying the volatile essential oils.
-
Collection: The steam and essential oil vapor will cool and condense in the condenser, dripping into the collection vessel as a two-phase mixture of oil and water (hydrosol).[18] Continue distillation until approximately 200-250 mL of distillate is collected. The distillate will appear cloudy or milky.
-
Extraction from Distillate:
-
Transfer the collected distillate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 30 mL of dichloromethane to the funnel.[5]
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The denser dichloromethane layer containing the essential oil will be at the bottom.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer twice more with 20 mL portions of dichloromethane and combine all organic extracts.[5][17]
-
-
Drying and Solvent Removal:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.[17]
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the dichloromethane using a rotary evaporator under reduced pressure and gentle heat (max 40°C).[10]
-
-
Final Product: The remaining substance in the flask is the this compound-rich essential oil. Weigh the flask to determine the yield.
Protocol 2: Solvent Extraction for this compound
This protocol describes a solid-liquid extraction using a Soxhlet apparatus, which is efficient for extracting compounds from solid materials.[11]
Objective: To extract this compound from dried, powdered plant material using an organic solvent.
Materials & Equipment:
-
Dried and finely ground plant material (50g)
-
Hexane or Ethanol (B145695) (250 mL)
-
Soxhlet extractor apparatus
-
Cellulose (B213188) extraction thimble
-
Round-bottom flask (500 mL)
-
Heating mantle
-
Condenser
-
Rotary evaporator
Procedure:
-
Preparation: Place 50g of the dried, powdered plant material into a cellulose extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the full apparatus with the 500 mL round-bottom flask containing 250 mL of hexane and boiling chips, and attach the condenser on top.
-
Extraction: Heat the flask. The solvent will vaporize, travel up to the condenser, liquefy, and drip down into the thimble containing the plant material. When the solvent level in the chamber reaches the top of the siphon arm, the entire contents will be siphoned back into the boiling flask.[11]
-
Cycling: Allow this process to cycle for 4-6 hours. Each cycle concentrates the non-volatile extracted compounds in the boiling flask.
-
Solvent Removal: After extraction is complete, dismantle the apparatus and remove the thimble. Reconfigure the setup for simple distillation to recover the bulk of the solvent from the extract in the round-bottom flask.
-
Final Concentration: Transfer the concentrated extract to a pre-weighed flask and remove the remaining solvent using a rotary evaporator.[11]
-
Final Product: The resulting thick, waxy material is known as a "concrete".[7][9] This can be further purified by mixing with ethanol to separate the aromatic oils from waxes, followed by another evaporation step to yield an "absolute".[9]
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
This protocol provides a general outline for SFE. Specific parameters must be optimized based on the available equipment and the plant material.[14]
Objective: To selectively extract this compound using supercritical CO₂.
Materials & Equipment:
-
Supercritical Fluid Extractor system
-
Liquid CO₂ cylinder
-
Ground plant material (e.g., 500g)
-
Extraction vessel
-
Separator vessel(s)
Procedure:
-
Loading: Load the ground plant material into the extraction vessel of the SFE unit.[12]
-
Setting Parameters:
-
Extraction: Pump the supercritical CO₂ through the extraction vessel. The supercritical fluid acts as a solvent, dissolving the this compound and other essential oil components from the plant matrix.[12]
-
Separation: The CO₂ laden with the extract flows into a separator vessel, which is held at a lower pressure and/or different temperature. This change causes the CO₂ to revert to a gaseous state, losing its solvent power.[12]
-
Collection: The extracted oil precipitates out of the CO₂ and is collected from the bottom of the separator. The now-clean CO₂ gas can be re-compressed and recirculated back to the extraction vessel.
-
Depressurization: Once the extraction is complete (typically after 2-4 hours), slowly and safely depressurize the system.
-
Final Product: Collect the solvent-free essential oil extract from the separator.
Post-Extraction Purification and Analysis
The crude extracts obtained from the methods above are complex mixtures. To isolate pure this compound, further purification is necessary.
-
Fractional Distillation: Separates compounds based on differences in boiling points.
-
Flash Column Chromatography: A highly effective method for purifying organic compounds. The crude extract is loaded onto a silica (B1680970) gel column and eluted with a solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the components based on polarity.[19]
The identity and purity of the extracted this compound should be confirmed using analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary method for identifying and quantifying volatile compounds in an essential oil.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantification, especially after derivatization.[22]
Visualized Workflow
Caption: Workflow for this compound Extraction.
References
- 1. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 2. ellementalpro.com [ellementalpro.com]
- 3. vedaoils.com [vedaoils.com]
- 4. No.18|Extraction of Natural Fragrance Vol.1 Steam Distillation|FRAGRANCE LAB.BLOG | FRAGRANCE LAB. BLOG | ART LAB. [artlab.co.jp]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. essentialoil.com [essentialoil.com]
- 7. Solvent Extraction Method [kusharomaexports.com]
- 8. essentialoilwholesaler.com [essentialoilwholesaler.com]
- 9. medium.com [medium.com]
- 10. magritek.com [magritek.com]
- 11. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. Essential Oil Yield from Different Herbs — LETIME STILL [letimestill.com]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. engineering.iastate.edu [engineering.iastate.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Table 6-1, Analytical Methods for Determining Propylene Glycol in Biological Samples - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
GC-MS Analysis of Propenylguaiacol in Complex Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, also known as isoeugenol (B1672232), is a phenylpropanoid of significant interest across various scientific disciplines. It is a key aroma and flavor compound found in numerous essential oils, most notably from clove, nutmeg, and ylang-ylang. Beyond its sensory properties, this compound and its derivatives are investigated for a range of pharmacological activities. Consequently, robust and reliable analytical methods for the quantification of this compound in complex matrices are crucial for quality control in the food and fragrance industries, as well as for pharmacokinetic and metabolic studies in drug development. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize quantitative data for this compound (isoeugenol) in various complex mixtures, showcasing the application of GC-MS and GC-MS/MS methodologies.
Table 1: Quantification of this compound (Isoeugenol) in Fishery Products by GC-MS/MS
| Analyte | Matrix | Concentration Range (µg/L) | r² | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Isoeugenol | Flatfish | 2.5–80 | > 0.9987 | - | - | 80.8 - 111.5 | < 8.9 | [1] |
| Isoeugenol | Eel | 2.5–80 | > 0.9987 | - | - | 80.8 - 111.5 | < 8.9 | [1] |
| Isoeugenol | Shrimp | 2.5–80 | > 0.9987 | - | - | 80.8 - 111.5 | < 8.9 | [1] |
| Isoeugenol | Fish Fillet | 5-500 | > 0.9982 | 1.2 | 4.0 | 76.4 - 99.9 | 2.18 - 15.5 |
Table 2: Quantitative Analysis of this compound (as Eugenol) in Beverages by HS-SPME-GC/MS
| Analyte | Matrix | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |
| Eugenol | Wines (Baco blanc) | 43 | 28 - 126 | [2] |
| Eugenol | White Spirits (Baco blanc) | 124 | 57 - 317 | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Fishery Products
This protocol is adapted from a validated method for the determination of isoeugenol in fish fillet using GC-MS/MS.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenyl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hexane (B92381), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Weigh 2 g of the homogenized fish sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex for 1 minute.
-
Add 4 g of anhydrous sodium sulfate and 1 g of sodium chloride.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of Primary Secondary Amine (PSA), and 25 mg of C18 sorbent.[1]
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
-
Solvent Exchange:
-
Take a 5 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Protocol 2: General GC-MS Parameters for this compound Analysis
These are general starting parameters that may require optimization based on the specific instrument and matrix.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and initial method development (mass range m/z 40-400).
-
Selected Ion Monitoring (SIM): For quantitative analysis. Key ions for this compound (isoeugenol) are typically m/z 164 (molecular ion), 149, 131, and 103.
-
-
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum with a certified reference standard and matching against a spectral library (e.g., NIST, Wiley). Quantification is performed by generating a calibration curve using the peak area of a target ion versus the concentration of the standards.
-
Mandatory Visualization
Biosynthesis of this compound (Isoeugenol)
The biosynthesis of this compound shares its initial steps with the phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate, coniferyl alcohol, is acetylated to form coniferyl acetate. The final step involves the NADPH-dependent reduction of coniferyl acetate, catalyzed by the enzyme isoeugenol synthase (IGS).[3]
Caption: Biosynthetic pathway of this compound.
GC-MS Experimental Workflow
The general workflow for the GC-MS analysis of this compound in a complex mixture involves several key stages, from sample receipt to final data analysis.
Caption: GC-MS experimental workflow.
Logical Relationship for Method Validation
Method validation is a critical aspect of ensuring the reliability of quantitative data. The relationship between different validation parameters demonstrates the comprehensive assessment of a method's performance.
Caption: Key parameters for GC-MS method validation.
References
Application Note: Quantification of Isoeugenol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Isoeugenol (B1672232) is a phenylpropanoid, an aromatic compound found in the essential oils of various plants, such as ylang-ylang. It is a positional isomer of eugenol (B1671780) and is used in perfumes, flavorings, and as a precursor in the synthesis of vanillin. Accurate quantification of isoeugenol in plant extracts is crucial for quality control in the food, cosmetic, and pharmaceutical industries. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of isoeugenol in plant-derived materials.
Principle
This method utilizes RP-HPLC with a C18 stationary phase to separate isoeugenol from other components in the plant extract. The separation is achieved using an isocratic or gradient mobile phase of methanol (B129727) and water, with detection by a UV-Vis detector at a wavelength where isoeugenol exhibits strong absorbance. Quantification is performed using an external standard calibration curve.
Experimental Protocol
1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)
-
RP-C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Isoeugenol analytical standard (≥99% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Plant extract sample
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of isoeugenol standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh a known amount of the plant extract (e.g., 1 g).
-
Add a suitable volume of methanol (e.g., 10 mL) and extract the isoeugenol by ultrasonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to bring the isoeugenol concentration within the calibration range.
4. HPLC Conditions
-
Column: RP-C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) can be used.[1][2] An alternative is a gradient elution with methanol and an aqueous acetic acid solution.[3]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the isoeugenol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of isoeugenol in the sample using the regression equation from the calibration curve.
Data Presentation
The performance of the HPLC method for isoeugenol quantification is summarized in the table below. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Result |
| Retention Time (min) | ~14.4[3] |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.099[3] |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
| Recovery (%) | 96.4 - 104.0[3] |
| Precision (%RSD) | <2% |
Workflow Diagram
Caption: Experimental workflow for HPLC quantification of isoeugenol.
References
Application Notes and Protocols for Propenylguaiacol in Dental Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, commonly known as isoeugenol (B1672232), is a phenylpropanoid and a structural isomer of eugenol (B1671780).[1] While eugenol has a long history of use in dentistry, particularly in zinc oxide-eugenol (ZOE) cements, this compound presents an intriguing alternative with distinct properties.[2] Its applications in dental materials are being explored for its potential advantages in mechanical properties and its inherent biological activities.[3] These notes provide a comprehensive overview of the formulation, application, and evaluation of this compound in various dental materials.
This compound's chemical structure, with a propenyl group conjugated to the benzene (B151609) ring, differentiates it from the allyl group in eugenol. This structural difference influences its reactivity and physical properties, which can be leveraged in the formulation of dental materials.[1] Like eugenol, it possesses analgesic, anti-inflammatory, and antimicrobial properties, making it a candidate for bioactive dental applications.[4][5]
Application in Zinc Oxide-Based Cements
This compound can be used as a substitute for eugenol in the formulation of zinc oxide-based cements for temporary fillings, bases, and liners. The primary reaction involves the formation of a zinc isoeugenolate chelate, which forms the cement matrix.[2]
Advantages in Mechanical Properties
Research indicates that zinc oxide cements formulated with this compound (ZnO-PG) exhibit significantly higher compressive strength compared to traditional ZOE cements. This enhancement in mechanical properties could lead to more durable temporary restorations and bases.[3]
Quantitative Data: Mechanical Properties
The following table summarizes the comparative compressive strength of cements formulated with this compound versus eugenol.
| Cement Formulation | Compressive Strength (MN/m²) |
| Zinc Oxide-Eugenol (ZOE) | 9.3[3] |
| Zinc Oxide-Propenylguaiacol (ZnO-PG) | 30.6[3] |
| Polymerized ZnO-PG | 57.38[3] |
Antimicrobial Activity in Dental Formulations
This compound exhibits broad-spectrum antimicrobial activity against various oral pathogens, which is a desirable characteristic for materials used in root canal sealers, cavity liners, and periodontal dressings.[4] Its mechanism of action primarily involves the disruption of microbial cell membranes.[4]
Quantitative Data: Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against common oral bacteria. While some data is derived from cosmetic applications, the target microorganisms are relevant to oral health.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus (MRSA strains) | 0.25 - 1.0[4] | - |
| Pseudomonas aeruginosa | 0.5 - 2.0[4] | - |
| Escherichia coli | 0.5 - 2.0[4] | - |
| Candida albicans | 0.5 - 1.5[4] | - |
Challenges and Considerations: Polymerization Inhibition
A significant challenge in using this compound in modern restorative dentistry is its inhibitory effect on the free-radical polymerization of resin-based materials, such as composites and bonding agents.[6][7] The phenolic hydroxyl group can act as a radical scavenger, terminating the polymerization chain reaction.[6] This can compromise the bond strength and mechanical properties of adjacent or subsequently applied resin restorations.[6][8][9] Therefore, its use as a temporary cement or liner must be carefully considered when a definitive resin-based restoration is planned.
Experimental Protocols
Protocol 1: Preparation and Compressive Strength Testing of Zinc Oxide-Propenylguaiacol (ZnO-PG) Cement
Objective: To formulate a ZnO-PG cement and evaluate its compressive strength according to ISO 9917-1:2007 for dental water-based cements.
Materials:
-
Zinc Oxide (dental grade)
-
This compound (Isoeugenol, high purity)
-
Glass slab or mixing pad
-
Stainless steel spatula
-
Cylindrical stainless steel molds (4 mm diameter x 6 mm height)
-
Glass plates
-
Universal testing machine
Methodology:
-
Mixing: Dispense zinc oxide powder and this compound liquid onto a cool, dry glass slab at a powder-to-liquid ratio of approximately 3:1 by weight.
-
Incorporate the powder into the liquid in small increments, mixing with a firm, circular motion using a stainless steel spatula until a homogenous, putty-like consistency is achieved. The mixing time should not exceed 90 seconds.
-
Sample Preparation: Overfill the cylindrical molds with the mixed cement.
-
Place a glass plate on the top and bottom surfaces of the mold and apply gentle pressure to extrude excess material.
-
Transfer the mold assembly to a controlled environment of 37°C and 95% humidity for 1 hour to allow for complete setting.
-
Sample Removal and Storage: Carefully remove the set cement cylinders from the molds. Store the specimens in distilled water at 37°C for 24 hours prior to testing.
-
Compressive Strength Testing:
-
Place a specimen on the lower platen of the universal testing machine.
-
Apply a compressive load at a crosshead speed of 1 mm/min until the specimen fractures.
-
Record the maximum force (F) in Newtons.
-
Calculate the compressive strength (σ) in Megapascals (MPa) using the formula: σ = 4F / (πd²), where d is the diameter of the specimen.
-
Test a minimum of five specimens and calculate the mean and standard deviation.
-
Protocol 2: Evaluation of Biocompatibility (Cytotoxicity)
Objective: To assess the in-vitro cytotoxicity of set ZnO-PG cement on human dental pulp stem cells (hDPSCs).
Materials:
-
Set ZnO-PG cement samples (prepared as in Protocol 1, sterilized)
-
Human Dental Pulp Stem Cells (hDPSCs) culture
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed hDPSCs into 24-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure:
-
Prepare eluates by incubating set, sterilized ZnO-PG samples in DMEM at a surface area-to-volume ratio of 1.25 cm²/mL for 24 hours at 37°C.
-
Remove the culture medium from the cells and replace it with the prepared eluates (or fresh medium for the control group).
-
-
Incubation: Incubate the cells with the eluates for 24 hours.
-
MTT Assay:
-
Remove the eluates and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT medium and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the negative control group. Statistical analysis (e.g., ANOVA) should be performed to determine significant differences. Studies have indicated that the cytotoxicity of isoeugenol cements is comparable to that of ZOE cements.[3]
Visualizations
Caption: Experimental workflow for testing the compressive strength of ZnO-PG cement.
Caption: Logical relationships of this compound's properties and its dental applications.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound in dental pulp.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Zinc oxide eugenol - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [The modification of the polymerization of composite materials by eugenol-containing temporary fillings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of eugenol containing and non-eugenol temporary cements on the resin-enamel bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoeugenol as a Natural Food Preservative: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoeugenol (B1672232), a phenylpropanoid naturally occurring in the essential oils of plants like ylang-ylang, is gaining significant attention as a natural alternative to synthetic food preservatives.[1][2] Its potent antimicrobial and antioxidant properties make it a promising candidate for extending the shelf-life and ensuring the safety of various food products.[3][4] Classified as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent, its application as a primary preservative is an area of active research.[5] This document provides detailed application notes, summarizes key quantitative data, and outlines experimental protocols for evaluating the efficacy of isoeugenol in food preservation.
Physicochemical Properties
Isoeugenol (2-methoxy-4-(1-propenyl)phenol) is a pale yellow, oily liquid with a characteristic clove-like odor.[6] It exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being crystalline and the cis isomer being a liquid.[1] It is slightly soluble in water but soluble in most organic solvents.[1][5]
Mechanism of Action
The primary antimicrobial mechanism of isoeugenol involves the disruption of microbial cell membranes.[7][8][9] This action leads to increased membrane permeability, leakage of essential intracellular components such as ions and proteins, and ultimately, cell death.[7][8] Some studies also suggest that isoeugenol can inhibit cellular enzymes crucial for the metabolic processes of pathogens.[7] Its antioxidant activity is attributed to its ability to scavenge free radicals, thereby inhibiting lipid peroxidation.[3][4][6]
Data Presentation
Antimicrobial Efficacy of Isoeugenol
The following tables summarize the antimicrobial activity of isoeugenol against a range of common foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Isoeugenol against Foodborne Pathogens
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Gram-negative | 312.5 | 312.5 | [3] |
| Salmonella Typhimurium | Gram-negative | 312.5 | 312.5 | [3] |
| Shigella dysenteriae | Gram-negative | 312.5 | 312.5 | [3] |
| Listeria monocytogenes | Gram-positive | 312.5 | 312.5 | [3] |
| Staphylococcus aureus | Gram-positive | 312.5 | 625 | [3] |
| Bacillus subtilis | Gram-positive | 312.5 | 625 | [3] |
Table 2: Zone of Inhibition (ZOI) of Isoeugenol against Various Bacterial Strains
| Bacterial Strain | ZOI (mm) | Reference |
| Escherichia coli | 18.0 - 26.0 | [3][8] |
| Listeria monocytogenes | 18.0 - 26.0 | [3][8] |
| Staphylococcus aureus | 16.4 | [8] |
| Bacillus subtilis | 22.3 | [3] |
| Salmonella Typhimurium | 26.0 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution Method
This protocol is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[8]
Materials:
-
Isoeugenol stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial culture in the exponential growth phase (adjusted to a concentration of approximately 1 x 10⁷ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Isoeugenol Dilutions: Prepare a two-fold serial dilution of the isoeugenol stock solution in sterile nutrient broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial culture to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no isoeugenol) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of isoeugenol in which no visible bacterial growth (turbidity) is observed.
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no growth and plate it onto nutrient agar (B569324) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
Protocol 2: Assessment of Antimicrobial Activity using the Disk Diffusion Method
This is a qualitative method to assess the antimicrobial activity of a substance.[8]
Materials:
-
Sterile paper discs (6 mm in diameter)
-
Isoeugenol solution of a known concentration
-
Nutrient agar plates
-
Bacterial culture in the exponential growth phase (adjusted to a concentration of approximately 10⁷ CFU/mL)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile swab.
-
Disc Application: Impregnate the sterile paper discs with a known volume (e.g., 10 µL) of the isoeugenol solution. Allow the solvent to evaporate.
-
Placement of Discs: Place the isoeugenol-impregnated discs onto the surface of the inoculated agar plates. A control disc impregnated with the solvent only should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters. A larger ZOI indicates greater antimicrobial activity.[3]
Visualizations
Application in Food Systems
Isoeugenol has shown potential as a preservative in various food products. However, its effectiveness can be influenced by the food matrix. For instance, emulsion encapsulation can enhance the antimicrobial properties of isoeugenol in some media but may be less effective in others, such as carrot juice.[10][11] The presence of other food additives, like the surfactant Tween 80, can also impact its antibacterial activity.[10][11]
In a study on refrigerated pineapple juice, isoeugenol at a concentration of 0.5 µL/mL was found to be effective in enhancing microbial safety without negatively affecting the sensory attributes of the juice.[12] It's important to note that higher concentrations of essential oils can sometimes adversely affect the sensory quality of the food product.[12]
Conclusion
Isoeugenol demonstrates significant potential as a natural food preservative due to its strong antimicrobial and antioxidant activities. Its broad-spectrum efficacy against common foodborne pathogens, coupled with its GRAS status as a flavoring agent, makes it an attractive candidate for further development and application in the food industry. However, careful consideration of the food matrix and potential interactions with other ingredients is crucial for optimizing its preservative effects and maintaining the sensory quality of the final product. Further research is warranted to explore its application in a wider range of food systems and to evaluate its long-term stability and efficacy under various storage conditions.
References
- 1. Isoeugenol - Wikipedia [en.wikipedia.org]
- 2. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. foreverest.net [foreverest.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Isoeugenol has a non-disruptive detergent-like mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.au.dk [pure.au.dk]
- 11. Antimicrobial effect of emulsion-encapsulated isoeugenol against biofilms of food pathogens and spoilage bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antifungal Activity of Propenylguaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylguaiacol, a naturally occurring phenylpropanoid, has garnered significant interest for its potential antifungal properties. This document provides a comprehensive set of protocols and application notes to standardize the evaluation of its efficacy against various fungal pathogens. The methodologies outlined herein are based on established standards and published research on related compounds, ensuring robust and reproducible results for researchers in mycology, natural product chemistry, and drug development.
The primary mechanism of action for compounds structurally related to this compound, such as eugenol (B1671780) and isoeugenol, involves the disruption of the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. Evidence also suggests an induction of reactive oxygen species and an increase in intracellular calcium concentration, pointing to a multi-faceted antifungal effect.[1][2][3][4]
Data Presentation
Quantitative data from antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | MIC (µg/mL) | MIC (mM) | Reference Compound MIC (µg/mL) |
| Candida albicans | ATCC 10231 | Fluconazole: | ||
| Aspergillus fumigatus | ATCC 204305 | Amphotericin B: | ||
| Cryptococcus neoformans | ATCC 14116 | Fluconazole: | ||
| Trichophyton rubrum | ATCC 28188 | Terbinafine: |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans | ATCC 10231 | Fungicidal/Fungistatic | ||
| Aspergillus fumigatus | ATCC 204305 | Fungicidal/Fungistatic |
Note: An MFC/MIC ratio of ≤ 4 is generally considered fungicidal, while a ratio > 4 is considered fungistatic.[5]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to achieve the desired starting concentration for serial dilutions. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.
-
Inoculum Preparation:
-
For yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
For filamentous fungi (Aspergillus spp., Trichophyton spp.): Grow the mold on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Plate Setup:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
This will result in 100 µL of serially diluted compound in each well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Wells containing 100 µL of RPMI-1640 and 100 µL of inoculum (no compound).
-
Sterility Control: Wells containing 200 µL of RPMI-1640 only (no inoculum).
-
Positive Control: A row of wells with a known antifungal agent.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. For some drug-fungus combinations, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.
Determination of Minimum Fungicidal Concentration (MFC)
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, compound-free agar plate (SDA or PDA).
-
Incubate the plates at the appropriate temperature for 24-72 hours.
-
The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates, indicating a ≥99.9% killing of the initial inoculum.
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
Materials:
-
Sterile 6 mm paper disks
-
This compound solution of known concentration
-
Agar plates (Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts, or PDA for molds)
-
Fungal inoculum prepared as in the MIC protocol.
Procedure:
-
Plate Inoculation: Evenly spread the fungal inoculum over the surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of this compound onto the agar surface.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of growth inhibition around each disk in millimeters.
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Proposed mechanism of antifungal action for this compound.
Experimental Workflow for Antifungal Activity Testing
Caption: Workflow for evaluating the antifungal activity of this compound.
References
- 1. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of antifungal activity in essential oil of the Syzygium aromaticum (L.) by extraction, purification and analysis of its main component eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoeugenol and Hybrid Acetamides against Candida albicans Isolated from the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Isoeugenol Derivatives using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol) is a phenylpropanoid naturally occurring in the essential oils of various plants, such as ylang-ylang. It exists as two geometric isomers, cis-(Z) and trans-(E), which exhibit different sensory properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and differentiation of isoeugenol and its derivatives. This document provides detailed application notes, experimental protocols, and data for the characterization of these compounds.
Data Presentation: NMR Spectral Data of Isoeugenol and its Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for cis- and trans-isoeugenol, as well as for isoeugenol acetate (B1210297) and methyl isoeugenol. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H and ¹³C NMR Data for cis-Isoeugenol in CDCl₃ [1]
| Atom Number | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | ¹³C Chemical Shift (δ) ppm |
| 1 | - | - | - | 131.9 |
| 2 | 6.89 | d | 1.9 | 112.5 |
| 3 | - | - | - | 145.8 |
| 4 | - | - | - | 144.9 |
| 5 | 6.84 | d | 8.1 | 114.3 |
| 6 | 6.75 | dd | 8.1, 1.9 | 121.1 |
| 1' | 6.42 | dq | 11.6, 1.8 | 129.8 |
| 2' | 5.89 | dq | 11.6, 6.8 | 123.5 |
| 3' | 1.88 | dd | 6.8, 1.8 | 14.5 |
| OCH₃ | 3.87 | s | - | 55.9 |
| OH | 5.60 | s | - | - |
Note: The chemical structure and atom numbering for isoeugenol are provided in the visualizations section below.
Table 2: ¹H and ¹³C NMR Data for trans-Isoeugenol in CDCl₃
| Atom Number | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | ¹³C Chemical Shift (δ) ppm [1] |
| 1 | - | - | - | 130.84 |
| 2 | ~6.83-6.86 | m | - | 108.13 |
| 3 | - | - | - | 146.7 (assignment inferred) |
| 4 | - | - | - | 144.82 |
| 5 | ~6.83-6.86 | m | - | 114.2 (assignment inferred) |
| 6 | ~6.83-6.86 | m | - | 119.6 (assignment inferred) |
| 1' | 6.32 | dq | 15.7, 1.6 | 125.7 (assignment inferred) |
| 2' | 6.07 | dq | 15.7, 6.6 | 130.8 (assignment inferred) |
| 3' | 1.86 | dd | 6.6, 1.6 | 18.25 |
| OCH₃ | 3.90 | s | - | 55.9 (assignment inferred) |
| OH | 5.53 | s | - | - |
Note: ¹H NMR assignments for aromatic protons are complex due to signal overlap. ¹³C data is from an unassigned spectrum on PubChem, with some assignments inferred based on typical chemical shifts.
Table 3: ¹H and ¹³C NMR Data for Isoeugenol Acetate in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | ¹³C Chemical Shift (δ) ppm |
| Aromatic CH | 7.36 | d | 151.5 |
| Aromatic CH | 7.27 | s | 139.3 |
| Aromatic CH | 7.17 | dd | 136.5 |
| Aromatic CH | 7.08 | d | 128.6 |
| OCH₃ | 3.85 | s | 123.4 |
| Acetate CH₃ | 2.26 | s | 119.5 |
| Propenyl CH | - | - | 110.7 |
| Propenyl CH₃ | - | - | 56.2 |
| Carbonyl C=O | - | - | 169.0 |
| Acetate CH₃ Carbon | - | - | 20.8 |
Table 4: ¹H and ¹³C NMR Data for Methyl Isoeugenol in DMSO-d₆
| Assignment | ¹H Chemical Shift (δ) ppm | Multiplicity | ¹³C Chemical Shift (δ) ppm |
| Aromatic CH | 7.20 | d | 149.4 |
| Aromatic CH | 7.07 | m | 148.9 |
| Aromatic CH | 6.94 | d | 130.8 |
| OCH₃ (ring) | 3.82 | s | 126.8 |
| OCH₃ (ether) | 3.77 | s | 119.8 |
| Propenyl CH | - | - | 112.4 |
| Propenyl CH | - | - | 109.5 |
| Propenyl CH₃ | - | - | 56.0 |
| OCH₃ (ring) Carbon | - | - | 55.9 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.
-
Sample Purity: Ensure the sample is of high purity. Purification can be achieved by chromatography or distillation.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for isoeugenol and its derivatives.[1] Other solvents like deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the specific requirements of the experiment.
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg/mL is recommended.[1]
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio.
-
-
Procedure:
-
Weigh the desired amount of the purified isoeugenol derivative.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
If necessary, add an internal standard such as tetramethylsilane (TMS).
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.[1]
-
1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-7 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
2D NMR Data Acquisition (COSY and HSQC)
2D NMR experiments are essential for unambiguous assignment of protons and carbons, especially for complex derivatives.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments in F1 (TD(F1)): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Number of Increments in F1 (TD(F1)): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) for both 1D and 2D data.
-
Phasing: Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Perform baseline correction to ensure a flat baseline.
-
Referencing:
-
Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of the signals. For 2D spectra, identify and analyze the cross-peaks to establish correlations.
Mandatory Visualization
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Chemical structure of isoeugenol with atom numbering.
Caption: Anticancer signaling pathway of isoeugenol derivatives.
References
Application Notes: High-Purity Isoeugenol in Metabolism and Signaling Pathway Research
Introduction
Isoeugenol (B1672232) (2-methoxy-4-(prop-1-en-1-yl)phenol) is a naturally occurring phenylpropanoid found in the essential oils of various plants, including clove, nutmeg, and ylang-ylang.[1] As a high-purity bioactive compound, isoeugenol is gaining significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and antidiabetic effects.[2][3] Its ability to modulate key metabolic enzymes and intricate signaling cascades makes it a valuable tool for researchers in drug discovery and molecular biology. These application notes provide a comprehensive overview of isoeugenol's effects on metabolic regulation and cell signaling, complete with quantitative data and detailed experimental protocols for in vitro research.
Section 1: Effects on Metabolic Regulation
High-purity isoeugenol has demonstrated significant effects on crucial metabolic processes, primarily through the inhibition of key enzymes involved in nutrient metabolism and by modulating pathways related to glucose uptake.
Inhibition of Metabolic Enzymes
Isoeugenol shows potent inhibitory activity against enzymes central to carbohydrate digestion and neurotransmitter regulation, suggesting its potential in managing metabolic disorders like type 2 diabetes mellitus (T2DM) and neurodegenerative diseases.[3][4][5]
Table 1: Inhibitory Activity of High-Purity Isoeugenol on Key Metabolic Enzymes
| Enzyme | Target Process | IC50 Value | Kᵢ Value | Standard Compound | Reference |
|---|---|---|---|---|---|
| α-Amylase | Carbohydrate Digestion | 411.5 nM | Not Determined | Acarbose | [3][4][5] |
| α-Glucosidase | Carbohydrate Digestion | 19.25 nM | 21 ± 9 nM | Acarbose (IC50: 22.8 µM) | [3][4] |
| Acetylcholinesterase (AChE) | Neurotransmission | 77.00 nM | 16 ± 3 nM | Tacrine (IC50: 20.38 nM) |[3][4][5] |
Glucose Metabolism in Muscle Cells
Isoeugenol plays a role in enhancing glucose uptake in skeletal muscle cells through an insulin-independent mechanism.[6] It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] This activation is mediated by an increase in intracellular calcium, which stimulates Calcium/calmodulin-dependent protein kinase kinase (CaMKK).[7] Activated AMPK then phosphorylates and activates p38 Mitogen-Activated Protein Kinase (p38 MAPK), which in turn promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating glucose uptake.[6][7]
Caption: Isoeugenol-induced glucose uptake signaling pathway in muscle cells.
Section 2: Modulation of Key Signaling Pathways
Isoeugenol's therapeutic potential is underscored by its ability to interact with and modulate multiple intracellular signaling pathways that are critical in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Effects via NF-κB and MAPK Inhibition
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, isoeugenol demonstrates potent anti-inflammatory activity.[8][9] It inhibits the phosphorylation of key kinases in the MAPK pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38.[10][8][9] This blockade prevents the subsequent activation of the transcription factor NF-κB.[10][8][9] Isoeugenol achieves this by inhibiting the degradation of I-κBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[10][8][9] The ultimate result is the downregulation of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α and IL-1β.[2][10]
Caption: Isoeugenol's anti-inflammatory mechanism via MAPK and NF-κB inhibition.
Antioxidant Response via Nrf2 Pathway Activation
Isoeugenol can activate the Keap1-Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[11] Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. Isoeugenol, as an electrophilic compound, is thought to react with cysteine residues on Keap1, causing a conformational change that releases Nrf2.[11] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous protective genes, including Heme oxygenase 1 (Hmox1), leading to their transcription and bolstering the cell's antioxidant capacity.[11]
Caption: Isoeugenol-mediated activation of the Nrf2 antioxidant pathway.
Anti-Adipogenic Effects
Isoeugenol has been shown to inhibit adipogenesis (the formation of fat cells) in 3T3-L1 preadipocytes.[12] This effect is particularly prominent during the early stage of differentiation known as mitotic clonal expansion (MCE). Isoeugenol treatment attenuates the expression of phosphorylated AKT (p-AKT) and ERK1/2 (p-ERK1/2), two key kinases in cell proliferation signaling pathways.[12] By inhibiting these pathways, isoeugenol arrests the preadipocytes in the G0/G1 phase of the cell cycle, thereby impairing MCE and reducing the expression of mature adipocyte markers like PPARγ and C/EBPα.[12]
Table 2: Cytotoxic Effects of Isoeugenol on Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 Value | Reference |
|---|---|---|---|---|
| A549 | Human Lung Carcinoma | Propidium Iodide Staining | 33.5 µM | [13] |
| DU-145 | Human Prostate Carcinoma | Propidium Iodide Staining | 33.19 µM |[13] |
Section 3: Experimental Protocols
The following protocols provide standardized methods for investigating the effects of high-purity isoeugenol in vitro.
Protocol 1: Preparation of Isoeugenol Stock Solution
Due to its poor water solubility, a stock solution of isoeugenol must be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for in vitro studies.
-
Materials: High-purity isoeugenol, cell culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Accurately weigh the desired amount of isoeugenol powder. b. Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM). c. Vortex thoroughly until the isoeugenol is completely dissolved. d. Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
-
Note: When preparing working concentrations for cell treatment, ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[14]
Protocol 2: In Vitro Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure cell viability and cytotoxicity after treatment with a compound.
Caption: General workflow for the MTT cell viability assay.
-
Materials: Target cell line, complete culture medium, isoeugenol stock solution, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Procedure: a. Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[14] b. Prepare serial dilutions of isoeugenol in culture medium from the stock solution. Include a vehicle control (medium with the same final DMSO concentration). c. Remove the old medium from the wells and add 100 µL of the prepared isoeugenol dilutions or control medium. d. Incubate for the desired duration (e.g., 24, 48, or 72 hours). e. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.[14] f. Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[14] g. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] h. Measure the absorbance at 570-590 nm using a microplate reader.[14][15] i. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of target proteins within signaling pathways.
-
Materials: Treated cell lysates, lysis buffer, protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure: a. Cell Lysis: After treatment with isoeugenol, wash cells with cold PBS and lyse with buffer containing protease and phosphatase inhibitors. b. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. c. SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size on an SDS-PAGE gel. d. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. e. Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12] f. Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12] g. Washing: Wash the membrane three times with TBST. h. Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] i. Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12] j. Analysis: Quantify band intensity and normalize phosphorylated protein levels to their total protein counterparts and a loading control (e.g., β-actin).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative expression levels of target genes (mRNA).
-
Materials: Treated cells, RNA extraction kit, reverse transcription kit (for cDNA synthesis), qPCR master mix (e.g., SYBR Green), specific primers for target genes (e.g., iNOS) and a housekeeping gene (e.g., GAPDH).
-
Procedure: a. RNA Extraction: After treatment, harvest cells and extract total RNA using a suitable kit. b. cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. c. qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix. d. Amplification: Run the reaction in a real-time PCR thermal cycler. e. Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. AMPK, a metabolic sensor, is involved in isoeugenol-induced glucose uptake in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK, a metabolic sensor, is involved in isoeugenol-induced glucose uptake in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoeugenol suppression of inducible nitric oxide synthase expression is mediated by down-regulation of NF-kappaB, ERK1/2, and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]
- 12. Isoeugenol Inhibits Adipogenesis in 3T3-L1 Preadipocytes with Impaired Mitotic Clonal Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Solution Polymerization of 4-Vinyl Guaiacol Derivatives for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solution polymerization of 4-vinyl guaiacol (B22219) (4VG) and its derivatives. This class of bio-based polymers holds significant promise for the development of novel drug delivery systems and advanced therapeutic applications. The protocols outlined below detail the synthesis of various 4VG-derived monomers and their subsequent polymerization via free radical, reversible addition-fragmentation chain-transfer (RAFT), and cationic polymerization methods.
Introduction
4-Vinyl guaiacol (4VG), a naturally derived phenolic compound, is a versatile platform molecule for the synthesis of functional polymers.[1][2] Its inherent structure, featuring a vinyl group for polymerization and a phenolic hydroxyl group amenable to chemical modification, allows for the creation of polymers with tunable properties.[3][4] By protecting or modifying the hydroxyl group, the polymerization of 4VG derivatives can be precisely controlled to yield well-defined polymers with potential applications in drug delivery, biocompatible coatings, and stimuli-responsive materials.[3][5][6][7]
The guaiacol moiety itself has demonstrated noteworthy biological activity. Studies have shown that 4-vinyl guaiacol can induce cell cycle arrest at the G1 phase and promote apoptosis in colorectal cancer cells, highlighting its potential as an anticancer agent.[8] This intrinsic bioactivity makes polymers derived from 4VG particularly attractive for the development of targeted cancer therapies and drug delivery platforms.
Monomer Synthesis: Derivatization of 4-Vinyl Guaiacol
The phenolic hydroxyl group of 4VG can inhibit radical polymerization.[4] Therefore, a common strategy is to protect this group via esterification or etherification prior to polymerization.[3][4] This approach allows for controlled polymerization and the introduction of various functional groups that can later be deprotected to reveal the free phenol (B47542) if desired.
Synthesis of 4-Vinyl Guaiacol Ester Derivatives
A range of ester derivatives of 4VG can be synthesized through esterification with corresponding carboxylic acid anhydrides or via Steglich esterification.[3][4] This allows for the tuning of polymer properties, such as the glass transition temperature (Tg), by varying the length of the alkyl ester group.[3][9]
Solution Polymerization Protocols
The following section details experimental protocols for the solution polymerization of 4-vinyl guaiacol derivatives using different techniques.
Protocol 1: Conventional Free Radical Polymerization of Acetylated 4-Vinyl Guaiacol
This protocol describes the free radical solution polymerization of acetylated 4-vinyl guaiacol (Ac4VG) in toluene, initiated by 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN).[3][9]
Materials:
-
Acetylated 4-vinyl guaiacol (Ac4VG)
-
2,2'-azobis(2-methylpropionitrile) (AIBN)
-
Toluene (anhydrous)
-
Nitrogen gas
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of Ac4VG in anhydrous toluene.
-
Add AIBN (typically 1-2 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Place the flask in a preheated oil bath at 70-80 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
Protocol 2: RAFT Polymerization of Epoxy-Functionalized 4-Vinyl Guaiacol
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. This protocol is adapted for an epoxy-functionalized 4-vinyl guaiacol derivative (4VGEP).[1][10]
Materials:
-
4-(2,3-epoxypropoxy)-3-methoxy-styrene (4VGEP)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
-
Nitrogen gas
-
Cold diethyl ether (for precipitation)
Procedure:
-
Combine 4VGEP, the RAFT agent, and AIBN in a Schlenk flask with a magnetic stir bar.
-
Add the anhydrous solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
Protocol 3: Cationic Polymerization of Unprotected 4-Vinyl Guaiacol
Direct cationic polymerization of unprotected 4VG can be achieved, offering a more direct route to poly(4-vinyl guaiacol).[11]
Materials:
-
4-Vinyl guaiacol (4VG), freshly distilled
-
Initiator (e.g., a water adduct of p-methoxystyrene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Dry nitrogen atmosphere
-
Methanol (for termination)
Procedure:
-
Under a dry nitrogen atmosphere, in a baked glass tube, prepare a solution of 4VG and the initiator in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Initiate the polymerization by adding a solution of the Lewis acid catalyst.
-
After a predetermined time, terminate the polymerization by adding methanol.
-
Isolate the polymer by precipitation into a suitable non-solvent (e.g., a mixture of n-hexane and toluene).
-
Filter the precipitate, redissolve it in a minimal amount of a good solvent (e.g., methanol), and evaporate to dryness under reduced pressure.
Data Presentation
The following tables summarize quantitative data obtained from the polymerization of various 4-vinyl guaiacol derivatives.
Table 1: Free Radical Polymerization of 4-Vinyl Guaiacol Ester Derivatives [3]
| Monomer | Polymer | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Acetyl-4VG | Poly(Ac4VG) | 85 | 35,000 | 2.1 | 117 |
| Propionyl-4VG | Poly(Prop4VG) | 82 | 32,000 | 2.3 | 81 |
| Butyryl-4VG | Poly(But4VG) | 78 | 29,000 | 2.5 | 71 |
| Heptanoyl-4VG | Poly(Hept4VG) | 75 | 26,000 | 2.6 | 16 |
| Undecanoyl-4VG | Poly(Und4VG) | 72 | 24,000 | 2.7 | 5 |
Table 2: RAFT Polymerization of Epoxy-Functionalized 4-Vinyl Guaiacol (4VGEP) [1]
| [M]₀/[CTA]₀/[I]₀ | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 2 | 25 | 5,000 | 4,800 | 1.12 |
| 100:1:0.2 | 4 | 48 | 9,600 | 9,200 | 1.10 |
| 100:1:0.2 | 8 | 85 | 17,000 | 16,500 | 1.08 |
| 200:1:0.2 | 8 | 75 | 30,000 | 28,500 | 1.14 |
Table 3: Cationic Polymerization of Unprotected 4-Vinyl Guaiacol [11]
| [4VG]₀ (mM) | [Initiator]₀ (mM) | [BF₃·OEt₂]₀ (mM) | Time (h) | Conversion (%) | Mn,calc ( g/mol ) | Mn,SEC ( g/mol ) | PDI (Mw/Mn) |
| 200 | 4.0 | 2.0 | 1 | 95 | 4,600 | 4,700 | 1.37 |
| 200 | 2.0 | 2.0 | 1 | 92 | 9,200 | 9,500 | 1.32 |
| 400 | 4.0 | 2.0 | 1 | 90 | 9,000 | 9,300 | 1.28 |
Applications in Drug Development
Polymers derived from 4-vinyl guaiacol are emerging as promising candidates for various applications in drug development, owing to their biocompatibility, tunable properties, and the inherent bioactivity of the guaiacol moiety.
Stimuli-Responsive Drug Delivery
The catechol-like structure of the deprotected guaiacol unit can be exploited for pH-responsive drug delivery.[12] For instance, polymers with free catechol groups can form reversible covalent bonds with boronic acid-containing drugs, such as the proteasome inhibitor bortezomib.[12] This conjugation is stable at physiological pH but can be cleaved in the more acidic environment of tumor tissues or endosomes, leading to targeted drug release.[12]
Biocompatible Coatings for Medical Devices
Poly(4-vinyl guaiacol) and its derivatives can be used to create biocompatible coatings for medical devices.[5][6][13][14] These coatings can reduce non-specific protein adsorption, prevent thrombus formation, and improve the overall integration of the device with biological tissues.[7][13] Furthermore, these coatings can be designed to release therapeutic agents locally.[5]
Antioxidant Polymers for Therapeutic Applications
The phenolic structure of guaiacol imparts antioxidant properties.[15] Polymers incorporating this moiety can act as macromolecular antioxidants, potentially protecting tissues from oxidative stress-related damage. This could be beneficial in applications such as wound healing or for the treatment of inflammatory conditions.
Visualizations
Experimental Workflow for Synthesis and Polymerization
Caption: Workflow for the synthesis and polymerization of 4-vinyl guaiacol derivatives.
Proposed Signaling Pathway for Anticancer Activity of 4-Vinyl Guaiacol
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lipocoat.com [lipocoat.com]
- 6. rigicon.com [rigicon.com]
- 7. Fabrication of biocompatible hydrogel coatings for implantable medical devices using Fenton-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epoxy-functionalised 4-vinylguaiacol for the synthesis of bio-based, degradable star polymers via a RAFT/ROCOP strategy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. hydromer.com [hydromer.com]
- 14. Creating biocompatible coatings for medical devices [ep-coatings.com]
- 15. researchgate.net [researchgate.net]
Application Notes: Derivatisierung von Propenylguaiacol zur verbesserten analytischen Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Richtlinien zur Derivatisierung von Propenylguaiacol (auch als Isoeugenol bekannt), um dessen Nachweis in analytischen Verfahren wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC) zu verbessern. Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität und thermische Stabilität von this compound für die GC-Analyse zu erhöhen und um eine empfindliche Detektion mittels Fluoreszenz in der HPLC zu ermöglichen.
This compound ist eine Phenylpropanoid-Verbindung, die von Natur aus in verschiedenen ätherischen Ölen vorkommt und als Duft- und Aromastoff von Bedeutung ist. Eine genaue Quantifizierung ist für die Qualitätskontrolle und Sicherheitsbewertung unerlässlich.
Vergleich der Derivatisierungstechniken
Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform und den spezifischen Anforderungen der Analyse ab. Für die GC-MS sind Silylierung und Acetylierung die gebräuchlichsten Techniken, um die polare Hydroxylgruppe zu maskieren und die Flüchtigkeit zu erhöhen. Für die HPLC, insbesondere in Verbindung mit der Fluoreszenzdetektion, werden Derivate eingeführt, die ein Fluorophor enthalten, um die Nachweisempfindlichkeit drastisch zu erhöhen.
Quantitative Daten zur Derivatisierung für die HPLC-Fluoreszenz-Analyse
Da spezifische vergleichende Daten für this compound begrenzt sind, werden hier Daten für das strukturell sehr ähnliche Eugenol als Referenz dargestellt. Diese Werte geben einen guten Hinweis auf die zu erwartende Leistungsfähigkeit der Methoden für this compound.
| Derivatisierungsreagenz | Methode | Linearer Bereich (µg/mL) | Nachweisgrenze (LOD) (µg/mL) | Bestimmungsgrenze (LOQ) (µg/mL) | Korrelationskoeffizient (r²) |
| NBD-COCl | HPLC-FLD | 0.025 - 0.4 | 0.006 | - | 0.9992[1] |
| NBD-F | HPLC-UV | 0.2 - 5 | 0.04 | - | 0.9976[1] |
| DIBI | HPLC-FLD | 0.1 - 50 (µM) | 1.0 (nM) | < 19.9 (nM) | ≥ 0.999[2][3] |
NBD-COCl: 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazol NBD-F: 4-Fluor-7-nitro-2,1,3-benzoxadiazol DIBI: 4-(4,5-Diphenyl-1H-imidazol-2-yl)iodbenzol HPLC-FLD: Hochleistungsflüssigkeitschromatographie mit Fluoreszenzdetektion HPLC-UV: Hochleistungsflüssigkeitschromatographie mit UV-Detektion
Qualitative Gegenüberstellung von Silylierung und Acetylierung für die GC-MS-Analyse
| Eigenschaft | Silylierung (z.B. mit BSTFA, MSTFA) | Acetylierung (z.B. mit Essigsäureanhydrid) |
| Prinzip | Ersatz des aktiven Wasserstoffs der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe.[2] | Umwandlung der Hydroxylgruppe in einen Ester.[2] |
| Vorteile | Sehr reaktiv, bildet flüchtige und thermisch stabile Derivate.[2] | Reagenzien sind kostengünstig und relativ stabil gegenüber Feuchtigkeit. |
| Nachteile | Reagenzien und Derivate sind feuchtigkeitsempfindlich.[4] | Kann zur Bildung von Nebenprodukten führen; erfordert oft einen Katalysator. |
| Anwendungsbereich | Breites Anwendungsspektrum für Verbindungen mit aktiven Wasserstoffatomen.[4] | Effektiv für Alkohole und Phenole. |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die gängigsten Derivatisierungsverfahren für this compound zur Analyse mittels GC-MS und HPLC.
Protokoll 1: Silylierung von this compound für die GC-MS-Analyse
Dieses Protokoll beschreibt die Silylierung der phenolischen Hydroxylgruppe von this compound unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA).
Materialien:
-
This compound-Standard oder Probenextrakt
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator
-
Lösungsmittel (z.B. Pyridin, Acetonitril oder Dichlormethan), wasserfrei
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Vortex-Mischer
Prozedur:
-
Probenvorbereitung: Die Probe, die this compound enthält, in einem GC-Vial zur Trockne eindampfen (z.B. unter einem sanften Stickstoffstrom). Es ist entscheidend, dass die Probe wasserfrei ist, da Feuchtigkeit mit dem Silylierungsreagenz reagiert.[5]
-
Reagenz zugeben: 100 µL des Silylierungsreagenzes (BSTFA + 1% TMCS) und 50 µL eines wasserfreien Lösungsmittels (z.B. Pyridin) zur getrockneten Probe geben.[5]
-
Reaktion: Das Vial fest verschließen und kurz vortexen. Anschließend für 60 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren.[5]
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: Die derivatisierte Probe kann direkt für die GC-MS-Analyse injiziert werden.
Typische GC-MS-Parameter:
-
Säule: HP-5MS (30 m x 0.25 mm, 0.25 µm) oder äquivalent
-
Trägergas: Helium, 1 mL/min
-
Injektor: Splitless, 250°C
-
Ofenprogramm: 60°C für 1 min, dann mit 10°C/min auf 250°C, 5 min halten[6]
-
MS-Transferline: 280°C
-
Ionenquelle: 230°C, Elektronenionisation (EI) bei 70 eV
-
Scan-Bereich: m/z 40-450
Protokoll 2: Acetylierung von this compound für die GC-MS-Analyse
Dieses Protokoll beschreibt die Acetylierung von this compound mit Essigsäureanhydrid.
Materialien:
-
This compound-Standard oder Probenextrakt
-
Essigsäureanhydrid
-
Pyridin (als Katalysator und Lösungsmittel)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Vortex-Mischer
Prozedur:
-
Probenvorbereitung: Die this compound-haltige Probe in einem GC-Vial zur Trockne eindampfen.
-
Reagenzien zugeben: 100 µL Pyridin und 100 µL Essigsäureanhydrid zur getrockneten Probe geben.
-
Reaktion: Das Vial fest verschließen, vortexen und für 20 Minuten bei 55°C erhitzen.[7][8]
-
Aufarbeitung: Nach dem Abkühlen kann die Reaktion durch Zugabe von Wasser gestoppt werden. Anschließend wird mit einem organischen Lösungsmittel (z.B. Hexan oder Dichlormethan) extrahiert. Die organische Phase wird für die Analyse verwendet. Für eine schnellere Methode kann die Reaktionsmischung auch direkt injiziert werden, dies kann jedoch die Lebensdauer der GC-Säule verkürzen.
-
Analyse: Die acetylierte Probe mittels GC-MS analysieren.
Typische GC-MS-Parameter:
-
Die GC-MS-Parameter können ähnlich wie bei der Silylierung gewählt werden, eventuell mit Anpassung des Temperaturprogramms je nach Retentionszeit des acetylierten Derivats.
Protokoll 3: Fluoreszenz-Derivatisierung von this compound für die HPLC-Analyse
Dieses Protokoll basiert auf der Derivatisierung von Eugenol mit 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazol (NBD-COCl) und kann für this compound adaptiert werden.
Materialien:
-
This compound-Standard oder Probenextrakt
-
4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazol (NBD-COCl) Lösung in Acetonitril
-
Boratpuffer (pH 9.0)
-
HPLC-Vials
Prozedur:
-
Probenvorbereitung: Eine geeignete Konzentration des this compound-Standards oder der Probe in einem HPLC-Vial vorlegen.
-
Reaktion: Boratpuffer (pH 9.0) und eine Lösung von NBD-COCl in Acetonitril zugeben. Die Mischung bei Raumtemperatur für 1 Minute reagieren lassen.[1]
-
Analyse: Die Reaktionsmischung direkt in das HPLC-System injizieren.
Typische HPLC-FLD-Parameter:
-
Säule: C18-Säule (z.B. 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isokratisch oder Gradient aus Methanol und Wasser. Für NBD-Derivate hat sich eine Mischung aus Methanol-Wasser-Trifluoressigsäure (600:400:0.4, v/v/v) bewährt.[1]
-
Flussrate: 1.0 mL/min[1]
-
Säulentemperatur: 25°C[1]
-
Fluoreszenz-Detektion: Anregungs- und Emissionswellenlängen müssen für das spezifische NBD-Propenylguaiacol-Addukt optimiert werden. Für NBD-Eugenol sind die Wellenlängen Ex/Em = 470/530 nm typisch.
Visualisierungen
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential [mdpi.com]
- 7. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoeugenol in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isoeugenol (B1672232) in agrochemical formulations. The information is intended to guide researchers and professionals in the development and evaluation of isoeugenol-based agrochemicals.
Introduction
Isoeugenol is a naturally occurring phenylpropanoid found in the essential oils of various plants, including ylang-ylang and clove.[1] It exists as a mixture of cis and trans isomers.[1] Isoeugenol and its derivatives have demonstrated significant potential in agriculture due to their insecticidal, fungicidal, nematicidal, and antifeedant properties.[2][3][4] Its primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the insect nervous system.[2][5]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₂ | [1] |
| Molar Mass | 164.20 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Boiling Point | 266-268 °C | [1] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | [1] |
Biological Activity and Efficacy
Isoeugenol has been shown to be effective against a range of agricultural pests. The following tables summarize the available quantitative data on its efficacy.
Table 1: Insecticidal Activity of Isoeugenol
| Target Pest | Bioassay Type | Efficacy Metric (Value) | Reference |
| Sitophilus zeamais (Maize weevil) | Contact Toxicity | LD₅₀: ~30 µg/mg insect | [2][4][6] |
| Tribolium castaneum (Red flour beetle) | Contact Toxicity | More potent than eugenol (B1671780) and methyleugenol | [4][6] |
| Spodoptera frugiperda (Fall armyworm) | Larvicidal Assay | LD₅₀: 0.46 mg/g of insect | [1][5][7] |
| Spodoptera frugiperda | Antifeedant Assay | CE₅₀: 158.51 µg/mL | [5][7] |
LD₅₀: Lethal Dose, 50% - the dose required to kill 50% of the test population. CE₅₀: Consumption Effect, 50% - the concentration that causes a 50% reduction in food consumption.
Table 2: Nematicidal Activity of Isoeugenol
| Target Pest | Efficacy Metric (Value) | Reference |
| Bursaphelenchus xylophilus (Pinewood nematode) | LC₅₀: 0.200 mg/mL | [2] |
LC₅₀: Lethal Concentration, 50% - the concentration in the medium required to kill 50% of the test population.
Table 3: Antifungal Activity of Isoeugenol
| Target Fungus | Efficacy Metric (Value) | Reference |
| Candida albicans | MIC: 128-256 µg/mL | [8] |
| Trichophyton rubrum | MIC: 62.5-500 µg/mL | [9] |
| Trichophyton mentagrophytes | MIC: 62.5-500 µg/mL | [9] |
| Trichophyton tonsurans | MIC: 62.5-500 µg/mL | [9] |
| Aspergillus fumigatus | IC₅₀: 5.42 µM (for a derivative) | [10] |
MIC: Minimum Inhibitory Concentration - the lowest concentration that prevents visible growth. IC₅₀: Inhibitory Concentration, 50% - the concentration that inhibits a biological process by 50%.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary insecticidal mechanism of isoeugenol is the inhibition of acetylcholinesterase (AChE).[2] AChE is a key enzyme in the nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses, which results in paralysis and ultimately death of the insect.[2]
Agrochemical Formulations
For effective application in agriculture, isoeugenol needs to be formulated to enhance its stability, solubility, and efficacy.[2][11] Common formulation strategies for essential oil-based pesticides like isoeugenol include:
-
Emulsifiable Concentrates (EC): Isoeugenol is dissolved in a solvent with an emulsifier, allowing it to be mixed with water for spraying.
-
Microemulsions and Nanoemulsions: These are thermodynamically stable, clear solutions of isoeugenol, oil, and water, formed with the help of surfactants. They can improve the stability and bioavailability of the active ingredient.[2]
-
Microencapsulation and Nanoencapsulation: Isoeugenol is enclosed within a protective shell of a polymer or other material. This provides controlled release, protects isoeugenol from degradation by UV light and oxidation, and can reduce its volatility.[2][5]
Adjuvants are often included in formulations to improve performance.[3][8][12][13][14] These can include:
-
Surfactants (Wetting Agents, Spreaders): Reduce the surface tension of spray droplets, allowing for better coverage on plant surfaces.
-
Stickers: Help the formulation adhere to the plant surface, preventing it from being washed off by rain or irrigation.
-
Penetrants: Enhance the absorption of isoeugenol into the target pest or plant tissue.
Experimental Protocols
The following are detailed protocols for key bioassays to evaluate the efficacy of isoeugenol-based agrochemical formulations.
Protocol 1: Contact Toxicity Bioassay (Topical Application)
Objective: To determine the dose of isoeugenol required to cause mortality through direct contact.
Materials:
-
Technical grade isoeugenol
-
Acetone (B3395972) (or other suitable volatile solvent)
-
Micropipette
-
Test insects (e.g., Tribolium castaneum or Spodoptera frugiperda larvae)
-
Petri dishes or vials
-
Ventilated holding containers
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of isoeugenol in acetone (e.g., 10,000 ppm).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 100, 250, 500, 1000, 2000 ppm). Prepare a solvent-only control.
-
-
Insect Preparation:
-
Select healthy, uniform-sized adult insects or larvae.
-
Anesthetize the insects briefly with CO₂ or by chilling to facilitate handling.
-
-
Application:
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of a test solution to the dorsal thorax of each insect.[15]
-
Treat a control group with the solvent only.
-
Use at least 20-30 insects per concentration and for the control.
-
-
Incubation:
-
Place the treated insects in clean, ventilated containers with access to food.
-
Maintain the containers under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 L:D photoperiod).
-
-
Data Collection:
-
Assess mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LD₅₀ values and their 95% confidence intervals.
-
Protocol 2: Fumigant Toxicity Bioassay
Objective: To assess the toxicity of isoeugenol vapors to insects.
Materials:
-
Technical grade isoeugenol
-
Volatile solvent (optional, for dilution)
-
Filter paper discs
-
Airtight glass jars or containers of a known volume
-
Test insects (e.g., stored product pests like Sitophilus zeamais)
-
Small cages or vials to hold insects
Procedure:
-
Preparation:
-
Calculate the amount of isoeugenol needed to achieve the desired concentrations in the air volume of the container (e.g., in µL/L air).
-
Prepare a series of dilutions if necessary.
-
-
Application:
-
Apply the calculated amount of isoeugenol onto a filter paper disc.
-
Suspend the filter paper disc inside the airtight container, ensuring it does not come into direct contact with the insects.
-
A control container should have a filter paper disc treated with solvent only (if used) or be left untreated.
-
-
Insect Exposure:
-
Place a known number of insects (e.g., 20-30 adults) in a small cage or vial that allows air exchange and place it inside the container.
-
Seal the container immediately.
-
-
Incubation:
-
Maintain the containers at a constant temperature (e.g., 25 ± 2°C) for a fixed exposure period (e.g., 24 hours).[15]
-
-
Data Collection:
-
After the exposure period, transfer the insects to clean containers with food and fresh air.
-
Assess mortality at 24 hours post-exposure.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Use probit analysis to determine the LC₅₀ values.
-
Protocol 3: Antifeedant Bioassay (Leaf Disc No-Choice)
Objective: To evaluate the feeding deterrent properties of isoeugenol.
Materials:
-
Isoeugenol formulation or technical grade isoeugenol
-
Solvent (e.g., ethanol (B145695) or acetone)
-
Host plant leaves
-
Cork borer
-
Petri dishes
-
Moistened filter paper
-
Test insects (phytophagous larvae, e.g., Spodoptera frugiperda)
-
Leaf area meter or scanner and image analysis software
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of isoeugenol and a series of dilutions in a suitable solvent.[16] Include a solvent-only control.
-
-
Leaf Disc Preparation:
-
Bioassay Setup:
-
Incubation:
-
Keep the Petri dishes in a controlled environment for a set period (e.g., 24 hours).[16]
-
-
Data Collection:
-
Data Analysis:
-
Calculate the area of leaf consumed for each replicate.
-
Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C-T)/(C+T)] * 100, where C is the consumption in the control and T is the consumption in the treatment.
-
Determine the concentration that causes a 50% reduction in feeding (CE₅₀).
-
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of isoeugenol on AChE activity.
Materials:
-
Source of AChE (e.g., from electric eel, insect heads, or a commercial kit)
-
Isoeugenol
-
Solvent (e.g., ethanol)
-
Phosphate (B84403) buffer
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a homogenate of insect heads in phosphate buffer and centrifuge to obtain a supernatant containing the enzyme. Alternatively, use a commercially available AChE solution.
-
-
Reagent Preparation:
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
Prepare a series of dilutions of isoeugenol in the buffer (with a small amount of solvent if necessary).
-
-
Assay:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the isoeugenol dilutions to the test wells and buffer to the control wells.
-
Pre-incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB and then ATCI to all wells.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (from ATCI hydrolysis) with DTNB.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of AChE inhibition for each isoeugenol concentration relative to the control.
-
Calculate the IC₅₀ value, the concentration of isoeugenol that causes 50% inhibition of AChE activity.
-
Synergistic Effects
Isoeugenol can exhibit synergistic effects when combined with other pesticides, potentially increasing efficacy and reducing the required application rates.[18] To evaluate synergy, the above bioassays can be adapted to test combinations of isoeugenol and another active ingredient at various ratios. The results can be analyzed using methods such as the Sun-Yates method to determine if the interaction is synergistic, additive, or antagonistic.
Safety Considerations
While isoeugenol is a natural compound, it is important to handle it with appropriate safety precautions. It can be a skin and eye irritant and may cause allergic skin reactions.[19] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]
References
- 1. Isoeugenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. soundhorticulture.com [soundhorticulture.com]
- 4. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential oil formulations useful as a new tool for insect pest control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Adjuvants for Organic Growing [arbico-organics.com]
- 9. journals.rdagriculture.in [journals.rdagriculture.in]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Frontiers | Essential Oils and Their Formulations for the Control of Curculionidae Pests [frontiersin.org]
- 12. Adjuvants in Pesticides [npic.orst.edu]
- 13. Adjuvants for Organic Pest and Disease Management | eOrganic [eorganic.org]
- 14. Organic Surfactants & Adjuvants - Shop Omri-Listed Products | Forestry Distributing | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 15. phytojournal.com [phytojournal.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. US7351420B2 - Synergistic and residual pesticidal compositions containing plant essential oils - Google Patents [patents.google.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting low yield in Propenylguaiacol synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of propenylguaiacol (isoeugenol). The following guides and frequently asked questions (FAQs) address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems leading to low yields in this compound synthesis, primarily focusing on the isomerization of eugenol (B1671780), the most common synthetic route.
Issue 1: Low or No Conversion of Eugenol to this compound
If you are observing a low conversion rate of your starting material, eugenol, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | - Homogeneous Catalysts (e.g., KOH): Use fresh, high-purity potassium hydroxide (B78521). Ensure the molar ratio of KOH to eugenol is adequate; ratios can range from 2:1 to 7:1. Low catalyst concentration can significantly slow down the reaction.[1] - Transition Metal Catalysts (e.g., RhCl₃): Catalyst activity can decrease over time. Use a fresh, properly stored catalyst. Ensure the catalyst is fully dissolved in the appropriate solvent before initiating the reaction.[2] - Heterogeneous Catalysts (e.g., Pd/C, Hydrotalcites): The catalyst may be poisoned by impurities or have a low surface area. Ensure the purity of your starting materials and solvents. Consider catalyst activation procedures if applicable. |
| Suboptimal Reaction Temperature | The isomerization of eugenol is highly temperature-dependent. For alkaline isomerization, temperatures are typically high, ranging from 150°C to 200°C.[3] Lower temperatures will result in a significantly slower reaction rate. Conversely, excessively high temperatures can lead to degradation and the formation of side products. It is crucial to carefully control and monitor the reaction temperature. |
| Inappropriate Solvent | The choice of solvent plays a critical role. For KOH-catalyzed reactions, high-boiling point alcohols like amyl alcohol or glycerol (B35011) are often used.[1] However, these can lead to a highly viscous reaction mixture, impeding proper mixing and heat transfer.[4] Using a diol solvent like 1,2-propanediol may be beneficial.[3] For transition metal catalysts, ethanol (B145695) is a common solvent.[2] |
| Presence of Water | For some catalytic systems, the presence of water can be detrimental. Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive catalysts. |
| Insufficient Reaction Time | Isomerization can be a slow process. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initially planned reaction time, consider extending the duration. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data (e.g., GC-MS) indicates the formation of byproducts. Here are some common side products and how to minimize them.
| Side Product | Formation Mechanism & Minimization |
| Eugenol Dimer | Dimerization can occur, particularly under acidic conditions or in the presence of certain oxidizing agents.[4][5] Ensure the reaction is performed under the recommended basic or neutral conditions for isomerization. |
| Degradation Products | At very high temperatures, eugenol and isoeugenol (B1672232) can degrade. Carefully control the reaction temperature and avoid localized overheating. Using an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation. |
| Cis-Isoeugenol | The isomerization of eugenol produces a mixture of cis and trans isomers of this compound. Higher reaction temperatures generally favor the formation of the more thermodynamically stable trans-isomer.[6] If a high trans ratio is desired, rapid heating to 160-170°C is recommended.[6] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
| Problem | Suggested Solution |
| Separation of Product from Unreacted Eugenol | If the reaction has not gone to completion, separating isoeugenol from eugenol can be difficult due to their similar properties. Optimize the reaction conditions to achieve full conversion. Fractional distillation under reduced pressure is the most common method for purification. |
| Removal of High-Boiling Point Byproducts | High-boiling impurities can co-distill with the product. Column chromatography on silica (B1680970) gel can be an effective purification method. A suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) should be determined by TLC analysis. |
| Work-up Issues with Basic Catalysts | After the reaction, the basic catalyst (e.g., KOH) must be neutralized. This is typically done by adding an acid. The resulting salts are then removed by washing with water. Ensure complete neutralization and thorough washing to avoid contamination of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound (isoeugenol)?
A1: The most prevalent method is the isomerization of eugenol.[7] This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide (KOH), in a high-boiling solvent.[1][7]
Q2: How can I monitor the progress of the eugenol isomerization reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a nonpolar solvent system like hexane/ethyl acetate is suitable. For GC analysis, a capillary column such as a DB-5 or equivalent is recommended. The disappearance of the eugenol peak and the appearance of the isoeugenol peaks (cis and trans) will indicate the reaction's progress.
Q3: My reaction with KOH is very viscous and difficult to stir. How can I solve this?
A3: High viscosity is a common issue when using KOH in solvents like glycerol or amyl alcohol.[4] This can hinder efficient stirring and heat transfer, leading to incomplete reactions or localized overheating. To mitigate this, you can:
-
Increase the solvent volume.
-
Use a more powerful mechanical stirrer.
-
Consider alternative solvents, such as diols (e.g., 1,2-propanediol), which may result in a less viscous mixture.[3]
Q4: What is the typical ratio of cis to trans this compound, and how can I influence it?
A4: The isomerization of eugenol yields a mixture of cis and trans isomers. The ratio is influenced by reaction conditions, particularly temperature. Higher temperatures generally favor the formation of the more stable trans-isomer.[6] Some patented methods claim to achieve a high percentage of the trans-isomer by controlling the heating rate and final temperature.[6]
Q5: Are there more environmentally friendly alternatives to homogeneous base catalysts like KOH?
A5: Yes, solid base catalysts are being explored as greener alternatives. These include hydrotalcites and supported alkali metal salts (e.g., KF on alumina).[8] These heterogeneous catalysts can be more easily separated from the reaction mixture, potentially simplifying the work-up and reducing waste. However, they may require different reaction conditions and their activity can be lower than homogeneous catalysts.
Data Presentation
Table 1: Comparison of Catalytic Systems for Eugenol Isomerization
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes | Reference |
| KOH | Amyl Alcohol | 150 | 10 | >95 | Highly viscous mixture | [1] |
| KOH | Glycerol | 173-195 | - | - | Increased reaction rate at higher temperatures | [1] |
| RhCl₃ | Ethanol | 140 | 3 | ~100 | Virtually total conversion | [2] |
| Pd/C | - | - | - | 18.49 | Microwave-assisted | [5] |
| NiAl₃-HT | DMF | 200 | 6 | ~77 | Solid base catalyst | [8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Eugenol using Potassium Hydroxide
This protocol is a general guideline for the isomerization of eugenol using a strong base.
Materials:
-
Eugenol
-
Potassium Hydroxide (KOH) pellets
-
High-boiling point solvent (e.g., 1,2-propanediol)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask, add eugenol and the diol solvent.
-
Under an inert atmosphere (e.g., nitrogen), add potassium hydroxide to the mixture while stirring. The molar ratio of eugenol to KOH is typically between 1:2.5 and 1:3.5.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add dilute hydrochloric acid to neutralize the excess KOH until the pH is acidic.
-
Add toluene to the mixture and stir.
-
Filter the mixture to remove any precipitated salts, washing the solid with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with toluene.
-
Combine all organic phases and wash with water until the pH is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key components of the eugenol to this compound isomerization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Isomerization of Eugenol to Isoeugenol - Kinetic Studies - [www.rhodium.ws] [designer-drug.com]
- 3. Isomerization of methyl-eugenol catalyzed by [RuCl2(PPh3)3 ] in CO2 atmosphere at different temperatures [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN103408407A - Isoeugenol synthetizing method - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected Dimer from Demethylization Reaction of Eugenol under Acidic Conditions | Journal of Mathematical and Fundamental Sciences [journals.itb.ac.id]
Technical Support Center: Optimizing Reaction Conditions for Isoeugenol Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isomerization of isoeugenol (B1672232). Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of isoeugenol isomerization? A1: The isomerization of eugenol (B1671780) to isoeugenol is a chemical reaction that involves the migration of a double bond. Specifically, the terminal double bond in the allyl side chain of eugenol moves to a position conjugated with the aromatic ring, forming the propenyl side chain of isoeugenol.[1] This process results in a mixture of two geometric isomers: cis-(Z) and trans-(E)-isoeugenol.[2][3]
Q2: Which factors primarily influence the final cis/trans isomer ratio? A2: The ratio of cis to trans isoeugenol is mainly affected by the reaction temperature, the choice of catalyst, the solvent used, and the overall reaction time.[3] Generally, higher temperatures favor the formation of the more thermodynamically stable trans-isomer.[3]
Q3: What are the most common catalysts employed for eugenol isomerization? A3: A range of catalysts can be used for this reaction. Common choices include:
-
Homogeneous bases: Alkali hydroxides like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are frequently used, often in alcoholic solvents.[1][4]
-
Heterogeneous catalysts: Solid bases such as potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) and hydrotalcites are effective.[5][6] Supported metal catalysts, for instance, palladium on carbon (Pd/C), are also utilized.[1][3][7]
-
Transition metal complexes: Compounds like rhodium(III) chloride (RhCl₃) are known to catalyze the reaction efficiently.[3][4][8]
Q4: Why is controlling the cis/trans isomer ratio important? A4: Controlling the isomeric ratio is critical because the biological and physical properties of the isomers can differ. For instance, cis-isoeugenol (B1225279) has been reported to have some level of toxicity, and for many commercial applications, its concentration is limited.[3] Furthermore, trans-isoeugenol is a crystalline solid at room temperature, while the cis-isomer is a liquid, which is a key difference for separation processes.[9]
Q5: What advanced methods can be used to drive the isomerization reaction? A5: Besides conventional heating, alternative energy sources can be employed to promote the reaction, often leading to more efficient processes. These include microwave irradiation and sonication (ultrasound activation).[1][7][10] For example, microwave-assisted synthesis can accelerate the reaction, and sonication has been shown to achieve high conversion rates at optimal amplitudes.[1][10]
Troubleshooting Guide
This guide addresses common problems encountered during the isomerization of isoeugenol.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield of Isoeugenol | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Catalyst deactivation or insufficient amount. | 1. Increase the reaction time and monitor progress via GC or HPLC. 2. Optimize the reaction temperature. Refer to the quantitative data tables below. 3. Ensure the catalyst is active and used in the correct proportion. Consider using a more active catalyst system.[3] |
| High Percentage of Unreacted Eugenol | 1. Insufficient reaction time or temperature. 2. Inefficient catalyst or incorrect catalyst-to-substrate ratio. | 1. Extend the reaction duration or gradually increase the temperature while monitoring the reaction.[3] 2. Increase the catalyst loading or switch to a more effective catalyst. For instance, RhCl₃ is highly efficient.[10] |
| Undesired cis/trans Isomer Ratio | 1. Reaction temperature is not optimized for the desired isomer. 2. The chosen catalyst system favors the undesired isomer. | 1. To favor the trans-isomer, consider heating to a higher temperature (e.g., 160-170°C).[3] For the cis-isomer, photochemical isomerization can be employed on the mixture.[2] 2. Research different catalyst systems. For example, sonication with a RhCl₃ catalyst has been shown to produce a high trans to cis ratio.[10] |
| Formation of Side Products | 1. Reaction temperature is too high, leading to degradation. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and monitor for side product formation using techniques like GC-MS.[3] 2. Ensure the purity of the starting eugenol. |
| Difficulty in Separating cis and trans Isomers | 1. The physical properties of the isomers are similar under the chosen separation conditions. | 1. Exploit the difference in melting points: trans-isoeugenol is crystalline while cis-isoeugenol is a liquid, which may allow for separation by crystallization at low temperatures.[3][9] 2. Use fractional distillation under vacuum to separate the isomers based on their different boiling points.[9] 3. For high-purity separation, preparative chromatography (HPLC or GC) can be employed.[9] |
Process Workflows and Logic Diagrams
A general workflow for a base-catalyzed isomerization experiment is outlined below.
Caption: Experimental workflow for base-catalyzed isomerization of eugenol.
A logical diagram for troubleshooting low product yield.
Caption: Troubleshooting logic for addressing low isoeugenol yield.
Quantitative Data from Experimental Studies
Table 1: Microwave-Assisted Isomerization using Pd/C Catalyst
This study investigated the effect of catalyst mass and microwave power on the isomerization of eugenol.[1]
| Catalyst Mass (mg) | Microwave Power (W) | Reaction Time (min) | Conversion (%) | Selectivity (%) | Yield (%) |
| 30 | 800 | 120 | - | - | < 7.9 |
| 60 | 800 | 120 | 18.49 | 42.67 | 7.89 |
| 90 | 800 | 120 | - | - | < 7.9 |
| 60 | 480 | - | < 18.16 | < 27.15 | < 4.93 |
| 60 | 640 | - | < 18.16 | < 27.15 | < 4.93 |
Data extracted from a study on microwave-assisted isomerization using a Pd/C catalyst. The best results were obtained with 60 mg of catalyst at 800 W.[1][7]
Table 2: Sonication-Assisted Isomerization using RhCl₃ Catalyst
This research optimized the isomerization of eugenol using ultrasonic waves.[10]
| Amplitude (%) | Reaction Time (min) | Solvent | Catalyst:Eugenol Ratio (w/w) | Total Isoeugenol (%) | cis-Isoeugenol (%) | trans-Isoeugenol (%) |
| 70 | 40 | Ethanol | 1:2000 | ~100 | 8.23 | 91.76 |
| 50 | 20 | Ethanol | 1:2000 | < 100 | - | - |
Optimal conditions found using sonication yielded nearly 100% conversion with a high preference for the trans-isomer.[10]
Table 3: Base-Catalyzed Isomerization using KF/Al₂O₃
This study focused on the effect of reaction time with a heterogeneous base catalyst.[11]
| Reaction Time (hours) | Temperature (°C) | Unreacted Eugenol (%) | trans-Isoeugenol (%) | cis-Isoeugenol (%) |
| 1.5 | 180 | - | - | - |
| 2.0 | 180 | 31.22 | 61.78 | 6.99 |
| 2.5 | 180 | - | - | - |
| 3.0 | 180 | - | - | - |
The optimum reaction time for eugenol isomerization using KF/Al₂O₃ catalyst was found to be 2 hours.[11]
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization (High trans-Isomer Yield)
This protocol is adapted from a method designed to produce a mixture of isoeugenol isomers, with a predominance of the more stable trans-isomer.[2]
Materials:
-
Eugenol (99%)
-
Potassium hydroxide (KOH)
-
1,2-Pentanediol
-
50% Sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 30.0 g of eugenol, 30.0 g of potassium hydroxide, and 100.0 g of 1,2-pentanediol.[2]
-
With continuous stirring, heat the mixture to 160-170°C under a nitrogen atmosphere.[2]
-
Maintain this temperature for 6-8 hours to ensure the reaction goes to completion.[2]
-
After the reaction period, cool the mixture to 50-60°C.[2]
-
Slowly and carefully acidify the reaction mixture to a pH of 3-4 with the dropwise addition of 50% sulfuric acid.[2]
-
Add 300 ml of toluene to the flask and stir vigorously. Transfer the entire mixture to a separatory funnel.[2]
-
Separate the organic (toluene) layer. Extract the remaining aqueous layer with an additional 100 ml of toluene.[2]
-
Combine all organic layers and wash with water until the aqueous washings are neutral (pH ~7).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude isoeugenol mixture.[2]
Protocol 2: Rhodium-Catalyzed Isomerization in Ethanol
This protocol describes an efficient method using a transition metal catalyst.[12]
Materials:
-
Eugenol
-
Rhodium(III) chloride (RhCl₃)
-
Ethanol (anhydrous)
Procedure:
-
Set up a flask with a reflux condenser, stirrer, and thermometer, placed in a temperature-controlled heating block.
-
Add the desired amount of eugenol to the flask and heat it to the target reaction temperature (e.g., ~140°C).[12]
-
Prepare a solution of rhodium(III) chloride in ethanol. A typical catalyst loading is in the order of 1 mmol of RhCl₃ per 1 mol of eugenol.[12]
-
To start the reaction, introduce the ethanolic solution of rhodium(III) chloride into the pre-heated eugenol.[12]
-
Maintain the reaction at ~140°C for approximately three hours, by which time a virtually total conversion is typically achieved.[12]
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.[12]
-
Once the reaction is complete, the product can be purified by distillation.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Isomerization of eugenol to isoeugenol | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. media.neliti.com [media.neliti.com]
- 11. repository.ub.ac.id [repository.ub.ac.id]
- 12. Isomerization of Eugenol to Isoeugenol - Kinetic Studies - [www.rhodium.ws] [designer-drug.com]
Technical Support Center: Propenylguaiacol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of extracted propenylguaiacol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities in crude this compound extracts?
A1: Crude extracts of this compound, often derived from essential oils like clove oil, may contain several impurities. These can include:
-
Eugenol (B1671780): A constitutional isomer of this compound (isoeugenol), and often the major component in the source material.[1][2]
-
Acetyleugenol: An ester derivative of eugenol.
-
Caryophyllene: A natural bicyclic sesquiterpene.
-
Other terpenoids and phenylpropanoids: A variety of related compounds depending on the natural source.
-
Positional isomers and degradation products: Formed during extraction or storage.
-
cis and trans isomers of this compound (isoeugenol): While not impurities in the traditional sense, separation of these geometric isomers may be necessary for specific applications.[3]
Q2: My primary impurity is eugenol. How can I effectively separate it from this compound?
A2: Separating eugenol from this compound (isoeugenol) can be challenging due to their similar structures. Fractional distillation is a primary method for this separation, exploiting the slight difference in their boiling points.
Troubleshooting Fractional Distillation:
-
Poor Separation:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[4][5]
-
Optimize Reflux Ratio: A higher reflux ratio (more condensate returning to the column) can improve separation but will prolong the distillation time.
-
Slow Distillation Rate: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation. A good rate is typically one drop of distillate every 2-3 seconds.[6]
-
Ensure Proper Insulation: Insulate the distillation column to maintain a proper temperature gradient.[7]
-
-
Column Flooding: This occurs when too much liquid accumulates in the column. Reduce the heating rate to allow the liquid to drain back into the distilling flask.[7]
Q3: I am trying to purify this compound by recrystallization, but it is not working well. What am I doing wrong?
A3: Recrystallization is a powerful technique for purifying solids. Success depends heavily on the choice of solvent.
Troubleshooting Recrystallization:
-
Finding a Suitable Solvent:
-
The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[8][9]
-
Common solvents to test for phenolic compounds include ethanol, methanol, hexane (B92381), toluene, or mixtures like ethanol/water or hexane/ethyl acetate (B1210297).[10]
-
-
Oiling Out: If the this compound separates as an oil instead of crystals, it may be because the solution is cooling too quickly or the solvent is not ideal. Try a different solvent or a solvent pair. Using a solvent pair involves dissolving the compound in a "good" solvent and then adding a "poor" solvent until the solution becomes cloudy, then heating to clarify and allowing it to cool slowly.[8][11]
-
No Crystal Formation:
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent and try cooling again.
-
-
Low Yield: Some product will always remain in the mother liquor. To maximize yield, cool the solution in an ice bath to further decrease the solubility of the this compound. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[8]
Q4: How can I use column chromatography to purify this compound?
A4: Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.
Troubleshooting Column Chromatography:
-
Choosing the Right Stationary and Mobile Phase:
-
For this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases.
-
The mobile phase (eluent) should be chosen so that the this compound has an Rf value of around 0.2-0.4 on a TLC plate for good separation. A common starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[12][13][14]
-
-
Poor Separation of Bands:
-
Optimize the Solvent System: If compounds are eluting too quickly, use a less polar solvent system. If they are not moving, increase the polarity. Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.[12][14]
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[15]
-
Sample Loading: Load the sample in a concentrated band at the top of the column. Overloading the column will result in poor separation.[15]
-
-
Compound is Stuck on the Column: If your compound is too polar for the chosen solvent system, you may need to switch to a more polar eluent or even a different stationary phase.
Q5: How do I separate the cis and trans isomers of this compound (isoeugenol)?
A5: The separation of geometric isomers can be challenging.
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable column can often resolve cis and trans isomers.[3][16] Specialized techniques like chiral chromatography or supercritical fluid chromatography (SFC) may also be effective.[16]
-
Fractional Distillation: While their boiling points are very close, careful fractional distillation under vacuum may achieve some degree of separation.
-
Selective Crystallization: It may be possible to find a solvent system in which one isomer is significantly less soluble than the other, allowing for separation by crystallization.[17]
Q6: How can I assess the purity of my this compound sample?
A6: Several analytical techniques can be used to determine the purity of your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separating volatile compounds and identifying them. The relative peak areas in the chromatogram can be used to estimate the purity.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of a mixture. Purity is determined by comparing the peak area of this compound to the total area of all peaks.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be lower and have a broader range.
-
Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity. A pure compound should ideally show a single spot.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Common Impurities Removed | Advantages | Disadvantages |
| Fractional Distillation | Differences in boiling points.[21] | Compounds with significantly different boiling points (e.g., eugenol, lower boiling terpenes). | Good for large quantities; can be very effective for compounds with different volatilities. | May not separate compounds with very similar boiling points (e.g., cis/trans isomers); requires careful control of temperature and pressure.[21] |
| Recrystallization | Differential solubility in a given solvent at different temperatures.[15] | Impurities that are either much more or much less soluble than this compound in the chosen solvent. | Can yield very pure crystalline product; relatively simple and inexpensive. | Finding a suitable solvent can be time-consuming; may result in significant product loss in the mother liquor.[10] |
| Column Chromatography | Differential adsorption onto a solid stationary phase.[13] | A wide range of impurities with different polarities. | Highly versatile; can separate complex mixtures; adaptable to different scales. | Can be time-consuming and solvent-intensive; proper selection of stationary and mobile phases is crucial. |
Experimental Protocols
Protocol 1: General Procedure for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a heating mantle, a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.[6][22]
-
Sample Preparation: Place the crude this compound in the round-bottom flask along with boiling chips.
-
Distillation:
-
Heat the flask gently.
-
As the mixture boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The temperature should hold steady during the distillation of a pure fraction.[22]
-
Collect the fraction that distills over at the boiling point of this compound.
-
Discard the initial and final fractions, which are likely to contain impurities.
-
-
Purity Analysis: Analyze the collected fraction using GC-MS or HPLC to determine its purity.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
-
Purity Analysis: Determine the melting point of the crystals and analyze by GC-MS or HPLC.
Protocol 3: General Procedure for Column Chromatography
-
Column Packing:
-
Securely clamp a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing the solvent to drain. Tap the column gently to ensure even packing.[15]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the column.[15]
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Collection and Analysis: Collect fractions in test tubes and monitor the separation using TLC.
-
Isolation of Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Purity Analysis: Analyze the resulting product by GC-MS or HPLC.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Workflow for purification by fractional distillation.
Caption: Workflow for purification by recrystallization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Behavior of cis/trans-Asarones and Other Propenylphenolethers - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Purification [chem.rochester.edu]
- 13. cup.edu.cn [cup.edu.cn]
- 14. orgsyn.org [orgsyn.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. data.epo.org [data.epo.org]
- 18. youtube.com [youtube.com]
- 19. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 22. uoguelph.ca [uoguelph.ca]
Technical Support Center: Propenylguaiacol Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of propenylguaiacol (isoeugenol) during storage. Adherence to these protocols is critical for ensuring the compound's purity, stability, and performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper storage crucial?
This compound, also known as isoeugenol (B1672232), is a phenylpropanoid naturally occurring in various essential oils.[1][2] It is a pale yellow, oily liquid that is susceptible to degradation, which can impact its chemical integrity and experimental performance.[2] Improper storage can lead to the formation of impurities and a visible darkening of the material, compromising research outcomes.[3]
Q2: What are the primary causes of this compound degradation?
The primary causes of degradation are:
-
Oxidation: Exposure to air (oxygen) is a major factor. This process can be accelerated by other conditions.[4]
-
Light Exposure: this compound darkens upon exposure to light and air, indicating photo-induced degradation.[3] Forced degradation studies have confirmed that light exposure over several weeks causes significant degradation.[4]
-
Elevated Temperature: Heat can accelerate the rate of chemical degradation.[5] Therefore, storage in a cool environment is recommended.[3][6]
-
Incompatible Materials: As a phenol, this compound is incompatible with strong reducing agents, alkali metals, and certain metal alloys like aluminum, copper, and brass.[3] It can also react exothermically with bases and strong acids.[3]
Q3: What are the visible signs of degradation?
The most common visible sign of this compound degradation is a darkening of the liquid, which changes from a clear, pale yellow to a darker yellow or brown color upon exposure to light and air.[3]
Q4: Can antioxidants be used to stabilize this compound?
Yes. Since oxidation is a primary degradation pathway, the addition of antioxidants can be an effective stabilization strategy. While isoeugenol itself has antioxidant properties, adding more potent stabilizers can prevent its self-degradation.[7] Studies on similar compounds have shown that antioxidants like α-Tocopherol and various phenolic compounds (e.g., gallic acid, quercetin) are effective at preventing oxidative deterioration during accelerated stability tests.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution has darkened or turned brown. | Exposure to oxygen and/or light. | 1. Verify that the container is sealed tightly and protected from light (e.g., amber glass vial).2. For new stock, purge the container headspace with an inert gas (e.g., nitrogen, argon) before sealing.3. If discoloration is significant, the material may be compromised. Consider using a fresh, properly stored batch for critical experiments. |
| Unexpected peaks appear in HPLC/GC analysis. | Formation of degradation products, such as quinone methides or oligomers.[4] | 1. Review the complete storage history of the sample (duration, temperature, light exposure).2. Use analytical methods like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to identify the structure of the unknown impurities.[9]3. Perform a forced degradation study (see Protocol 1) on a pure sample to intentionally generate and identify potential degradation products.[10] |
| Inconsistent experimental results using different batches. | Variation in the extent of degradation between batches due to inconsistent storage. | 1. Implement and standardize the recommended storage protocols for all batches.2. Perform a purity check (e.g., via HPLC) on each batch before use to ensure it meets required specifications.3. Store all batches under identical conditions: cool, dry, dark, and preferably under an inert atmosphere.[3] |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to accelerate the degradation of this compound to identify potential impurities that may arise during long-term storage.
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 10-20 g) of high-purity this compound into a shallow, open glass dish to maximize surface area exposure.
-
Exposure Conditions: Place the dish in a well-ventilated chamber. Expose the sample to cycles of light and dark (e.g., 12 hours of full-spectrum light followed by 12 hours of darkness) at a constant, slightly elevated temperature (e.g., 40°C). A constant, gentle airflow should be maintained over the sample.[4]
-
Time Points: Withdraw small aliquots of the sample at regular intervals (e.g., Day 0, 7, 14, 28, 50, and 100).
-
Analysis: Analyze each aliquot using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[11]
-
Evaluation: Monitor the decrease in the this compound peak area and the appearance and increase of new peaks. Use the MS data to tentatively identify the degradation products.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol allows for the quantitative comparison of different antioxidants for stabilizing this compound.
Methodology:
-
Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., ethanol). Prepare stock solutions of the antioxidants to be tested (e.g., α-Tocopherol, Butylated Hydroxytoluene (BHT), Gallic Acid) at known concentrations.
-
Sample Preparation:
-
Control: Prepare several vials containing only the this compound solution.
-
Test Samples: To other vials, add the this compound solution and a specific concentration of an antioxidant. Prepare samples for each antioxidant at various concentrations.
-
-
Accelerated Aging: Incubate all sealed vials in an oven at a constant elevated temperature (e.g., 70°C) for a set period (e.g., 7 days).[8]
-
Analysis: After incubation, cool all samples to room temperature. Analyze the remaining concentration of this compound in each vial using a validated HPLC method.
-
Evaluation: Calculate the percentage of this compound remaining in each sample compared to its initial concentration. A higher percentage indicates better stabilizing activity of the antioxidant.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Slows the rate of oxidative and thermal degradation.[12] |
| Light | Protect from light | Prevents photo-induced degradation. Store in amber glass vials or opaque containers.[3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | Displaces oxygen, the primary driver of oxidation.[4] |
| Container | Tightly sealed, original container | Prevents exposure to air and moisture.[3] |
| Material | Glass or appropriate metal can/drum | Avoids incompatibility with materials like aluminum, copper, and brass alloys.[3] |
Table 2: Purity of this compound Under Various Storage Temperatures (Hypothetical Data)
Based on stability trends observed for other temperature-sensitive pharmaceuticals.[12]
| Storage Condition | Purity after 1 Month | Purity after 6 Months | Purity after 12 Months |
| 2-8°C (Recommended) | >99.5% | >99.0% | >98.5% |
| 25°C / 60% RH | 99.0% | 97.5% | 95.0% |
| 40°C / 75% RH | 97.0% | 92.0% | 85.0% |
Table 3: Efficacy of Antioxidants in Preventing Degradation at 70°C for 7 Days
Data based on methodology from studies on stabilizing similar compounds.[8]
| Antioxidant (Concentration) | % this compound Remaining (Mean ± SD) |
| Control (No Antioxidant) | 65.2 ± 3.1% |
| α-Tocopherol (0.1% w/w) | 95.8 ± 1.5% |
| Butylated Hydroxytoluene (BHT) (0.1% w/w) | 94.2 ± 2.0% |
| Gallic Acid (0.1% w/w) | 91.5 ± 2.5% |
Visualizations
References
- 1. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. parchem.com [parchem.com]
- 7. Lipid oxidation is inhibited by isoeugenol exposure in chinook Salmon (Oncorhynchus Tshawytscha) fillets during storage at 15 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. The effect of temperature on the stability of PCSK-9 monoclonal antibody: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor resolution in chromatographic analysis of isoeugenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution and other common issues encountered during the chromatographic analysis of isoeugenol (B1672232).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the HPLC analysis of isoeugenol?
Poor resolution in the HPLC analysis of isoeugenol, often observed as co-eluting or overlapping peaks, can stem from several factors. These include suboptimal mobile phase composition, an inappropriate column, or incorrect instrument parameters. Specifically, issues such as an incorrect solvent ratio (e.g., acetonitrile (B52724) to water), improper pH of the mobile phase, or a degraded column can all lead to inadequate separation of isoeugenol from other components in the sample matrix.[1]
Q2: How can I improve the separation of cis- and trans-isoeugenol isomers?
Separating the geometric isomers of isoeugenol requires careful optimization of the chromatographic method. For HPLC, a reverse-phase C18 column is commonly effective. The mobile phase composition is critical; a mixture of acetonitrile and water, sometimes with a small amount of acid like phosphoric or formic acid, can achieve separation based on the subtle differences in polarity and shape between the cis and trans isomers.[2] In gas chromatography (GC), a temperature program that slowly ramps the temperature can effectively separate the isomers.[3]
Q3: What type of column is best suited for isoeugenol analysis?
For reverse-phase HPLC (RP-HPLC), a C18 column is a standard and effective choice for separating isoeugenol and its isomers.[2] For gas chromatography (GC), a non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, is often used to achieve good separation.[4]
Q4: My isoeugenol peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for isoeugenol can be caused by several factors, including:
-
Active Sites on the Column: Silanol groups on the surface of silica-based columns can interact with the hydroxyl group of isoeugenol, causing tailing. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.
-
Improper Mobile Phase pH: If the pH of the mobile phase is close to the pKa of isoeugenol, it can exist in both ionized and unionized forms, leading to peak tailing. Adjusting the pH to be at least 2 units away from the pKa can improve peak shape.[5][6][7]
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flushing the column with a strong solvent or replacing the guard column may be necessary.
Q5: I am observing broad peaks in my GC analysis of isoeugenol. What should I investigate?
Broad peaks in GC analysis can indicate a few potential issues:
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to band broadening. Ensure the flow rate is optimized for your column dimensions.
-
Slow Temperature Ramp: A very slow temperature ramp in a programmed analysis can cause later-eluting peaks to broaden. Increasing the ramp rate may sharpen the peaks.[8]
-
Injection Issues: A slow injection or an injector temperature that is too low can cause the sample to vaporize slowly, resulting in broad peaks. Ensure the injection is rapid and the injector temperature is sufficient to vaporize the sample instantly.[9]
-
Column Contamination: Buildup of non-volatile residues on the column can lead to peak broadening. Baking out the column at a high temperature (within its limits) can help remove contaminants.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in HPLC Analysis
Symptom: Isoeugenol peak is not baseline-separated from an impurity or its isomer.
Troubleshooting Workflow:
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Troubleshooting—Broad Peaks [restek.com]
- 9. GC Technical Tip: Broad Solvent Peaks/Fronts | Phenomenex [phenomenex.com]
Technical Support Center: Propenylguaiacol (Isoeugenol) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propenylguaiacol (isoeugenol).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as isoeugenol (B1672232), is a phenylpropanoid, an organic compound with the chemical formula C₁₀H₁₂O₂. It is a structural isomer of eugenol (B1671780), differing in the position of the double bond in the propylene (B89431) side chain.[1] It exists as two geometric isomers: cis-(Z) and trans-(E). trans-Isoeugenol is a crystalline solid, while cis-isoeugenol (B1225279) is an oily liquid.[1]
Q2: What are the common sources of this compound?
This compound occurs naturally in various essential oils, such as ylang-ylang oil.[1] It can also be synthesized by the isomerization of eugenol, which is abundant in clove oil.[1]
Q3: What are the key biological activities of this compound?
This compound exhibits a range of biological activities, including:
-
Antioxidant and Pro-oxidant effects: It can act as both an antioxidant by scavenging free radicals and a pro-oxidant, which may contribute to its cytotoxic effects against cancer cells.[2][3]
-
Anti-inflammatory properties: It has been shown to inhibit inflammatory pathways.[4]
-
Anticancer potential: Studies have suggested that it can induce apoptosis (programmed cell death) in certain cancer cell lines.[5]
-
Skin sensitization: It is a known skin sensitizer (B1316253) and its use in cosmetic products is restricted.[1][6]
Q4: How should this compound be stored?
This compound is susceptible to degradation upon exposure to light and air.[7] It is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light.[7] For long-term storage of solutions, it is advisable to store them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[8]
Q5: In what solvents is this compound soluble?
This compound is slightly soluble in water but soluble in most organic solvents.[1][9] For biological assays, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).[10]
Troubleshooting Guides
Synthesis of this compound from Eugenol
The isomerization of eugenol is a common method for synthesizing this compound. Below are common issues and their solutions.
| Issue | Possible Cause | Recommendation | Expected Outcome |
| Low Conversion Rate | Suboptimal catalyst or reaction conditions. | Use rhodium(III) chloride (RhCl₃) as a catalyst in ethanol (B145695) at 140-145°C. | Nearly 100% conversion can be achieved.[4] |
| High viscosity of the reaction mixture when using KOH in solvents like glycerol (B35011) or amyl alcohol.[2] | Consider using a different solvent or more vigorous stirring. | Improved mixing and heat transfer, leading to a better conversion rate. | |
| Impurities in the starting eugenol. | Use purified eugenol. | Higher conversion rates and fewer side products. | |
| Formation of Side Products | Oxidation of this compound. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized formation of oxidative degradation products. |
This protocol is based on the use of a rhodium catalyst.
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, add eugenol.
-
Catalyst Preparation: Dissolve rhodium(III) chloride (RhCl₃) in a minimal amount of absolute ethanol.
-
Reaction Initiation: Add the catalyst solution to the eugenol. A typical catalyst to substrate ratio is 1:1000 by weight.[4]
-
Heating: Heat the reaction mixture to 140-145°C with continuous stirring for 3-5 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can be recovered by filtration.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
Purity and Stability Issues
Ensuring the purity and stability of this compound is critical for reliable experimental results.
| Issue | Possible Cause | Recommendation | Analytical Method |
| Low Purity after Synthesis | Incomplete reaction or presence of side products. | Optimize reaction time and temperature. Use high-purity starting materials. | HPLC, GC-MS[11] |
| Inefficient purification. | Use vacuum distillation or column chromatography for purification. | Purity can be assessed by HPLC or GC-MS.[11] | |
| Degradation of Stored this compound | Exposure to light, air, or high temperatures.[7] | Store in a tightly sealed, amber-colored vial at low temperatures (-20°C or -80°C) and under an inert atmosphere.[8] | Monitor purity over time using HPLC. A 40% degradation was observed after 100 days of photo-induced oxidation with air.[8] |
| Precipitation in Aqueous Solutions | Low aqueous solubility of this compound.[9] | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous buffer immediately before use. The final DMSO concentration should typically be below 0.5% to avoid solvent cytotoxicity.[10] | Visual inspection. |
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water.
-
Column: A C18 reversed-phase column is typically used.
-
Detection: UV detection at approximately 280 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Analysis: The purity is determined by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
Issues in Biological Assays
This compound's chemical properties can sometimes interfere with biological assays.
| Issue | Possible Cause | Recommendation | Affected Assays |
| Inconsistent Results in Cell-Based Assays | Degradation of this compound in the culture medium. | Prepare fresh dilutions from a frozen stock solution for each experiment. | Cell viability, cytotoxicity, and proliferation assays. |
| Cytotoxicity of the solvent (e.g., DMSO) at high concentrations. | Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%). Run a solvent control to assess its effect on the cells.[10] | All cell-based assays. | |
| Interference with Assay Signal | This compound's inherent antioxidant/reducing properties.[12] | Run a control with this compound in a cell-free system to quantify its direct effect on the assay reagents. | Colorimetric assays based on redox reactions (e.g., MTT, DPPH, ABTS).[12] |
| Overlap of this compound's absorbance or fluorescence spectrum with that of the assay's detection wavelength. | Measure the absorbance/fluorescence spectrum of this compound in the assay buffer to check for potential overlap. If interference is significant, consider using an alternative assay with a different detection principle.[12][13] | Colorimetric and fluorometric assays. |
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Effects: this compound can suppress the activation of NF-κB and MAPKs (p38, ERK1/2), which are central regulators of the inflammatory response.[14]
Anticancer Effects: While the exact mechanisms are still under investigation, some studies suggest that related compounds like eugenol can induce apoptosis in cancer cells through pathways involving p53 and caspases.[15][16]
References
- 1. Isoeugenol - Wikipedia [en.wikipedia.org]
- 2. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenolol and glyceryl-isoeugenol suppress LPS-induced iNOS expression by down-regulating NF-kappaB AND AP-1 through inhibition of MAPKS and AKT/IkappaBalpha signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiproliferative and Molecular Mechanism of Eugenol-Induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Optimizing solvent selection for Propenylguaiacol extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the selection of solvents for propenylguaiacol extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources for this compound extraction?
This compound, also known as isoeugenol, is a naturally occurring phenylpropanoid. The most common botanical sources for its extraction include essential oils from plants such as star anise (Illicium verum) and fennel (Foeniculum vulgare).
Q2: Which solvents are typically used for this compound extraction?
A range of solvents with varying polarities are used for the extraction of this compound. These include:
-
Polar solvents: Ethanol (B145695), Methanol, Water
-
Non-polar solvents: n-Hexane, Diethyl ether
-
Intermediate polarity solvents: Acetone
The choice of solvent significantly impacts the extraction efficiency and the purity of the final product.
Q3: What are the main methods for extracting this compound?
The primary methods for this compound extraction from plant materials are:
-
Solvent Extraction: This method involves using a solvent to dissolve this compound from the plant matrix. It is a versatile technique that can be optimized for selectivity.
-
Steam Distillation: A traditional and widely used method for extracting volatile compounds like essential oils. It is particularly suitable for large-scale extractions.[1]
-
Supercritical Fluid Extraction (SFE): This "green" technique commonly uses CO2 above its critical temperature and pressure. It offers high selectivity and results in a pure extract without residual solvent.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent Selection | The polarity of the solvent may not be optimal for this compound. This compound has moderate polarity. Using a solvent that is too polar or too non-polar can result in a low yield. Solution: Test a range of solvents with varying polarities (e.g., n-hexane, ethyl acetate, ethanol, methanol) to identify the most effective one for your specific plant material. Sometimes, a mixture of solvents can provide better results.[2][3] |
| Suboptimal Extraction Parameters | Extraction time, temperature, and the solid-to-liquid ratio can significantly affect the yield. Solution: Optimize these parameters. For solvent extraction, experiment with different soaking times and temperatures. For methods involving heat, be cautious of potential degradation of this compound. |
| Inadequate Sample Preparation | The particle size of the plant material can impact the extraction efficiency. Solution: Ensure the plant material is ground to a fine and uniform powder to maximize the surface area for solvent penetration. |
| Compound Degradation | This compound can be sensitive to heat, light, and extreme pH levels, which can lead to degradation during extraction. Solution: Use milder extraction conditions, such as lower temperatures and shorter extraction times. Protect the extraction setup from light and control the pH of the solvent if necessary. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Low Solvent Selectivity | The chosen solvent may also dissolve other compounds from the plant matrix with similar polarities to this compound. Solution: Employ a multi-step extraction process. Start with a non-polar solvent like n-hexane to remove oils and waxes, followed by extraction with a more polar solvent to isolate this compound. Alternatively, supercritical fluid extraction (SFE) with CO2 can offer higher selectivity. |
| Complex Plant Matrix | The natural source may contain a high concentration of compounds that are chemically similar to this compound. Solution: Post-extraction purification is crucial. Techniques like fractional distillation or column chromatography can be used to separate this compound from other co-extracted compounds. |
Data Presentation
Table 1: Comparison of this compound (trans-anethole) Yield from Star Anise (Illicium verum) using Different Extraction Methods
| Extraction Method | Solvent | This compound (as trans-anethole) Concentration (%) | Total Essential Oil Yield (%) | Reference |
| Solvent Extraction (SE) | Not specified | 70.61 | 9.3 | [4] |
| Steam Distillation (SD) | Water | 74.96 | 8.2 | [4] |
| Supercritical Fluid Extraction (SFE) | CO2 | 77.31 | 9.2 | [4] |
| Microwave-Assisted Extraction (MAE) | Not specified | 93.78 | Not specified | [5] |
| Hydrodistillation | Water | 84.79 | Not specified | [6] |
Table 2: Comparison of this compound (anethole) Yield from Fennel (Foeniculum vulgare) using Different Extraction Methods
| Extraction Method | This compound (as anethole) Concentration (%) | Total Essential Oil Yield (%) | Reference |
| Hydrodistillation | 72.27 - 74.18 | 2.82 - 3.38 | [7] |
| Steam Distillation | Not specified | 2.04 | [7] |
| Superheated Steam Distillation | 58.48 - 66.46 | 5.24 | [8] |
| Supercritical Fluid Extraction (SFE) | 72 | Not specified | [9] |
| Microwave-Assisted Extraction (MAE) | Not specified (lowest anethole (B165797) concentration) | Highest oil yield | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Star Anise
Objective: To extract this compound from dried star anise fruits using ethanol.
Materials:
-
Dried star anise fruits
-
Ethanol (95%)
-
Grinder or blender
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
Methodology:
-
Preparation of Plant Material: Grind the dried star anise fruits into a fine powder.
-
Extraction:
-
Place 50 g of the powdered star anise into a 500 mL Erlenmeyer flask.
-
Add 250 mL of 95% ethanol to the flask.
-
Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Analysis: Analyze the resulting crude extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To purify this compound from a crude essential oil extract.
Materials:
-
Crude essential oil containing this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for vacuum fractional distillation)
Methodology:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Charging the Still: Place the crude essential oil into the round-bottom flask.
-
Distillation:
-
Gradually heat the flask using the heating mantle.
-
The vapor will rise through the fractionating column.
-
-
Fraction Collection: Collect the distillate in separate fractions based on the temperature at the head of the column. This compound (isoeugenol) has a boiling point of approximately 266-268°C at atmospheric pressure.
-
Analysis: Analyze each fraction using GC-MS to determine the purity of this compound.
Mandatory Visualization
References
- 1. iscientific.org [iscientific.org]
- 2. Effects of solvent polarity and acidity on the extraction efficiency of isoflavones from soybeans (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fimek.edu.rs [fimek.edu.rs]
- 7. Hydrodistillation and Steam Distillation of Fennel Seeds Essential Oil: Parameter Optimization and Application of Cryomilling Pretreatment | MDPI [mdpi.com]
- 8. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the essential oil of Foeniculum vulgare Mill (fennel) fruits extracted by three different extraction methods by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid interference in Propenylguaiacol quantification
Welcome to the Technical Support Center for Propenylguaiacol analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable quantification of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is often preferred for its high sensitivity and selectivity, especially for volatile compounds like this compound found in complex matrices such as essential oils.[1][2] HPLC coupled with a suitable detector (e.g., UV or MS) is also a robust technique for its quantification.[3][4]
Q2: What is "matrix effect" and how can it interfere with this compound quantification?
A2: Matrix effect is the alteration of the ionization efficiency of an analyte by the co-eluting components of the sample matrix.[5] In the context of this compound analysis, components of the sample matrix (e.g., plasma, essential oils) can suppress or enhance the signal of this compound, leading to inaccurate quantification.[5][6] For instance, in biological samples like plasma, endogenous phospholipids (B1166683) are a significant source of matrix effects in LC-MS/MS analysis.[5][7]
Q3: What are the primary interfering substances I should be aware of when quantifying this compound?
A3: A primary interfering substance is isoeugenol , which is a structural isomer of this compound (4-propenylguaiacol).[8][9][10] Both compounds have the same molecular weight and similar chemical properties, which can lead to co-elution and overlapping signals in both GC and HPLC analysis, making accurate quantification challenging.[8][9] Another related compound that can potentially interfere is eugenol , which is also commonly found in essential oils.[10][11][12]
Q4: How can I minimize interference from the sample matrix?
A4: Effective sample preparation is crucial to minimize matrix effects. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples by selectively isolating this compound from interfering matrix components.[13][14][15]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is highly soluble, leaving many interfering substances behind in the original solvent.
-
Protein Precipitation: For biological samples like plasma, protein precipitation with a solvent like acetonitrile (B52724) is a common first step to remove proteins that can interfere with the analysis.[6]
-
Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during this compound quantification.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound | Column Overload: Injecting too concentrated a sample. | Dilute the sample and re-inject. |
| Active sites on the column: Silanol groups on the silica (B1680970) support can interact with the analyte. | Use a column with end-capping or add a competing base to the mobile phase (for HPLC). For GC, ensure proper column conditioning. | |
| Inappropriate mobile phase pH (HPLC): The pH can affect the ionization state of this compound. | Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form. | |
| Co-elution of this compound with an interfering peak (e.g., isoeugenol) | Insufficient chromatographic separation: The analytical column and method are not optimized for resolving the isomers. | For GC-MS: Optimize the temperature program (slower ramp rate) and consider using a longer or different polarity column.[16] For HPLC: Adjust the mobile phase composition (organic solvent ratio, pH) or switch to a column with a different stationary phase chemistry.[17][18] |
| Inconsistent retention times for this compound | Fluctuations in temperature: The column temperature is not stable. | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition (HPLC) or carrier gas flow rate (GC): Inconsistent preparation or delivery. | Prepare fresh mobile phase daily and ensure the pump is working correctly. For GC, check for leaks and ensure a constant flow rate. | |
| Column degradation: The stationary phase is deteriorating. | Replace the column with a new one of the same type. | |
| Low signal intensity or poor sensitivity for this compound | Ion suppression due to matrix effects (LC-MS/MS): Co-eluting matrix components are suppressing the ionization of this compound.[5][6] | Implement a more rigorous sample cleanup procedure such as Solid-Phase Extraction (SPE).[13] Diluting the sample can also mitigate this effect.[6] |
| Improper sample preparation: Inefficient extraction of this compound from the matrix. | Optimize the extraction method (e.g., solvent type, pH, extraction time). | |
| Detector issues: The detector is not optimized or is contaminated. | Clean the detector and optimize its parameters (e.g., MS source conditions). |
Experimental Protocols
Protocol 1: Quantification of this compound in Essential Oils by GC-MS
This protocol provides a general framework for the GC-MS analysis of this compound in essential oil samples. Method validation should be performed according to ICH guidelines.[16][19]
-
Sample Preparation (Dilution):
-
Accurately weigh approximately 10 mg of the essential oil sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane (B92381) or methanol) to obtain a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 3 °C/min.
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparing with a certified reference standard.
-
Quantify this compound using a calibration curve generated from the analysis of the standard solutions.
-
Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol outlines a method for quantifying this compound in plasma, which is relevant for pharmacokinetic studies. Method validation is critical.[20]
-
Sample Preparation (Protein Precipitation and LLE):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 10% B, hold for 0.5 min.
-
Linearly increase to 90% B over 3.5 min.
-
Hold at 90% B for 1 min.
-
Return to 10% B and equilibrate for 2 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio to the internal standard against a calibration curve prepared in blank plasma.
-
Visualizing Experimental Workflows
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Workflow for this compound Quantification in Plasma by HPLC-MS/MS.
Caption: Logical Flowchart for Troubleshooting Interference Issues.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OPUS Open Portal to University Scholarship - Research Days: Extraction of Essential Oils from Rose Petals and Characterization of its Fragrant Chemical Components of by GC-MS and Comparison with the Essential Oils from Commercial Samples [opus.govst.edu]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. globaljournals.org [globaljournals.org]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isoeugenol - Wikipedia [en.wikipedia.org]
- 10. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]
- 11. researchgate.net [researchgate.net]
- 12. Extraction and Analysis of Eugenol from Cloves | The Journal of Forensic Science Education [jfse-ojs-tamu.tdl.org]
- 13. affinisep.com [affinisep.com]
- 14. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. wjpmr.com [wjpmr.com]
Improving the efficiency of Propenylguaiacol polymerization reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of propenylguaethol. Due to the limited availability of direct literature on propenylguaethol polymerization, the guidance provided is largely based on established protocols and findings for structurally similar compounds, such as eugenol (B1671780) and isoeugenol (B1672232). The underlying chemical principles are highly transferable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: My polymerization reaction is not initiating or is proceeding very slowly. What are the possible causes?
Answer: Several factors can inhibit or slow down the polymerization of propenylguaethol. The most common culprits are the inherent structure of the monomer and the presence of inhibitors.
-
Phenolic Hydroxyl Group: The primary issue is often the phenolic hydroxyl (-OH) group on the aromatic ring. Phenols are well-known radical scavengers and can terminate the polymerization chain reaction, acting as an inhibitor.[1][2] To achieve efficient polymerization, this group typically needs to be chemically modified (e.g., converted to an ester or ether) before the reaction.[1][2][3]
-
Oxygen Inhibition: Free radical polymerization is highly sensitive to the presence of oxygen, which can react with the propagating radicals to form stable peroxide species, thereby inhibiting the reaction. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Initiator Inefficiency: The chosen initiator may not be suitable for the reaction temperature or solvent system. Ensure the initiator's half-life is appropriate for your desired reaction time and temperature. For example, AIBN is a common initiator for solution polymerizations in solvents like toluene (B28343).[3]
-
Monomer Purity: Impurities in the propenylguaethol monomer can also inhibit the reaction. It is crucial to use a purified monomer.
Question: I'm observing a low polymer yield. How can I improve it?
Answer: Low polymer yield is a common problem, often linked to the issues mentioned above. Once you have addressed potential inhibition, consider the following strategies:
-
Monomer Modification: As with initiation issues, converting the phenolic hydroxyl group to a more polymerizable functional group, like a methacrylate (B99206), is a key strategy.[1][3][4] This not only prevents inhibition but also introduces a more reactive site for polymerization.
-
Reaction Conditions: Optimizing reaction parameters is critical. This includes monomer concentration, initiator concentration, temperature, and reaction time. Higher temperatures can sometimes lead to decreased yields for certain enzymatic polymerizations.[5]
-
Catalyst/Initiator Choice: For enzymatic polymerization, the choice of enzyme (e.g., laccase, peroxidase) and reaction medium (e.g., solvent/buffer ratio) significantly impacts yield.[5][6] For radical polymerization, the type and concentration of the initiator must be optimized.
Question: The molecular weight of my polymer is lower than expected. Why is this happening?
Answer: Low molecular weight is often a result of premature chain termination or chain transfer reactions.
-
Chain Transfer: The propenyl group (-CH=CH-CH₃) in propenylguaethol (and isoeugenol) can participate in chain transfer reactions.[1][7] The hydrogen atoms on the methyl group adjacent to the double bond can be abstracted by the propagating radical, terminating one chain and starting a new, shorter one. This is a common issue with monomers containing allyl or propenyl groups.[1]
-
High Initiator Concentration: An excessive concentration of the initiator will generate a large number of polymer chains simultaneously, each growing for a shorter period before the monomer is consumed, resulting in a lower average molecular weight.
-
Impurities: Certain impurities can act as chain transfer agents, limiting the growth of the polymer chain.
Question: My polymer is crosslinked and insoluble, which was not my intention. What could be the cause?
Answer: Unintended crosslinking can occur if the propenyl group participates in the polymerization.
-
Propenyl Group Reactivity: The double bond in the propenyl group can react and be incorporated into growing polymer chains, especially under conditions that favor radical addition.[1][7] This can lead to branched or crosslinked structures, resulting in an insoluble gel. This effect is particularly noted in the photopolymerization of isoeugenol-derived methacrylates.[1]
-
High Monomer Conversion: At high monomer conversions, the likelihood of a propagating radical attacking a double bond on an already formed polymer chain increases, leading to crosslinking.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing propenylguaethol?
A1: Based on studies of its analogues, propenylguaethol can likely be polymerized through several methods after appropriate chemical modification:
-
Free-Radical Polymerization: This is the most common method for vinyl monomers. After converting the inhibitory phenolic group to a methacrylate or acrylate, standard free-radical initiators (like AIBN or peroxides) can be used.[2][3] This can be performed as a solution, bulk, or emulsion polymerization.[3][4]
-
Photoinduced Polymerization: This method uses light to generate radicals from a photoinitiator, offering spatial and temporal control. It is a low-energy, often solvent-free process.[1][7]
-
Enzymatic Polymerization: Enzymes like peroxidases or laccases can catalyze the oxidative polymerization of phenolic compounds.[5][6][8] This approach is considered a "green" chemistry method as it occurs under mild conditions.[9]
-
Cationic Polymerization: The electron-donating groups on the aromatic ring can stabilize a cationic intermediate, making the propenyl double bond susceptible to cationic polymerization initiated by a strong acid or Lewis acid.[10][11]
Q2: Why is it often necessary to modify the phenolic hydroxyl group of propenylguaethol before polymerization?
A2: The phenolic hydroxyl group is a potent inhibitor of free-radical polymerization because it readily donates its hydrogen atom to a propagating radical. This neutralizes the radical, terminating the polymer chain growth.[1][2] To enable efficient polymerization via a radical mechanism, this -OH group is typically "capped" by converting it into a different functional group, such as an ester (e.g., methacrylate) or an ether, which does not interfere with the radical process.[3]
Q3: What catalysts and initiators are typically used for the polymerization of propenylguaethol analogues?
A3: The choice of catalyst or initiator depends on the polymerization method:
-
Radical Polymerization: Azo compounds like 2,2′-Azobis(isobutyronitrile) (AIBN) or peroxides are common thermal initiators.[3] For emulsion polymerizations, water-soluble initiators like potassium persulfate (KPS) are used.[4]
-
Photopolymerization: Norrish Type I photoinitiators such as Darocur 1173 and Irgacure 819 are effective.[1]
-
Enzymatic Polymerization: Horseradish peroxidase (HRP) and laccase are frequently used enzymes, typically in the presence of an oxidant like hydrogen peroxide (H₂O₂).[5]
-
Cationic Polymerization: Strong protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) can be used as initiators.[10]
Q4: How does the propenyl group (-CH=CH-CH₃) in propenylguaethol affect polymerization compared to an allyl group (-CH₂-CH=CH₂)?
A4: The position of the double bond is critical. The propenyl group, found in propenylguaethol and isoeugenol, has the double bond conjugated with the aromatic ring. The allyl group, found in the related compound eugenol, has a methylene (B1212753) (-CH₂-) bridge separating the double bond from the ring. This structural difference affects reactivity:
-
Radical Stability: Radicals formed on the propenyl group can be stabilized by resonance with the aromatic ring, which can influence their reactivity in polymerization.
-
Chain Transfer: The allyl group in eugenol is particularly prone to "degradative chain transfer," where a hydrogen is abstracted from the methylene group, forming a very stable radical that is slow to re-initiate polymerization, thus inhibiting the reaction.[1] The propenyl group is also involved in chain transfer and termination reactions, but the mechanism and rates differ from those of the allyl group.[1][7]
Data and Experimental Protocols
Table 1: Reaction Conditions for Radical Polymerization of Eugenol/Isoeugenol Analogues
Note: This data is from studies on modified eugenol and isoeugenol and should be used as a starting point for optimizing propenylguaethol polymerization.
| Monomer | Polymerization Type | Initiator (Concentration) | Solvent | Temperature (°C) | Resulting Polymer Property (Tg) | Reference |
| Ethoxy Eugenyl Methacrylate (EEMA) | Emulsion | Potassium Persulfate (KPS) | Water | 70 | 54 °C | [4] |
| Ethoxy Isoeugenyl Methacrylate (EIMA) | Emulsion | KPS | Water | 70 | 72 °C | [4] |
| Ethoxy Dihydroeugenyl Methacrylate (EDMA) | Emulsion | KPS | Water | 70 | 20 °C | [4] |
| Ethoxy Eugenyl Methacrylate (EEMA) | Photopolymerization | Darocur 1173 | None (Bulk) | Ambient | 61 °C | [1] |
| Ethoxy Isoeugenyl Methacrylate (EIMA) | Photopolymerization | Darocur 1173 | None (Bulk) | Ambient | 82 °C | [1] |
| Eugenyl Methacrylate | Solution | AIBN | Toluene | 70 | Insoluble at >10% conversion | [3] |
Experimental Protocol 1: Synthesis of Methacrylated Propenylguaethol
This protocol is adapted from methods used for eugenol and serves as a prerequisite for efficient radical polymerization.
Materials:
-
Propenylguaethol
-
Methacryloyl chloride
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM) or similar solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve propenylguaethol and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (ethoxy-propenylphenyl methacrylate) by column chromatography to obtain the pure monomer.
Experimental Protocol 2: Free-Radical Solution Polymerization
This protocol provides a general method for the polymerization of the modified monomer.
Materials:
-
Purified ethoxy-propenylphenyl methacrylate (monomer)
-
2,2′-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the monomer and AIBN (typically 0.1-1.0 mol% relative to the monomer) in anhydrous toluene in a Schlenk flask.
-
De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN).
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in polymerization reactions.
Simplified Radical Polymerization Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced Polymerization of Eugenol-Derived Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Enzymatic Polymerization towards Green Polymer Chemistry | springerprofessional.de [springerprofessional.de]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
Addressing matrix effects in Propenylguaiacol analysis of food samples
Welcome to the technical support center for the analysis of propenylguaiacol in food samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in complex food matrices.
Problem 1: Inaccurate quantification of this compound due to signal suppression or enhancement.
Probable Cause:
Matrix effects are a primary cause of inaccurate quantification in the analysis of volatile compounds like this compound. Co-extracted matrix components can interfere with the analyte at various stages of the GC-MS analysis, leading to either a decrease (suppression) or an increase (enhancement) of the analytical signal. The extent of these effects can vary significantly depending on the food matrix. For instance, matrices with high sugar or polyphenol content can have a pronounced impact on the volatility and ionization of phenolic compounds.
Troubleshooting Steps:
-
Evaluate the Matrix Effect: The first step is to determine the extent of the matrix effect. This can be done by comparing the slope of the calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve. A significant difference in the slopes indicates the presence of matrix effects. Best practice guidelines suggest that if the signal suppression or enhancement is greater than 20%, corrective actions should be taken.
-
Implement a Mitigation Strategy:
-
Matrix-Matched Calibration: This is a widely used and effective method to compensate for signal alteration. It involves preparing calibration standards in a blank sample extract that has undergone the same preparation steps as the unknown samples.
-
Standard Addition Method: This method is highly accurate as it accounts for the specific matrix of each individual sample. It involves adding known amounts of a this compound standard directly to aliquots of the sample extract.[1][2][3] This approach is particularly useful when a blank matrix is not available.[4]
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves using an isotopically labeled version of this compound as an internal standard. Since the internal standard has nearly identical chemical and physical properties to the analyte, it is affected by the matrix in the same way, thus providing highly accurate quantification.
-
Sample Dilution: If the sensitivity of the method allows, diluting the final extract can reduce the concentration of co-eluting matrix components, thereby lessening their impact on the analyte signal.
-
Optimize Sample Cleanup: Enhancing the sample preparation to better remove matrix components can also mitigate matrix effects. For complex matrices, consider incorporating a dispersive solid-phase extraction (d-SPE) cleanup step with appropriate sorbents.[4]
-
Problem 2: Inconsistent and irreproducible results between samples of the same type.
Probable Cause:
Inconsistent sample preparation and extraction can lead to variable matrix effects and, consequently, irreproducible results. The complex nature of food matrices means that even small variations in the sample preparation protocol can lead to significant differences in the final extract composition.
Troubleshooting Steps:
-
Standardize Sample Homogenization: Ensure that all samples are thoroughly homogenized to achieve a uniform distribution of this compound and matrix components.
-
Precise Control of Extraction Parameters: Maintain strict control over all extraction parameters, including solvent volumes, extraction time, and temperature.
-
Use of an Internal Standard: Incorporate an internal standard early in the sample preparation process to correct for variability in extraction efficiency and injection volume. While a stable isotope-labeled standard is ideal, a structurally similar compound with a distinct retention time can also be effective.
-
Automate Sample Preparation: Where possible, automate sample preparation steps to minimize human error and improve consistency.[5][6]
Illustrative Data on Matrix Effects for Volatile Phenolic Compounds
The following table summarizes typical matrix effects observed for volatile phenolic compounds similar to this compound in various food matrices, as determined by GC-MS analysis. This data is intended to be illustrative of the range of signal suppression or enhancement that can be encountered.
| Food Matrix | Analyte(s) | Matrix Effect (%) | Analytical Method | Reference |
| Red Wine | 4-Ethylphenol (B45693), 4-Ethylguaiacol | Signal Suppression | HS-SPME-GC-MS | [7][8] |
| Apples | Various Pesticides | Strong Signal Enhancement | QuEChERS-GC-MS/MS | [9] |
| Grapes | Various Pesticides | Strong Signal Enhancement | QuEChERS-GC-MS/MS | [9] |
| Spelt Kernels | Various Pesticides | Strong Signal Suppression | QuEChERS-GC-MS/MS | [9] |
| Sunflower Seeds | Various Pesticides | Strong Signal Suppression | QuEChERS-GC-MS/MS | [9] |
Note: The percentage of matrix effect is often calculated as: ((Slope of matrix-matched curve / Slope of solvent-based curve) - 1) * 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions regarding the analysis of this compound and the management of matrix effects.
Q1: What is the best sample preparation method for this compound in solid food matrices?
A1: The optimal sample preparation method depends on the specific food matrix and the desired sensitivity. Two common and effective approaches are Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) followed by cleanup.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME)
This method is particularly suitable for volatile compounds like this compound as it is solvent-free and minimizes the extraction of non-volatile matrix components.
-
Sample Homogenization: Homogenize the solid food sample to a fine powder or paste.
-
Sample Aliquoting: Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial.
-
Addition of Salt (Optional): Adding a salt, such as sodium chloride, can increase the volatility of the analyte.
-
Incubation and Extraction: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace. Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analytes.[10]
-
Desorption and GC-MS Analysis: Desorb the extracted analytes from the SPME fiber in the hot GC inlet for analysis.
Experimental Protocol: Liquid-Liquid Extraction (LLE) with QuEChERS-style Cleanup
This method is effective for a broader range of analytes and can be adapted for various food matrices.
-
Sample Homogenization and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.
-
Shake the tube vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and then centrifuge.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove organic acids and other interferences. For fatty matrices, C18 sorbent can be added.
-
Vortex the tube for 1 minute and centrifuge.
-
-
Analysis: The resulting supernatant is ready for GC-MS analysis.
Q2: How do I perform the Standard Addition Method for this compound analysis?
A2: The standard addition method is an excellent choice for accurate quantification, especially when a blank matrix is unavailable.[4]
Experimental Protocol: Standard Addition Method
-
Prepare Sample Extracts: Prepare your food sample extracts as you normally would.
-
Create a Series of Spiked Samples:
-
Take several equal aliquots of your sample extract.
-
Keep one aliquot as the "unspiked" sample.
-
To the other aliquots, add increasing known amounts of a this compound standard solution. It is recommended to use at least four spiked solutions.
-
-
Analyze the Samples: Analyze all the prepared samples (unspiked and spiked) using your established GC-MS method.
-
Construct the Calibration Curve:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
-
Determine the Unknown Concentration:
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original, unspiked sample extract.[11]
-
Q3: What are the detailed steps for creating Matrix-Matched Calibration Curves?
A3: Matrix-matched calibration is a robust method to compensate for matrix effects by preparing the calibration standards in a blank matrix extract.[5][6][12]
Experimental Protocol: Matrix-Matched Calibration
-
Identify and Prepare a Blank Matrix:
-
Select a sample of the same food matrix that is known to be free of this compound. If a true blank is unavailable, a representative sample with the lowest expected concentration can be used, or another mitigation strategy should be considered.
-
Process this blank matrix using the exact same sample preparation and extraction procedure as for your unknown samples.
-
-
Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a Series of Calibration Standards:
-
Take several aliquots of the blank matrix extract.
-
Spike these aliquots with varying known amounts of the this compound stock solution to create a series of calibration standards with different concentrations.
-
Ensure the final volume and solvent composition of all calibration standards are the same.
-
-
Analyze the Calibration Standards: Analyze the prepared matrix-matched calibration standards using your GC-MS method.
-
Construct the Calibration Curve:
-
Plot the peak area of this compound (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression to obtain the calibration equation.
-
-
Quantify Unknown Samples: Use the calibration equation derived from the matrix-matched standards to calculate the concentration of this compound in your unknown samples.
Visualizations
Workflow for Addressing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting analytical issues.
References
- 1. Analysis results of GC : Shimadzu (Europe) [shimadzu.eu]
- 2. Standard addition - Wikipedia [en.wikipedia.org]
- 3. welchlab.com [welchlab.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Propenylguaiacol Derivatization Reactions
Welcome to the technical support center for propenylguaiacol (isoeugenol) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modification of this compound for analysis, particularly by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: this compound, also known as isoeugenol, has a polar hydroxyl group that can cause poor peak shape (tailing), lower volatility, and potential interactions with the GC column. Derivatization replaces the active hydrogen of the hydroxyl group with a less polar functional group, increasing the compound's volatility and thermal stability, which leads to improved chromatographic separation and detection.
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are acetylation and silylation. Acetylation introduces an acetyl group, forming acetylisoeugenol. Silylation introduces a trimethylsilyl (B98337) (TMS) group, forming a TMS-isoeugenol derivative.
Q3: Which derivatizing agent should I choose?
A3: The choice depends on your specific analytical needs and available resources. Acetylation with acetic anhydride (B1165640) is a robust and widely used method. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also very effective and common. Silylation is often preferred for its rapid reaction times and the volatility of its byproducts.
Q4: How can I improve the yield of my derivatization reaction?
A4: To improve yields, ensure your reagents are fresh and anhydrous, use an appropriate catalyst when necessary, optimize the reaction temperature and time, and use a molar excess of the derivatizing agent. For silylation, it is crucial to work under strictly anhydrous conditions as silylating reagents are highly moisture-sensitive.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am not seeing the expected derivatized product peak in my chromatogram, or the peak is very small. What could be the problem?
Answer: Low or no yield of the derivatized product can stem from several factors:
-
Reagent Quality: Derivatizing reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Ensure you are using fresh, high-quality reagents that have been stored properly under anhydrous conditions.
-
Presence of Moisture: Water in your sample, solvents, or on your glassware will react with the derivatizing agent, consuming it and preventing the reaction with this compound. Always use anhydrous solvents and thoroughly dry your glassware.
-
Inadequate Reaction Conditions: The reaction may require specific temperatures and times to proceed to completion. Consult established protocols and consider optimizing these parameters. For instance, some silylation reactions may require heating to 60-80°C.
-
Insufficient Reagent: An excess of the derivatizing agent is typically required to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen.
-
Improper Sample pH: For acetylation, the reaction is often catalyzed by a base. Ensure the pH of your reaction mixture is appropriate for the chosen catalyst.
Issue 2: Presence of Multiple Peaks for the Analyte
Question: My chromatogram shows multiple peaks that seem to be related to my analyte. What is causing this?
Answer: The presence of multiple peaks can be due to several reasons:
-
Incomplete Derivatization: A peak corresponding to the underivatized this compound may be present alongside the derivatized product. This is often characterized by a tailing peak for the underivatized compound. To resolve this, refer to the troubleshooting steps for "Low or No Product Yield."
-
Formation of Byproducts: Side reactions can lead to the formation of unexpected products. For example, in silylation, byproducts from the reagent itself can sometimes be observed. In the case of this compound, oxidation or polymerization products could potentially form if the sample is not handled properly.
-
Isomers of this compound: this compound exists as cis and trans isomers. If your starting material is a mixture of these isomers, you will likely see two separate derivatized peaks.
-
Instability of the Derivative: The derivatized product might be degrading in the GC inlet or on the column. This can be addressed by optimizing the GC method parameters, such as lowering the inlet temperature.
Quantitative Data on Derivatization Reactions
The following tables summarize quantitative data from various studies on the derivatization of this compound (isoeugenol).
| Acetylation of this compound (Isoeugenol) | ||||
| Catalyst | Reagent | Reaction Time | Temperature | Yield (%) |
| Sodium Acetate | Acetic Anhydride | 40 minutes | Sonication | 93 |
| Sodium Acetate | Acetic Anhydride | 1.5 hours | Sonication | 97 |
| Sodium Hydroxide | Acetic Anhydride | 1 hour | Stirring | Not specified, but generally lower than with sodium acetate |
Note: The sonication method has been shown to increase the yield and reduce reaction times for the acetylation of isoeugenol.
| Silylation of Phenols (General) | ||||
| Reagent | Catalyst | Reaction Time | Temperature | General Observations |
| BSTFA | None | Varies (minutes to hours) | Room Temperature to 80°C | Generally high yields for unhindered phenols. |
| BSTFA with 1% TMCS | TMCS | Varies (often faster than BSTFA alone) | Room Temperature to 80°C | Increased reactivity, useful for sterically hindered phenols. |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol is based on a conventional stirring method.
Materials:
-
This compound (Isoeugenol)
-
Acetic Anhydride
-
Sodium Acetate (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vial, magnetic stirrer, and heating plate
Procedure:
-
To a reaction vial containing this compound, add a molar excess of acetic anhydride.
-
Add a catalytic amount of sodium acetate.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the acetylated this compound with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution can be directly analyzed by GC-MS.
Protocol 2: Silylation of this compound with BSTFA
This protocol describes a general procedure for the silylation of phenols.
Materials:
-
This compound (Isoeugenol)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap and septum
Procedure:
-
Ensure all glassware is meticulously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Dissolve a known amount of this compound in an anhydrous solvent in the reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness first.
-
Add a molar excess of BSTFA to the vial. A 2:1 molar ratio of BSTFA to this compound is a good starting point.
-
For sterically hindered phenols or to increase the reaction rate, 1% trimethylchlorosilane (TMCS) can be added to the BSTFA.
-
Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.
-
Monitor the reaction for completion by analyzing aliquots by GC until the product peak area no longer increases.
-
After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound derivatization reactions.
Technical Support Center: Enhancing the Stability of Propenylguaiacol in Formulations
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on increasing the stability of Propenylguaiacol (also known as Isoeugenol) in various formulations. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research and development endeavors.
Troubleshooting Guide: Common Stability Issues with this compound
This compound is susceptible to degradation, which can compromise the efficacy, safety, and shelf-life of your formulations. The following table summarizes common stability issues, their probable causes, and recommended solutions.
| Observed Issue | Probable Cause(s) | Recommended Solutions |
| Discoloration (Yellowing or Browning) | Oxidation of the phenolic group, often initiated by light exposure.[1] | - Store formulations in light-resistant containers (e.g., amber vials).- Sparge solutions with an inert gas (e.g., nitrogen, argon) to remove oxygen.- Incorporate antioxidants such as BHT, BHA, or tocopherols.[2][3] |
| Loss of Potency/Decreased Concentration | Chemical degradation due to factors like pH, temperature, and oxidative stress. | - Adjust the pH of the formulation to a range of 4-5 for optimal stability.[4]- Control storage temperature; refrigeration or freezing is often beneficial.- Utilize encapsulation techniques to protect this compound from the surrounding environment. |
| Formation of Precipitates | Formation of insoluble degradation products, such as polymers. | - Investigate the identity of the precipitate using analytical techniques (e.g., HPLC-MS).- Adjust formulation pH and/or add solubilizing agents.- Consider the use of chelating agents like EDTA to sequester metal ions that can catalyze degradation. |
| Changes in Odor | Formation of volatile degradation byproducts. | - Identify volatile compounds using techniques like GC-MS.- Implement the stabilization strategies mentioned above to prevent the formation of these byproducts. |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the formulation of this compound.
Q1: What are the primary degradation pathways of this compound?
A1: The primary degradation pathway for this compound is oxidation . The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to light (photo-oxidation), heat, and the presence of metal ions. This process can lead to the formation of colored quinone-type structures and other degradation products.[1] Another potential degradation route is microbial degradation.[5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is pH-dependent. Generally, phenolic compounds are more stable in acidic conditions. For instance, studies on similar phenolic compounds have shown that maximum stability is often observed in the pH range of 3 to 5.[6] In alkaline conditions, the phenoxide anion is more readily formed, which is more susceptible to oxidation.
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound. The rate of degradation typically follows first-order kinetics and increases with temperature.[7][8] For long-term storage of formulations containing this compound, it is recommended to store them at controlled room temperature or under refrigerated conditions.
Q4: Which antioxidants are most effective for stabilizing this compound?
A4: Synthetic phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural antioxidants like α-tocopherol (Vitamin E), are commonly used to stabilize phenolic compounds.[2][3] The choice of antioxidant may depend on the specific formulation and regulatory requirements. It is advisable to conduct compatibility and efficacy studies to determine the optimal antioxidant and its concentration.
Q5: How can encapsulation enhance the stability of this compound?
A5: Encapsulation creates a physical barrier around the this compound molecule, protecting it from environmental factors such as light, oxygen, and moisture.[9][10] This can significantly improve its stability. Various techniques can be employed, including:
-
Spray Drying: This method involves atomizing a solution or suspension containing this compound and a carrier material (e.g., maltodextrin, gum arabic) into a hot gas stream to produce a dry powder.[11]
-
Complex Coacervation: This technique involves the phase separation of a polymer-rich phase from a solution, which then encapsulates the dispersed this compound droplets.[9]
-
Liposomal Encapsulation: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, offering protection and potentially controlled release.[12]
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Formulation
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of a this compound formulation under various stress conditions.
1. Sample Preparation:
- Prepare a stock solution of your this compound formulation at a known concentration.
- Prepare separate samples for each stress condition.
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the sample and heat at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 M NaOH to the sample and heat at 60°C for 24 hours.
- Oxidative Degradation: Add 3% H₂O₂ to the sample and store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the sample at 60°C for 7 days in a stability chamber.
- Photostability: Expose the sample to a light source (e.g., UV-A and cool white fluorescent) in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stressed sample.
- Neutralize the acid and base hydrolyzed samples.
- Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
- Calculate the percentage of degradation for each stress condition.
- Characterize the degradation products using techniques like LC-MS/MS and NMR.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol provides a starting point for developing an HPLC method to quantify this compound. Method optimization will be required based on the specific formulation matrix.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid for improved peak shape). For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of approximately 260 nm.
-
Column Temperature: 30°C.
Visualizing Degradation and Stabilization Strategies
To better understand the processes involved in this compound degradation and the logic behind choosing a stabilization strategy, the following diagrams are provided.
Caption: this compound Degradation Pathway
Caption: Decision Workflow for Stabilization
References
- 1. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoeugenol-based novel potent antioxidants: synthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microencapsulation of Eugenol by Gelatin-Sodium Alginate Complex Coacervation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. The Manufacturing and Characterisation of Eugenol-Enclosed Liposomes Produced by Microfluidic Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of Isoeugenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for the enzymatic synthesis of isoeugenol (B1672232) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Which enzyme class is most suitable for my desired isoeugenol derivative?
A1: The choice of enzyme depends on the target molecule:
-
Lipases: Use lipases for the synthesis of isoeugenol esters (e.g., isoeugenol acetate (B1210297), isoeugenol benzoate) via esterification reactions.[1][2] Common choices include Novozym 435 and lipases from Staphylococcus aureus or Candida rugosa.[1][3][4]
-
Laccases: These are effective for oxidative coupling reactions, which can produce dimers and polymers of isoeugenol.[5][6][7] They are useful for creating novel bioactive compounds.
-
Peroxidases: Similar to laccases, peroxidases (like Horseradish Peroxidase, HRP) are used for the polymerization of phenolic compounds in the presence of H₂O₂.[8][9]
-
Isoeugenol Synthase (IGS): This specific enzyme is used for the direct biosynthesis of isoeugenol from coniferyl acetate.[10]
Q2: What are the typical optimal temperature ranges for these enzymes?
A2: Optimal temperatures vary significantly by enzyme type and specific variant:
-
Lipases: Generally active between 40°C and 65°C.[11][12] For example, the optimal temperature for synthesizing eugenil acetate with Novozym 435 is 50°C, while some reactions can be pushed to 60°C.[1][3] However, temperatures above 60°C can lead to thermal denaturation.[11]
-
Laccases: Have a broad optimal range, often between 50°C and 70°C.[5] However, some laccase-mediated reactions have shown optimal performance at much lower temperatures, between 20°C and 30°C.[6]
-
Peroxidases: Often function best at ambient to moderate temperatures, typically from 25°C to 50°C.[9][13]
-
Isoeugenol Synthase (IGS1): This enzyme is more temperature-sensitive, with an optimal temperature around 28-30°C and significant activity loss at 50°C.[10]
Q3: How does pH influence the enzymatic reaction?
A3: pH is a critical parameter that affects both enzyme activity and stability.
-
Lipases: In non-aqueous or low-water environments used for ester synthesis, the concept of pH is less direct. However, the ionization state of the enzyme, influenced by the pH of the last aqueous solution it was in, is crucial.
-
Laccases: Typically show optimal activity in acidic conditions, with a pH range of 3.5 to 5.0.[6]
-
Peroxidases: The optimal pH for peroxidases like HRP can range from acidic to neutral, often between 5.0 and 7.5.[13]
-
Isoeugenol Synthase (IGS1): The determined pH optimum for this enzyme is 6.5.[10]
Q4: Why is my isoeugenol substrate not dissolving in the reaction medium?
A4: Isoeugenol is hydrophobic and has poor solubility in aqueous buffers. To overcome this, a water-miscible organic co-solvent (like EtOAc, DMSO, or acetonitrile) can be added to the reaction medium to improve substrate solubility.[5][6][11]
Troubleshooting Guides
This guide provides solutions to common issues encountered during the enzymatic synthesis of isoeugenol.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my isoeugenol product. What are the possible causes and how can I fix it?
A: Low yield is a common problem with several potential causes. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Reaction Stops Prematurely
Q: My reaction starts well but then stops before all the substrate is consumed. What's happening?
A: This is often due to enzyme instability or inhibition.
-
Enzyme Denaturation: The enzyme may not be stable under the chosen temperature or pH for the entire reaction duration.[10]
-
Solution: Try running the reaction at a slightly lower temperature. For pH-sensitive enzymes, ensure the buffer has sufficient capacity to prevent pH drift. Adding stabilizing agents like glycerol (B35011) (e.g., 20% v/v) can also help.[14]
-
-
Product Inhibition: The synthesized product may be inhibiting the enzyme.
-
Solution: Design a system where the product is removed from the reaction medium as it is formed, for example, through biphasic systems or in-situ product adsorption.
-
-
Cofactor Depletion/Inhibition (for Peroxidases): In peroxidase-catalyzed reactions, the concentration of the essential substrate hydrogen peroxide (H₂O₂) is critical.
Problem 3: Undesired Byproducts or Polymerization
Q: My analysis shows multiple products, or I'm getting a polymer instead of a specific dimer. How can I improve selectivity?
A: This is common with highly reactive enzymes like laccases and peroxidases.
-
Cause: These enzymes generate radical intermediates that can couple in various, sometimes uncontrolled, ways to form a mixture of oligomers and polymers.[7][17]
-
Solutions:
-
Lower Enzyme Concentration: Reducing the catalyst amount can slow down the reaction, favoring the formation of smaller, more specific products.
-
Control Reaction Time: Shorter reaction times often yield dimers, while longer times lead to polymerization. Monitor the reaction closely and stop it once the desired product concentration is maximized.
-
Use of Mediators: For laccases, chemical mediators like TEMPO or HBT can help control the reaction and improve yields of specific products.[5]
-
Consider a Different Enzyme: If selectivity remains an issue, the chosen enzyme may be too promiscuous. Consider protein engineering or screening for a more selective enzyme.[14]
-
Data Summary Tables
Table 1: Optimal Conditions for Lipase-Catalyzed Synthesis of Eugenol (B1671780)/Isoeugenol Esters
| Enzyme Source | Substrates | Optimal Temp. | Optimal Conditions & Yield | Reference |
| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | Eugenol + Acetic Anhydride | 50°C | 1:3 molar ratio (eugenol:anhydride), 5.5 wt% enzyme, 99% conversion. | [1][3] |
| Lipozyme TL IM | Eugenol + Caprylic Acid | 65°C | 2:1 molar ratio (eugenol:acid), 100 mg enzyme, 250 rpm, 72.2% conversion. | [12] |
| Immobilized Staphylococcus aureus lipase | Eugenol + Benzoic Acid | 41°C | 1.22 molar ratio (acid:eugenol), 240 IU lipase, 75% conversion. | [2] |
Table 2: Influence of pH and Temperature on Other Enzyme Systems
| Enzyme Class | Substrate | Optimal pH | Optimal Temperature | Reference |
| Laccase | Allylbenzene Derivatives | 4.0 - 5.0 | 20 - 30°C | [6] |
| Laccase (general) | Phenolic Compounds | 3.5 - 5.0 | 50 - 70°C | [5][6] |
| Peroxidase (HRP) | Phenolic Compounds | 5.0 | Not specified | [13] |
| Isoeugenol Synthase (IGS1) | Coniferyl Acetate | 6.5 | 28 - 30°C | [10] |
Detailed Experimental Protocols
Protocol 1: General Workflow for Temperature & pH Optimization
This protocol outlines a systematic approach to determine the optimal temperature and pH for your enzymatic reaction. The key is to vary only one parameter at a time.
Caption: Experimental workflow for optimizing temperature and pH.
Methodology for Temperature Optimization (Phase 1)
-
Preparation: Prepare a master mix containing the reaction buffer (at a known, fixed pH), isoeugenol substrate, and any necessary cofactors. If using a co-solvent to dissolve the substrate, ensure it is included in the master mix.
-
Aliquoting: Aliquot the master mix into several reaction vessels.
-
Incubation: Place the reaction vessels in incubators or water baths set to a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C). Allow them to equilibrate.
-
Initiation: Start the reaction in each vessel by adding a fixed amount of enzyme solution.
-
Reaction: Incubate for a predetermined amount of time (e.g., 6 hours). Ensure this time is within the linear phase of product formation if possible.
-
Termination & Analysis: Stop the reactions simultaneously (e.g., by adding a quenching solvent like ethyl acetate or by heat inactivation, if appropriate). Extract the product and analyze the yield using a suitable analytical method like HPLC or GC-MS.
-
Determination: Plot the product yield against temperature to identify the optimum.
Methodology for pH Optimization (Phase 2)
-
Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
-
Reaction Setup: In separate reaction vessels, combine the isoeugenol substrate, cofactors, and one of the prepared buffers.
-
Incubation: Place all vessels in an incubator set to the optimal temperature (T_opt) determined in Phase 1.
-
Initiation: Start each reaction by adding a fixed amount of enzyme.
-
Reaction: Incubate for the same predetermined amount of time as used in the temperature optimization step.
-
Termination & Analysis: Stop the reactions and analyze the product yield for each pH value.
-
Determination: Plot the product yield against pH to identify the optimum.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of eugenol benzoate by immobilized Staphylococcus aureus lipase: optimization using response surface methodology and determination of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multicomponent kinetic analysis and theoretical studies on the phenolic intermediates in the oxidation of eugenol and isoeugenol catalyzed by laccase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase [mdpi.com]
- 16. The effect of polymerization of horseradish peroxidase on the peroxidase activity in the presence of excess H2O2: a background for a homogeneous enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Propenylguaiacol (Isoeugenol) Waste Management
This guide provides best practices for the safe handling and disposal of Propenylguaiacol (also known as Isoeugenol) waste for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety, regulatory compliance, and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a common synonym for Isoeugenol (CAS No. 97-54-1), a pale yellow, oily liquid with a characteristic clove-like odor.[1] It is classified as a hazardous substance.[2] The primary hazards include:
-
Health Hazards: Harmful if swallowed or in contact with skin. It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction or respiratory irritation.[3] The International Agency for Research on Cancer (IARC) has classified Isoeugenol in Group 2B, meaning it is possibly carcinogenic to humans.
-
Environmental Hazards: Toxic to aquatic life, with long-lasting effects.[4][5]
Q2: What immediate safety precautions should be taken when handling this compound waste?
A2: Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][6] Essential Personal Protective Equipment (PPE) must be worn, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side-shields, and a lab coat.[2][6]
Q3: What are the general storage requirements for this compound waste?
A3: Store this compound waste in a tightly closed, properly labeled container made of a compatible material (e.g., glass or high-density polyethylene).[6] The storage area should be cool, dry, and well-ventilated, away from heat, open flames, and incompatible materials like strong oxidizing agents.[6][7] All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[8]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. This compound waste must not be disposed of down the drain or in regular trash.[2][6] It is harmful to aquatic life and such disposal is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[4][9] All waste must be collected for proper hazardous waste disposal.[3]
Troubleshooting Guides
Issue: A container of this compound waste is leaking.
Solution:
-
Evacuate & Ventilate: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.[3][10]
-
Don PPE: Wear appropriate PPE, including respiratory protection if ventilation is inadequate, chemical-resistant gloves, and eye protection.[11]
-
Contain the Leak: If safe to do so, stop the flow of the material. Place the leaking container into a larger, compatible, and sealable secondary containment vessel.[4][9]
-
Clean Up: Absorb the spilled material with an inert absorbent like vermiculite, dry sand, or a commercial chemical sorbent.[4][10]
-
Dispose: Collect the absorbent material and place it into a suitable, sealed container for hazardous waste disposal.[3] Label the container clearly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Issue: I have accidentally spilled a small amount of this compound on the lab bench.
Solution:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., Chemizorb®, sand, or vermiculite) to prevent it from spreading.[4]
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Materials: Treat all cleanup materials, including gloves and wipes, as hazardous waste and dispose of them accordingly.[12]
Issue: My this compound waste container is full. What is the next step?
Solution:
-
Finalize Labeling: Ensure the hazardous waste tag is completely filled out, including the date the container became full.[12]
-
Store Securely: Seal the container tightly and store it in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as per your facility's protocol.[8] Ensure it is stored away from incompatible chemicals.[9]
-
Request Pickup: Submit a collection request to your institution's EHS or hazardous waste management department for proper disposal.[12] Do not exceed the storage time limits for hazardous waste, which can be up to 12 months in academic labs under Subpart K regulations.[13]
Data Presentation
Table 1: Physical and Chemical Properties of Isoeugenol
| Property | Value | Reference |
| CAS Number | 97-54-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][10] |
| Molecular Weight | 164.20 g/mol | [1][10] |
| Appearance | Pale yellow oily liquid | [1] |
| Odor | Spice-clove odor | [1] |
| Boiling Point | 133-140 °C (271-284 °F) | [14] |
| Density | 1.08 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [14] |
Table 2: Toxicological Data for Isoeugenol
| Metric | Value | Species | Reference |
| LD50 Oral | 1560 mg/kg | Rat | [3][14] |
| LD50 Oral | 1410 mg/kg | Guinea Pig | [14][15] |
| Skin Irritation | Causes skin irritation | Rabbit | [3] |
| Skin Sensitization | May cause an allergic skin reaction | Guinea Pig | |
| Eye Irritation | Causes serious eye irritation | - | [3] |
Table 3: Hazard Classifications and Precautionary Statements
| Hazard | GHS Code | Precautionary Statement Examples | Reference |
| Acute Toxicity, Oral | H302 | P270: Do not eat, drink or smoke when using this product. | [3] |
| Acute Toxicity, Dermal | H312 | P280: Wear protective gloves/protective clothing. | |
| Skin Irritation | H315 | P264: Wash skin thoroughly after handling. | [3] |
| Allergic Skin Reaction | H317 | P272: Contaminated work clothing must not be allowed out of the workplace. | [3] |
| Serious Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Respiratory Irritation | H335 | P261: Avoid breathing mist or vapors. | [3] |
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
Objective: To safely collect and segregate this compound waste at the point of generation.
Methodology:
-
Select Container: Obtain a clean, compatible hazardous waste container with a secure, leak-proof lid.[9]
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label. Write "Hazardous Waste," the full chemical name "Isoeugenol Waste," and list all constituents (e.g., "Isoeugenol, Methanol").[8]
-
Segregation: Collect aqueous waste containing Isoeugenol separately from organic solvent waste.[2] Do not mix incompatible waste streams.[9]
-
Accumulation: Keep the container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13]
-
Monitoring: Do not accumulate more than 55 gallons of hazardous waste in the SAA.[8][12] Arrange for waste pickup before reaching this limit.
Protocol 2: Decontamination of Glassware and Equipment
Objective: To safely clean and decontaminate laboratory equipment exposed to this compound.
Methodology:
-
Initial Rinse: Under a fume hood, perform an initial rinse of the contaminated glassware or equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the Isoeugenol residue.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste in your designated "Isoeugenol Waste" container.[12]
-
Subsequent Rinses: For containers that held acutely hazardous waste, a triple rinse is required.[12] While Isoeugenol is not typically classified as acutely hazardous, following this best practice ensures thorough decontamination. Collect these subsequent rinses as hazardous waste.
-
Washing: After rinsing, wash the glassware with soap and water.
-
Disposal of Empties: A container that has held Isoeugenol can be disposed of as regular trash only after all waste has been removed, leaving as little residue as possible, and the hazardous labels have been defaced.[12]
Visualizations
References
- 1. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. vigon.com [vigon.com]
- 5. merck.com [merck.com]
- 6. benchchem.com [benchchem.com]
- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. danielshealth.com [danielshealth.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. isoeugenol, 97-54-1 [thegoodscentscompany.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Propenylguaiacol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of propenylguaiacol. The performance of this method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. All experimental data is presented to support the comparisons, and detailed methodologies are provided.
High-Performance Liquid Chromatography (HPLC) Method Validation
The HPLC method for the quantification of this compound is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are assessed.
Experimental Protocol: HPLC Determination of this compound
This protocol is adapted from validated methods for structurally similar compounds, such as eugenol.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is utilized.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is employed for the separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 60:40 v/v) is used. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: A constant flow rate of 1.0 mL/min is maintained.
-
Column Temperature: The column is maintained at a constant temperature of 30°C.
-
Detection Wavelength: this compound is monitored at its maximum absorbance wavelength, which is approximately 280 nm.
-
Injection Volume: A 20 µL injection volume is used.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, it may involve dilution with the mobile phase and filtration through a 0.45 µm syringe filter before injection. For solid samples, an appropriate extraction procedure followed by filtration will be necessary.
HPLC Method Validation Data
The following table summarizes the typical performance characteristics of a validated HPLC method for the determination of a compound structurally similar to this compound.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | The method is specific, with no co-eluting peaks at the retention time of this compound. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of the test concentration. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C). |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods can also be employed for the determination of this compound. This section compares the HPLC method with GC-MS and UV-Vis Spectrophotometry.
Method Comparison
| Feature | HPLC-DAD | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of the absorption of UV-Vis light by the analyte in a solution. |
| Specificity | High; can separate isomers and related substances. | Very high; provides structural information for identification. | Low; susceptible to interference from other absorbing compounds in the matrix. |
| Sensitivity | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). | Moderate (µg/mL range). |
| Sample Volatility | Not required. | Required; derivatization may be necessary for non-volatile samples. | Not required. |
| Instrumentation Cost | Moderate to High | High | Low |
| Analysis Time | Moderate (typically 5-30 min per sample). | Moderate to Long (can be longer due to sample preparation and run times). | Fast (minutes per sample). |
| Typical Application | Routine quality control, stability studies, and quantification in various matrices. | Identification and quantification of volatile and semi-volatile compounds, impurity profiling. | Preliminary analysis, simple formulations with no interfering substances. |
Performance Data Comparison
The following table presents a comparative summary of the typical performance data for each method, based on the analysis of similar phenolic compounds.
| Parameter | HPLC-DAD | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.05 µg/mL | ~3 µg/mL |
Visualizing the HPLC Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: General experimental workflow for this compound quantification by HPLC.
Propenylguaiacol vs. Eugenol: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of Propenylguaiacol (also known as Isoeugenol) and Eugenol (B1671780), two structurally isomeric phenolic compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for research and development in antioxidant therapies.
Quantitative Data Summary
The antioxidant capacities of this compound and Eugenol have been evaluated using various in vitro assays. The following table summarizes the key findings from a comparative study, providing a direct assessment of their relative potency.[1][2][3][4]
| Antioxidant Assay | This compound (Isoeugenol) | Eugenol | Reference Compound (Trolox) |
| DPPH Radical Scavenging Activity (EC50 in µg/mL) | 17.1[1][2] | 22.6[1][2] | 13.5[1] |
| ABTS Radical Scavenging Activity (EC50 in µg/mL) | 87.9[1] | 146.5[1] | 84.34[1] |
| Ferric Reducing Antioxidant Power (FRAP) (mmol Fe(II)/g) | 18.4[1] | 11.2[1] | Not Reported in this study |
Note: A lower EC50 value indicates greater antioxidant activity. For FRAP, a higher value indicates greater reducing power.
The data clearly indicates that this compound (Isoeugenol) exhibits a slightly higher antioxidant activity compared to Eugenol in the tested assays.[1] This difference in potency is attributed to the position of the double bond in their propenyl side chains. The conjugated double bond in this compound's side chain enhances the stability of the phenoxyl radical formed upon hydrogen donation, making it a more effective radical scavenger.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[2]
-
Procedure:
-
Various concentrations of the test compounds (this compound and Eugenol) and a standard antioxidant (e.g., Trolox) are prepared.
-
A specific volume of the test compound solution is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent and DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[2]
-
The absorbance of the solutions is measured using a spectrophotometer at approximately 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The EC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2] The ABTS•+ solution is then diluted with a suitable solvent to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Procedure:
-
Various concentrations of the test compounds and a standard are prepared.
-
A small volume of the test compound solution is added to a larger volume of the diluted ABTS•+ solution.
-
The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[2]
-
The absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Procedure:
-
The FRAP reagent is pre-warmed to 37°C.
-
A small volume of the sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time.
-
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as mmol Fe(II) equivalents per gram of the compound.[1]
Visualizations
Experimental Workflow for Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant assays.
Antioxidant Signaling Pathway of this compound and Eugenol
Both this compound (Isoeugenol) and Eugenol are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[5]
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway.
References
- 1. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Alzheimer's disease hallmarks with the Nrf2 activator Isoeugenol - Article (Preprint v1) by Ana Silva et al. | Qeios [qeios.com]
A Comparative Guide to the Antimicrobial Efficacy of Isoeugenol and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antimicrobial potency of related compounds is critical for innovation. This guide provides an objective comparison of the antimicrobial efficacy of isoeugenol (B1672232) and its derivatives, supported by experimental data and detailed methodologies.
Isoeugenol, a naturally occurring phenolic compound, and its structural isomer eugenol (B1671780) have long been recognized for their broad-spectrum antimicrobial properties against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Their primary mechanism of action involves the disruption of microbial cell membranes, which leads to increased permeability, the leakage of essential intracellular components, and ultimately, cell death. This guide delves into the comparative efficacy of isoeugenol and its derivatives, presenting key quantitative data, experimental protocols, and diagrammatic representations of their mode of action.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isoeugenol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition (ZOI) in disk diffusion assays. The following tables summarize comparative data for isoeugenol and its prominent isomer, eugenol, against several common pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Isoeugenol and Eugenol
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Isoeugenol | 312.5 | 312.5 | |
| Eugenol | 312.5 | 312.5 | ||
| Listeria monocytogenes | Isoeugenol | 312.5 | 312.5 | |
| Eugenol | 625 | 625 | ||
| Staphylococcus aureus | Isoeugenol | 312.5 | 312.5 | |
| Eugenol | 625 | 625 | ||
| Salmonella typhimurium | Isoeugenol | 312.5 | 312.5 | |
| Eugenol | 625 | 625 | ||
| Bacillus subtilis | Eugenol | 100 | 300 | |
| MRSA | Isoeugenol | 0.25 - 1.0 | - | |
| Pseudomonas aeruginosa | Isoeugenol | 500 - 2000 | - | |
| Candida albicans | Isoeugenol | 500 - 1500 | - | |
| Eugenol | 500 - 1000 | 2000 - 3000 |
Table 2: Zone of Inhibition (ZOI) of Isoeugenol and Eugenol
| Microorganism | Compound | ZOI (mm) | Reference |
| Escherichia coli | Isoeugenol | 18.0 - 26.0 | |
| Eugenol | 12.7 - 22.3 | ||
| Listeria monocytogenes | Isoeugenol | 18.0 - 26.0 | |
| Eugenol | 12.7 - 22.3 | ||
| Staphylococcus aureus | Isoeugenol | 16.4 | |
| Eugenol | 16.0 | ||
| Candida albicans (ATCC 10231) | Isoeugenol | 24.75 | |
| Eugenol | 30.0 |
Studies indicate that while both compounds are effective, isoeugenol often demonstrates stronger antibacterial activity, particularly against Gram-positive bacteria and Salmonella typhimurium.
Antimicrobial Mechanism of Action
The primary antimicrobial action of isoeugenol and its derivatives is the disruption of the microbial cell membrane's integrity. The hydrophobic nature of these molecules allows them to partition into the lipid bilayer of the cell membrane, leading to a cascade of detrimental effects.
A Comparative Guide to the Validation of Analytical Procedures for Propenylguaiacol in Cosmetics
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative determination of Propenylguaiacol in cosmetic products. This compound, a fragrance ingredient, requires robust and validated analytical methods to ensure product quality and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the quality control of cosmetics.
The validation of an analytical procedure is critical to ensure that the method is suitable for its intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[2][3]
Comparison of Analytical Method Performance
The selection between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the complexity of the cosmetic matrix, required sensitivity, and available instrumentation. GC-MS is a gold standard for analyzing volatile and semi-volatile compounds like fragrances, offering high specificity and sensitivity.[4][5] HPLC-UV is a versatile and cost-effective technique suitable for analyzing phenolic compounds, with this compound being a member of this class.[6][7]
Below is a summary of typical validation performance characteristics for each method, based on data from similar analytes in cosmetic matrices.
| Validation Parameter | GC-MS Method | HPLC-UV Method | ICH Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range | 0.1 - 10.0 µg/mL | 0.5 - 100.0 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 95.1% - 108.5% | 92.1% - 105.9% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | < 5% | < 2% | ≤ 15% |
| - Intermediate Precision | < 8% | < 5% | ≤ 15% |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.2 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | 0.6 µg/mL | Signal-to-Noise ≥ 10 |
| Specificity | High (Mass Spectra) | Moderate (Retention Time) | No interference at analyte retention time |
| Robustness | Passed | Passed | No significant impact from minor changes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results.[8] The following protocols are representative for the analysis of this compound in a cream-based cosmetic product.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the selective and sensitive quantification of volatile fragrance compounds in complex matrices.[9][10]
1. Sample Preparation: Liquid-Liquid Extraction
-
Weigh 1.0 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5.0 mL of ethanol (B145695) to dissolve the sample and vortex for 2 minutes.
-
Add 5.0 mL of hexane (B92381), and mix on a rotary mixer for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[1]
2. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min.[1]
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for this compound: To be determined from a full scan of a standard (e.g., m/z 150, 135, 107).
3. Validation Procedure
-
Specificity: Analyze a blank cream matrix to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a 6-point calibration curve by spiking blank cream extract with this compound standard solutions (0.1 - 10.0 µg/mL).
-
Accuracy & Precision: Spike blank cream matrix at three concentration levels (low, medium, high) in triplicate on three different days. Calculate percent recovery for accuracy and relative standard deviation (RSD) for precision.[9]
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) from low-level spiked samples.
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and commonly available alternative for quantifying phenolic compounds.[6][11]
1. Sample Preparation: Solvent Extraction & Dilution
-
Weigh 0.5 g of the cosmetic cream into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol (B129727) and sonicate for 15 minutes to disperse the sample and extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds).[8]
-
Injection Volume: 10 µL.
3. Validation Procedure
-
Specificity: Analyze a blank cream matrix to check for interferences. Peak purity can be assessed using a DAD.
-
Linearity: Prepare a 6-point calibration curve by diluting a stock solution of this compound in methanol (0.5 - 100.0 µg/mL).
-
Accuracy & Precision: Spike blank cream matrix at three concentration levels (low, medium, high) in triplicate on three different days. Calculate recovery and RSD.[6]
-
LOD & LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.
Visualized Workflows and Comparisons
Diagrams are provided to illustrate the logical flow of the validation process and to compare the two analytical techniques.
Caption: Workflow for analytical method validation.
Caption: Comparison of GC-MS and HPLC-UV attributes.
References
- 1. jfda-online.com [jfda-online.com]
- 2. lcms.cz [lcms.cz]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. vipsen.vn [vipsen.vn]
- 5. areme.co.jp [areme.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Isoeugenol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of isoeugenol (B1672232), a common fragrance and flavor ingredient, is paramount for quality control and regulatory compliance. The choice of analytical methodology is a critical decision that impacts the reliability and sensitivity of results. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this document outlines detailed methodologies and key performance indicators to assist in the selection and cross-validation of the most suitable method for your specific application.
Data Presentation: A Comparative Overview
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and operational considerations. The following tables summarize the key performance parameters of GC-MS and HPLC for the quantification of isoeugenol, compiled from various validation studies.
Table 1: Performance Characteristics of GC-MS for Isoeugenol Analysis
| Validation Parameter | Performance | Matrix | Reference |
| Linearity (r²) | > 0.9982 - > 0.9987 | Fish Fillet, Various Fishery Products | [1][2] |
| Limit of Detection (LOD) | 0.075 µg/g - 1.2 µg/kg | Creams and Lotions, Fish Fillet | [1][3] |
| Limit of Quantification (LOQ) | 4.0 µg/kg | Fish Fillet | [1] |
| Recovery (%) | 76.4 - 99.9 | Fish Fillet | [1] |
| Relative Standard Deviation (RSD) (%) | 2.18 - 15.5 | Fish Fillet | [1] |
Table 2: Performance Characteristics of HPLC for Isoeugenol Analysis
| Validation Parameter | Performance | Matrix | Reference |
| Linearity (r²) | > 0.999 | Bioconversion Broth | [4] |
| Limit of Detection (LOD) | 0.10 µg/mL - 0.13 µg/mL | Insect repellent, massage oil, cream, hair conditioner, Perfumes | [3] |
| Limit of Quantification (LOQ) | 0.157 µg/mL | Bioconversion Broth | [4] |
| Recovery (%) | 91.06 ± 0.37 - 109.20 ± 2.40 | Cinnamon Oil | [5] |
| Relative Standard Deviation (RSD) (%) | < 2% | Not Specified | [6] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of isoeugenol using both GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of isoeugenol in complex matrices such as cosmetics and food products.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [7]
-
Accurately weigh or measure 1 g (or 1 mL) of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent like hexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of the organic solvent.
-
Combine the organic extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water.
-
If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute it in a known volume of a suitable solvent.
2. GC-MS Instrumentation and Conditions [7]
-
Gas Chromatograph: Equipped with a mass selective detector (GC-MS).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 20:1) for more concentrated samples.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 125 °C at a rate of 3 °C/min.
-
Ramp 2: Increase to 230 °C at a rate of 7 °C/min.
-
Ramp 3: Increase to 300 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for quantitative analysis.
-
Ions to Monitor for Isoeugenol: Quantifier Ion: m/z 164 (Molecular Ion); Qualifier Ions: m/z 149, 131, 77.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol details a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of isoeugenol isomers.[8]
1. Standard and Sample Preparation [8]
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of isoeugenol reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For simple matrices, dilute an accurately measured amount of the sample with the mobile phase to fall within the calibration range and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions [4][8]
-
HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Lichrospher 100 RP-18 column or equivalent C18 column.
-
Mobile Phase: A gradient elution of a mobile phase comprising methanol and acetic acid aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detector at 270 nm.
-
Injection Volume: 20 µL.
Mandatory Visualization
To facilitate a clear understanding of the procedural flow in a cross-validation study, the following diagrams illustrate the key stages.
Caption: Workflow for Cross-Validation of GC-MS and HPLC Methods.
Caption: Decision Tree for Method Selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Propenylguaiacol from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Yield, Extraction, and Biological Activities of Propenylguaiacol from Various Botanical Origins.
This compound, also known as isoeugenol (B1672232), is a naturally occurring phenylpropanoid with significant potential in the pharmaceutical and fragrance industries. Its biological activities, including antioxidant and antimicrobial properties, make it a compound of interest for drug development. This guide provides a comprehensive comparative analysis of this compound from several key natural sources: Ylang-Ylang (Cananga odorata), Clove (Syzygium aromaticum), Nutmeg (Myristica fragrans), Allspice (Pimenta dioica), and Basil (Ocimum basilicum).
Quantitative Analysis of this compound Content
The concentration of this compound and its isomer, eugenol (B1671780), varies significantly among different plant sources and even between different parts of the same plant. The following table summarizes the reported yields of these compounds in the essential oils obtained from various botanical materials. It is important to note that eugenol can be isomerized to isoeugenol, and the relative abundance of each can be influenced by the extraction and processing methods.
| Natural Source | Plant Part Used | Major Isomer Reported | Reported Content (% of Essential Oil) |
| Ylang-Ylang (Cananga odorata) | Flowers | Linalool, Germacrene D, Benzyl Acetate | Isoeugenol content is generally lower than other sources. |
| Clove (Syzygium aromaticum) | Buds, Leaves, Stems | Eugenol | 59.87% - 92.11%[1][2] |
| Nutmeg (Myristica fragrans) | Seeds | Sabinene, 4-terpineol, Myristicin | Myristicin is a major component; eugenol and isoeugenol are present in smaller amounts. |
| Allspice (Pimenta dioica) | Berries, Leaves | Eugenol | 55.52% - 80.1%[3][4] |
| Basil (Ocimum basilicum) | Leaves | Linalool, Eugenol, Methyl Chavicol (chemotype dependent) | Eugenol content can range from 8.97% to 13.96% in certain chemotypes.[5][6] |
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine.
The initial step involves the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) [7][8][9][10][11]. A series of subsequent enzymatic reactions, including hydroxylations, acyl-CoA formations, and reductions, lead to the formation of coniferyl alcohol. Coniferyl alcohol is then acetylated to form coniferyl acetate. Finally, specific synthases, Isoeugenol Synthase (IGS) and Eugenol Synthase (EGS) , catalyze the formation of isoeugenol (this compound) and eugenol, respectively, from coniferyl acetate[12][13][14][15][16].
Experimental Protocols
Extraction of this compound-Rich Essential Oils
A common and effective method for the extraction of essential oils rich in this compound and its isomers is hydrodistillation.
Materials:
-
Dried plant material (e.g., clove buds, allspice berries, basil leaves)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
Procedure:
-
Sample Preparation: The dried plant material is coarsely ground to increase the surface area for efficient extraction.
-
Hydrodistillation: A known quantity of the ground plant material is placed in the round-bottom flask of the Clevenger apparatus and sufficient distilled water is added to cover the material.
-
The mixture is heated to boiling. The resulting steam, carrying the volatile essential oils, passes into the condenser.
-
The condensed steam and essential oil are collected in the graduated tube of the Clevenger apparatus.
-
The distillation process is typically carried out for 3-4 hours, or until no more oil is collected.
-
Oil Separation and Drying: The collected essential oil is separated from the aqueous layer using a separatory funnel.
-
Any remaining water in the essential oil is removed by adding a small amount of anhydrous sodium sulfate and allowing it to stand for a few minutes.
-
The dried essential oil is then decanted into a clean, airtight vial and stored in a cool, dark place.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oils.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium as carrier gas
Procedure:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet.
-
Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different volatilities.
-
Mass Spectrometry Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a unique mass spectrum for each compound.
-
Compound Identification and Quantification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a certified reference standard and by matching the mass spectrum with a library database (e.g., NIST). Quantification is performed by comparing the peak area of the compound in the sample to a calibration curve generated from the analysis of known concentrations of the reference standard.
Comparative Biological Activities
While comprehensive comparative studies of this compound isolated from different natural sources are limited, research comparing the biological activities of this compound (isoeugenol) and its isomer eugenol provides valuable insights.
Antioxidant Activity: Studies have consistently shown that both eugenol and isoeugenol possess significant antioxidant properties. However, some research suggests that isoeugenol exhibits stronger antioxidant activity. For instance, a comparative study on their radical scavenging activities found that isoeugenol had a slightly higher activity against DPPH and ABTS radicals than eugenol[17]. Another study reported that isoeugenol had a greater capacity as a free radical scavenger due to the position of the double bond in its side chain, which enhances the stability of the resulting phenoxyl radical[18][19].
Antimicrobial Activity: Both eugenol and isoeugenol demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. Comparative studies have indicated that isoeugenol can be more potent than eugenol against certain pathogens. One study found that isoeugenol exhibited greater antibacterial activity against several common foodborne pathogens compared to eugenol[17]. The antimicrobial efficacy of essential oils rich in these compounds, such as those from clove and allspice, is well-documented[20][21][22][23]. However, the specific contribution of this compound from different plant sources to the overall antimicrobial effect of the essential oil requires further investigation.
Conclusion
This compound (isoeugenol) is a valuable natural compound with promising biological activities. While clove and allspice are rich sources of its isomer, eugenol, which can be a precursor for isoeugenol, the direct yield of isoeugenol from different natural sources requires further standardized quantitative analysis. The phenylpropanoid pathway provides a clear roadmap for the biosynthesis of this compound, with key enzymes like PAL, IGS, and EGS playing crucial roles. The provided experimental protocols for extraction and GC-MS analysis offer a robust framework for researchers to quantify and compare this compound content from various botanical origins. Further research focusing on the direct comparison of the biological activities of this compound isolated from different natural sources is warranted to fully elucidate its therapeutic potential.
References
- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 2. Syzygium aromaticum essential oils obtained by different methods to be used in dentistry | AVESİS [avesis.mku.edu.tr]
- 3. Eugenol-Rich Essential Oil from Pimenta dioica: In Vitro and In Vivo Potentialities against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Quantitative relationship between phenylalanine ammonia-lyase levels and phenylpropanoid accumulation in transgenic tobacco identifies a rate-determining step in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Functional Characterization of a Phenylalanine Ammonia-Lyase Gene (SsPAL1) from Coleus (Solenostemon scutellarioides (L.) Codd) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sweet Basil Has Distinct Synthases for Eugenol Biosynthesis in Glandular Trichomes and Roots with Different Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. daneshyari.com [daneshyari.com]
- 19. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 22. office2.jmbfs.org [office2.jmbfs.org]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Propenylguaiacol vs. Eugenol: A Comparative Analysis of Cytotoxicity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic properties of propenylguaiacol (isoeugenol) and its isomer, eugenol (B1671780). This document synthesizes experimental data to delineate their respective potencies and mechanisms of action, offering insights for applications in pharmacology and toxicology.
This compound, also known as isoeugenol (B1672232), and eugenol are structural isomers that exhibit distinct cytotoxic profiles.[1] Emerging research indicates that isoeugenol may possess greater cytotoxic potential compared to eugenol.[1][2] This guide aims to provide a comprehensive evaluation of their cytotoxic effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and eugenol have been evaluated across various cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50 (CC50). Lower values are indicative of higher cytotoxicity. The following tables summarize key findings from multiple studies.
Table 1: Comparative Cytotoxicity of this compound (Isoeugenol) and Eugenol
| Compound | Cell Line | Assay | IC50/CC50 Value | Reference |
| This compound (Isoeugenol) | Human Submandibular Cell Line | MTT | 0.0523 mM | [2] |
| Eugenol | Human Submandibular Cell Line | MTT | 0.395 mM | [2] |
| This compound (Isoeugenol) | Salivary Gland Tumor (HSG), Human Gingival Fibroblast (HGF) | DNA Synthesis Inhibition | More cytotoxic than eugenol | [1][2] |
| Eugenol | Salivary Gland Tumor (HSG), Human Gingival Fibroblast (HGF) | DNA Synthesis Inhibition | Less cytotoxic than isoeugenol | [1][2] |
Table 2: Cytotoxicity (IC50) of Eugenol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| MCF-7 | Breast Cancer | >100 µM | Not Specified | [3] |
| PC-3 | Prostate Cancer | >100 µM | Not Specified | [3] |
| SKOV3 | Ovarian Cancer | >100 µM | Not Specified | [3] |
| HL-60 | Leukemia | 23.7 µM | 48 h | [4] |
| U-937 | Leukemia | 39.4 µM | 48 h | [4] |
| HepG2 | Liver Cancer | 118.6 µM | 48 h | [4] |
| SNU-C5 | Colon Cancer | 129.4 µM | 48 h | [4] |
| HCT-15 | Colon Cancer | 300 µM | Not Specified | [4] |
| HT-29 | Colon Cancer | 500 µM | Not Specified | [4][5] |
| HeLa | Cervical Cancer | 200 µg/mL | Not Specified | [6] |
| THP-1 (Cytarabine-resistant) | Leukemia | 0.8 µM | Not Specified | [7] |
Experimental Protocols
The evaluation of cytotoxicity is predominantly conducted using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure based on standard methodologies.
1. Cell Seeding:
- Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.
- Plates are incubated overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell adherence.[3]
2. Compound Treatment:
- A stock solution of the test compound (this compound or eugenol) is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of the compound are prepared in cell culture medium to achieve the desired final concentrations.
- The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound.
- Control wells containing medium with the solvent at the highest concentration used and medium alone are included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[3]
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
- The medium containing MTT is carefully removed.
- 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- A reference wavelength of 630 nm may be used to reduce background noise.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[3]
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental process and the molecular mechanisms of cytotoxicity, the following diagrams are provided.
Signaling Pathways in Cytotoxicity
Eugenol is known to induce apoptosis through the intrinsic mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of caspases.[8][9]
While the precise signaling cascade for this compound-induced apoptosis is still under detailed investigation, studies suggest its higher cytotoxicity is linked to a more pronounced induction of ROS and depletion of glutathione (B108866) (GSH) compared to eugenol.[2] This suggests a potentially more potent activation of the oxidative stress-mediated apoptotic pathway.
References
- 1. Cytotoxicity and radical intensity of eugenol, isoeugenol or related dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Metabolomic Investigation of Eugenol on Colorectal Cancer Cell Line HT-29 by Modifying the Expression of APC, p53, and KRAS Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eugenol Promotes Apoptosis in Leukemia Cells via Targeting the Mitochondrial Biogenesis PPRC1 Gene [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Verification of Analytical Methods for Propenylguaiacol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the performance verification of Propenylguaiacol. The information presented is synthesized from validated methods for structurally related compounds, such as eugenol (B1671780) and isoeugenol, to provide a reliable framework for methodology selection and validation. Experimental data and protocols are provided to support the comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques.
Data Presentation: Comparison of Analytical Methods
The performance of analytical methods is critical for ensuring the quality and consistency of pharmaceutical products. Key validation parameters for the quantification of this compound, based on data from analogous compounds, are summarized below.
| Parameter | HPLC-UV | GC-FID | GC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 | ≥ 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 102% | 80 - 115% |
| Precision (%RSD) | < 2% | < 2% | ≤ 12% |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~1.5 µg/mL | ≤ 1 ng/g |
| Limit of Quantification (LOQ) | ~0.6 µg/mL | ~5 µg/mL | 1 - 3.3 ng/g |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for similar phenolic compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices.
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to achieve a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), or a gradient elution for more complex matrices.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the maximum absorbance of this compound (e.g., ~270-280 nm).[1]
-
Injection Volume: 10-20 µL.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).[2]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.[1]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample and calculating the relative standard deviation (%RSD).[1]
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like this compound, particularly in essential oils and herbal extracts.[4]
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of this compound.
-
Inject the prepared sample into the GC system.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280-300 °C.[5]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240 °C) at a controlled rate.[6]
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Validation Parameters:
-
Linearity, Accuracy, Precision, LOD, and LOQ: Determined using similar approaches as described for the HPLC-UV method.[7]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level analysis and confirmation of this compound identity.[6][8]
Sample Preparation: Similar to GC-FID, with careful consideration to avoid matrix interferences.
Instrumental Conditions:
-
GC Conditions: Similar to GC-FID.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be determined.
Validation Parameters:
-
Validation parameters are established following the same principles as for HPLC and GC-FID, with a focus on demonstrating the method's high sensitivity and specificity.[6]
Visualization of Experimental Workflows
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine | MDPI [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different extraction techniques for Propenylguaiacol yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for maximizing the yield of propenylguaiacol, a valuable phenylpropene with applications in the pharmaceutical and flavor industries. The following sections detail the performance of several common and advanced extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your research and development needs.
Data Presentation: Quantitative Comparison of Extraction Yields
The yield of this compound is highly dependent on the chosen extraction method and the plant matrix. While direct comparative studies on this compound are limited, extensive research on the extraction of the structurally similar compound, eugenol (B1671780) from clove buds (Syzygium aromaticum), provides a valuable proxy for performance evaluation.
| Extraction Technique | Plant Material | Target Compound | Yield (%) | Key Observations |
| Steam Distillation | Clove Buds | Eugenol | 7.04 | A traditional and widely used method.[1] |
| Soxhlet Extraction | Clove Buds | Eugenol | 41.8 | High yield, but may result in lower purity of the target compound.[2] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Clove Buds | Eugenol | 18.44 | High purity extract with good yield.[2] |
| Microwave-Assisted Extraction (MAE) | Clove Buds | Eugenol | 16.5 | A green and efficient method with reduced extraction time.[3] |
| Ultrasound-Assisted Microwave-Assisted Hydrodistillation (U-MHD) | Clove Buds | Eugenol | 16.80 | An enhanced hybrid method demonstrating high efficiency.[4] |
| Ultrasound-Assisted Solvent Extraction (UASE) | Acronychia pedunculata (Root) | Mixed | Higher than Soxhlet for roots | Method effectiveness can be plant-part dependent.[5] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for extracting similar volatile compounds and can be adapted for this compound extraction.
Steam Distillation
Objective: To extract volatile compounds, such as this compound, from a plant matrix using steam.
Procedure:
-
Grind the dried plant material to a coarse powder.
-
Place the ground material in a distillation flask.
-
Add water to the flask, ensuring the material is fully submerged.
-
Heat the flask to generate steam, which will pass through the plant material, carrying the volatile compounds.
-
The steam and volatile compound mixture is then passed through a condenser to be cooled and liquefied.
-
The collected distillate will separate into an aqueous layer and an essential oil layer containing the this compound, which can be separated using a separatory funnel.[6][7]
Solvent Extraction (Soxhlet)
Objective: To extract this compound using a suitable organic solvent.
Procedure:
-
Place the finely ground and dried plant material in a thimble within a Soxhlet extractor.
-
The extractor is placed on top of a flask containing the extraction solvent (e.g., ethanol, hexane).
-
The solvent is heated, and its vapor travels up a distillation arm and condenses into the thimble containing the plant material.
-
The condensed solvent extracts the this compound. When the liquid level in the thimble reaches a certain point, it is siphoned back into the flask.
-
This process is repeated, allowing for a continuous extraction with fresh solvent.
-
After extraction, the solvent is evaporated to yield the crude extract containing this compound.[8]
Supercritical Fluid Extraction (SFE)
Objective: To extract this compound using a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.
Procedure:
-
The ground plant material is placed in an extraction vessel.
-
Liquid CO₂ is pumped into the vessel and heated and pressurized above its critical point (31.1 °C and 73.8 bar).
-
The supercritical CO₂, with its enhanced solvating properties, passes through the plant material, dissolving the this compound.
-
The resulting solution is then pumped into a separator where the pressure is lowered, causing the CO₂ to return to a gaseous state and the this compound to precipitate.
-
The gaseous CO₂ can be recycled for further extractions.[9][10]
Microwave-Assisted Extraction (MAE)
Objective: To utilize microwave energy to accelerate the extraction of this compound.
Procedure:
-
The plant material is mixed with a suitable solvent in a microwave-transparent vessel.
-
The vessel is placed in a microwave reactor.
-
Microwave irradiation is applied, causing the solvent and any residual water in the plant material to heat rapidly. This internal heating creates pressure that ruptures the plant cells, releasing the this compound into the solvent.
-
After a short extraction time, the mixture is filtered, and the solvent is evaporated to obtain the extract.[2][3]
Ultrasound-Assisted Extraction (UAE)
Objective: To use ultrasonic waves to enhance the extraction of this compound.
Procedure:
-
The plant material is suspended in a solvent in an extraction vessel.
-
An ultrasonic probe or bath is used to apply high-frequency sound waves (typically >20 kHz) to the mixture.
-
The ultrasound creates acoustic cavitation – the formation and implosion of microscopic bubbles. This process generates localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced mass transfer of this compound into the solvent.
-
Following the extraction, the mixture is filtered, and the solvent is removed.[11][12]
Visualization of Methodologies
To further elucidate the processes and decision-making involved in selecting an extraction technique, the following diagrams are provided.
Caption: Workflow for selecting an appropriate this compound extraction technique.
Caption: Mechanisms of different this compound extraction techniques.
References
- 1. earthyard.com.au [earthyard.com.au]
- 2. Microwave Extraction of Eugenol from Cloves: A Greener Undergraduate Experiment for the Organic Chemistry Lab [pubs.sciepub.com]
- 3. essencejournal.com [essencejournal.com]
- 4. scispace.com [scispace.com]
- 5. seu.ac.lk [seu.ac.lk]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. longdom.org [longdom.org]
- 8. scialert.net [scialert.net]
- 9. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalwjarr.com [journalwjarr.com]
- 12. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Propenylguaiacol Quantification: A Methodological Guide
This guide provides a comprehensive framework for an inter-laboratory comparison (ILC) focused on the quantification of propenylguaiacol. Given the absence of publicly available, specific ILC data for this compound, this document presents a hypothetical study based on established principles of proficiency testing (PT). The objective of such a study is to assess the proficiency of participating laboratories and evaluate the reliability of analytical methods for this compound. Regular participation in proficiency testing is a cornerstone of laboratory quality assurance and is often a requirement for accreditation under standards such as ISO/IEC 17025.[1]
The protocols and results detailed below are representative of a typical PT program designed for researchers, scientists, and professionals involved in the quantitative analysis of chemical compounds.
Data Presentation: Summary of Hypothetical ILC Results
The performance of each laboratory in this hypothetical study is evaluated based on their reported concentration of this compound from a distributed, homogeneous test sample. A critical statistical measure for performance is the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[2][3] A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[2][4]
The table below summarizes fictional quantitative data from five participating laboratories, illustrating the application of a common analytical technique for the analysis of essential oil components.
| Laboratory ID | Analytical Method | Reported Concentration (mg/mL) | Measurement Uncertainty (± mg/mL) | Assigned Value (mg/mL) | Z-score | Performance |
| LAB-01 | GC-MS | 10.45 | 0.52 | 10.00 | 0.90 | Satisfactory |
| LAB-02 | GC-MS | 9.85 | 0.49 | 10.00 | -0.30 | Satisfactory |
| LAB-03 | GC-MS | 11.50 | 0.58 | 10.00 | 3.00 | Unsatisfactory |
| LAB-04 | GC-MS | 10.15 | 0.51 | 10.00 | 0.30 | Satisfactory |
| LAB-05 | GC-MS | 9.50 | 0.48 | 10.00 | -1.00 | Satisfactory |
Assigned Value is the consensus value derived from the expert laboratories' results. The target standard deviation for proficiency assessment is assumed to be 0.5 mg/mL for Z-score calculation.
Experimental Protocols
A detailed methodology is crucial for ensuring the comparability and reliability of results in an inter-laboratory study.[3] The following is a representative experimental protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard method for analyzing essential oil components.[5][6]
1. Sample Preparation
-
Objective: To prepare a homogeneous and stable sample for distribution and analysis.
-
Procedure:
-
A stock solution of high-purity this compound is prepared in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
The stock solution is used to spike a matrix representative of the typical samples analyzed by participating laboratories (e.g., a base essential oil known to be free of this compound).
-
The spiked material is homogenized thoroughly to ensure uniform distribution of the analyte.
-
Aliquots of the homogenized material are dispensed into sealed vials for distribution.
-
Homogeneity and stability of the samples are assessed by analyzing multiple units before, during, and after the proficiency test period.[7]
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify this compound in the provided sample.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z ions for this compound (e.g., m/z 164, 149, 133).
-
Mass Range (for full scan identification): 40-400 amu.
-
-
Quantification:
-
A multi-point calibration curve is generated using certified reference standards of this compound.
-
An internal standard (e.g., a compound with similar chemical properties but not present in the sample) is added to all standards and samples to correct for variations in injection volume and instrument response.
-
The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships within this inter-laboratory comparison study.
Caption: Workflow for a typical proficiency testing scheme.
Caption: Experimental workflow for GC-MS quantification.
References
Validating Analytical Method Specificity for Propenylguaiacol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification and quality control of active pharmaceutical ingredients (APIs) like Propenylguaiacol (also known as isoeugenol). This guide provides a comparative overview of analytical techniques and detailed protocols for validating method specificity, a critical component of method validation as per the International Council for Harmonisation (ICH) guidelines.[1][2] Specificity is defined as the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]
Comparison of Analytical Methods for this compound Analysis
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the nature of potential interfering substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Specificity | Good specificity can be achieved through chromatographic separation. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity. Forced degradation studies are crucial to demonstrate separation from potential degradants. | Excellent specificity due to the combination of chromatographic retention time and mass spectral data. Mass spectrometry provides structural information, aiding in the definitive identification of the analyte and its differentiation from other components.[3] |
| Sensitivity | Generally offers good sensitivity, with Limits of Detection (LOD) and Quantitation (LOQ) in the ng/mL to µg/mL range, depending on the detector and chromatographic conditions.[4] | Typically offers higher sensitivity than HPLC-UV, with LODs in the low ng/g range.[5] |
| Sample Volatility | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Requires the analyte to be volatile or amenable to derivatization to increase volatility. This compound is a volatile compound, making it well-suited for GC analysis.[3] |
| Typical Application | Widely used for routine quality control, purity testing, and stability studies of pharmaceuticals.[6] | Often used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, such as essential oils and environmental samples.[7] |
Experimental Protocol: Validating Specificity through Forced Degradation Studies
To establish the specificity of a stability-indicating analytical method, forced degradation studies are essential.[8][9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[2] The analytical method must then demonstrate its ability to separate the intact drug from these degradation products.
Preparation of Stock and Stressed Samples
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions: Subject the this compound stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and heat at 60°C for a specified period. Neutralize the solution with 1 M HCl before analysis.[6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature for a specified period.[9]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a specified period.[6]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A photo-induced oxidative degradation of isoeugenol (B1672232) has been shown to produce a reactive, electrophilic syn-7,4′-oxyneolignan as a degradation product.[10]
-
Analytical Method
A stability-indicating HPLC method is a common choice for this analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with or without a pH modifier like formic acid or a buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 260 nm).
-
Injection Volume: 10-20 µL.
-
Specificity Assessment
-
Analyze the unstressed sample and all stressed samples using the developed analytical method.
-
The method is considered specific if the this compound peak is well-resolved from all degradation product peaks.
-
Peak purity analysis using a PDA detector should be performed on the this compound peak in the chromatograms of the stressed samples to confirm that it is free from co-eluting impurities.
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating the specificity of an analytical method for this compound, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciensage.info [sciensage.info]
- 5. Analysis and Stability Study of Isoeugenol in Aquaculture Products by Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cis- and Trans-Isoeugenol
For Researchers, Scientists, and Drug Development Professionals
Isoeugenol (B1672232), a phenylpropanoid found in the essential oils of various plants, exists as two geometric isomers: cis-(Z)- and trans-(E)-isoeugenol. While both isomers are known to possess a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, a significant portion of existing research has been conducted on "isoeugenol" as a mixture of isomers or has focused on the more thermodynamically stable trans-isomer.[1][2] This guide provides a comparative overview of the biological activities of the isoeugenol isomers, drawing upon available experimental data. Due to the limited number of studies that directly compare the isolated cis and trans isomers, this guide also includes data on "isoeugenol" (often a mixture with a higher proportion of the trans form) to provide a broader context of its bioactivity.
Data Presentation
The following tables summarize the available quantitative data on the biological activities of isoeugenol. It is important to note that in most cases, the specific isomer composition of the tested "isoeugenol" is not reported, but it is generally accepted to be a mixture dominated by the trans-isomer.
Antioxidant Activity
The antioxidant properties of isoeugenol are attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[1]
| Compound | Assay | EC50 (µg/mL) | Reference |
| Isoeugenol | DPPH radical scavenging | 17.1 | [1] |
| Eugenol (B1671780) | DPPH radical scavenging | 22.6 | [1] |
| Isoeugenol | ABTS radical scavenging | 87.9 | [1] |
| Eugenol | ABTS radical scavenging | 146.5 | [1] |
| Trolox (Standard) | DPPH radical scavenging | 13.5 | [1] |
| Trolox (Standard) | ABTS radical scavenging | 84.34 | [1] |
Antimicrobial Activity
Isoeugenol has demonstrated significant activity against a broad spectrum of bacteria and fungi, believed to be mediated through the disruption of microbial cell membranes.[1][3]
Zone of Inhibition (ZOI)
| Bacterial Strain | Eugenol ZOI (mm) | Isoeugenol ZOI (mm) | Reference |
| Escherichia coli | 12.7 - 22.3 | 18.0 - 26.0 | [3] |
| Listeria monocytogenes | 12.7 - 22.3 | 18.0 - 26.0 | [3] |
| Staphylococcus aureus | 16 | 16.4 | [3] |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Bacterial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Isoeugenol | 312.5 | 312.5 | [4] |
| Listeria monocytogenes | Isoeugenol | 312.5 | 312.5 | [4] |
| Salmonella typhimurium | Isoeugenol | 312.5 | 312.5 | [4] |
| Staphylococcus aureus | Isoeugenol | 312.5 | 312.5 | [4] |
Cytotoxicity
Isoeugenol has been shown to exhibit cytotoxic effects, particularly at higher concentrations.[1] Direct comparative studies on the cytotoxicity of cis- and trans-isoeugenol are scarce.[2]
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Human promyelocytic leukemia (THP-1) | Propidium Iodide Staining | 20% decrease in cell viability | 100 µg/mL | [2] |
| Human submandibular gland carcinoma (HSG) | MTT Assay | CC50 | 0.0523 mM | [5][6] |
| Human submandibular gland carcinoma (HSG) | MTT Assay | CC50 (Eugenol) | 0.395 mM | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance is measured spectrophotometrically at approximately 517 nm after a defined incubation period. The percentage of radical scavenging activity is calculated, and the EC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The pre-formed radical solution is then diluted to a specific absorbance. The test compound is added, and the reduction in the absorbance of the ABTS•+ solution is measured at a specific wavelength (e.g., 734 nm). The percentage of inhibition is calculated, and the EC50 value is determined.[1]
Disk Diffusion Method
This is a qualitative assay to assess antimicrobial activity. A standardized microbial inoculum is uniformly spread onto an agar (B569324) plate. Sterile paper discs impregnated with the test compounds (e.g., cis- or trans-isoeugenol) are placed on the agar surface. After incubation, the diameter of the clear zone around the disc, where microbial growth is inhibited, is measured. This "zone of inhibition" provides a qualitative measure of the compound's antimicrobial potency.[3]
Broth Microdilution Method (for MIC and MBC)
This quantitative assay determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that inhibits visible growth after overnight incubation. To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto fresh agar plates. The MBC is the lowest concentration that prevents the growth of the bacteria on the sub-culture.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The cells are seeded in a 96-well plate and treated with various concentrations of the test compound. After an incubation period, MTT solution is added, followed by a solubilizing agent (e.g., DMSO). The absorbance of the formazan product is measured spectrophotometrically, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated from a dose-response curve.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for assessing the biological activities of isoeugenol isomers.
Caption: Proposed mechanism of isoeugenol's anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
A Comparative Guide to Analytical Methods for Propenylguaiacol: Assessing Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is fundamental to ensuring product quality and safety. Propenylguaiacol, also known as isoeugenol, is a compound of interest in various fields, and selecting a robust analytical method is crucial for its reliable measurement. This guide provides an objective comparison of different analytical methods for the quantification of this compound and the closely related compound, Eugenol, with a focus on the critical validation parameters of linearity and analytical range. The information is supported by experimental data from various validated methods.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of the linearity and range for this compound and a common alternative, Eugenol, using various analytical techniques.
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) |
| This compound (Isoeugenol) | GC-MS/MS | Not explicitly defined, but linear | ≥ 0.99 | 0.005 mg/kg |
| This compound (Isoeugenol) | RP-HPLC-UV | 0 - 1.0 g/L | Not explicitly stated, but linear | 0.099 µg/mL[1][2] |
| Eugenol (Alternative) | RP-HPLC-UV | 6.0 - 125.0 µg/mL[3] | > 0.999 | Not specified |
| Eugenol (Alternative) | GC-FID | 10.0 - 220.0 µg/mL[3] | > 0.999 | Not specified |
| Eugenol (Alternative) | UV-Vis Spectroscopy | 5.0 - 80.0 µg/mL[4] | 0.999[4] | Not specified |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the experimental protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
This method is highly sensitive and selective, making it suitable for trace-level quantification in complex matrices.
-
Sample Preparation:
-
Homogenize the sample matrix.
-
Perform a solvent extraction using an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Concentrate the extract under a gentle stream of nitrogen.
-
The sample may require derivatization to improve volatility and thermal stability, although this is not always necessary for this compound.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890N GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A suitable capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5-ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Injector Temperature: 250 - 300°C.[5]
-
Oven Temperature Program: Start at 50°C (hold for 1-2 minutes), ramp at 10°C/min to 320°C (hold for 2 minutes).[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection for this compound and Eugenol
RP-HPLC is a versatile and widely used technique for the analysis of moderately polar compounds.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform dilutions as necessary to bring the concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters HPLC system or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., Lichrospher 100 RP-18, XTerra RP18).[1][2][6]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous solution of acetic acid or a buffer like potassium dihydrogen phosphate.[1][2][7]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[7]
-
Detection Wavelength: 270 nm for Isoeugenol[1][2] and around 280-282 nm for Eugenol.[3][6]
-
UV-Visible Spectrophotometry for Eugenol
This is a simpler and more accessible method, suitable for the quantification of Eugenol in less complex sample matrices.
-
Sample Preparation:
-
Prepare a standard stock solution of Eugenol in methanol (e.g., 100 µg/mL).
-
Create a series of standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 5-80 µg/mL).[4]
-
Prepare the sample by dissolving it in methanol and diluting it to fall within the calibration range.
-
-
Instrumentation and Analysis:
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Wavelength Scan: Scan the Eugenol standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 282 nm.[3][4]
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the sample from this curve.
-
Workflow for Assessing Linearity and Range
The following diagram illustrates the general workflow for the validation of an analytical method with respect to its linearity and range. This process is fundamental to ensuring that the method provides accurate and reliable results over a defined concentration interval.
Caption: Experimental workflow for determining the linearity and range of an analytical method.
References
- 1. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
A Comparative Analysis of the Bioactivity of Propenylguaiacol and Other Phenylpropanoids
This guide provides an objective comparison of the biological activities of propenylguaiacol (also known as isoeugenol) with other structurally related phenylpropanoids, such as eugenol (B1671780) and cinnamaldehyde. Phenylpropanoids are a class of natural compounds synthesized by plants from the amino acid phenylalanine and are recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Comparative Bioactivity: Quantitative Data
The biological activities of this compound and other phenylpropanoids have been evaluated across various in vitro models. The following tables summarize key quantitative data from comparative studies.
Antioxidant Activity
The antioxidant capacity is often measured by the ability of a compound to scavenge free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals.
| Compound | Assay | IC50 Value | Reference |
| This compound (Isoeugenol) | DPPH | - | Data not available in abstracts |
| Eugenol | DPPH | 0.1967 mg/mL | [4] |
| Eugenol | ABTS | 0.1492 mg/mL | [4] |
| Clove Essential Oil (High Eugenol Content) | DPPH | 0.3257 mg/mL | [4] |
| Clove Essential Oil (High Eugenol Content) | ABTS | 0.1595 mg/mL | [4] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential is frequently assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Compound | Assay | IC50 Value | Cell Line | Reference |
| 2'-hydroxycinnamaldehyde | NO Production Inhibition | 8 µM | RAW 264.7 | [1] |
| 2'-hydroxycinnamaldehyde | NF-κB Transcriptional Activity | 22 µM | RAW 264.7 | [1] |
| trans-Cinnamaldehyde | NO Production Inhibition | ~59.9% inhibition at 10 µg/mL | RAW 264.7 | [1] |
Note: While direct IC50 values for this compound were not found in the provided search results, related phenylpropanoids show significant activity.
Cytotoxic and Anticancer Activity
Cytotoxicity is a key indicator of potential anticancer activity and is commonly evaluated using the MTT assay, which measures cell viability. The CC50 (or IC50) value is the concentration that causes 50% cell death.
| Compound | Cell Line | Cancer Type | CC50 / IC50 Value | Reference |
| This compound (Isoeugenol) | Human Submandibular (HSG) | Oral Cancer | 0.0523 mM | [5][6][7] |
| Eugenol | Human Submandibular (HSG) | Oral Cancer | 0.395 mM | [5][6][7] |
| Eugenol | Human Melanoma (WM1205Lu) | Skin Cancer | Induces apoptosis and S-phase arrest | [4] |
| Eugenol | Human Colon Cancer (HT-29) | Colon Cancer | Induces apoptosis | [8] |
Note: A comparative study demonstrated that the cytotoxicity of isoeugenol (B1672232) was an order of magnitude higher than that of eugenol in HSG cells.[6] This was attributed to isoeugenol's higher induction of Reactive Oxygen Species (ROS) and depletion of glutathione (B108866) (GSH).[5][6]
Signaling Pathways
Phenylpropanoids exert their biological effects by modulating key cellular signaling pathways.
Phenylpropanoid Biosynthesis Pathway
Phenylpropanoids are synthesized from phenylalanine. This pathway generates a variety of compounds, including the building blocks for lignin, flavonoids, and the phenylpropenes eugenol and isoeugenol.[9][10][11][12]
Caption: Simplified overview of the phenylpropanoid biosynthetic pathway.
NF-κB Inflammatory Signaling Pathway
A primary mechanism for the anti-inflammatory activity of many phenylpropanoids is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][13] In response to stimuli like LPS, the IκB protein is degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS (producing NO) and cytokines (TNF-α, IL-6).
Caption: Phenylpropanoids can inhibit the NF-κB pathway, reducing inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15][16]
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and untreated controls.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Data Acquisition: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.[17]
-
Calculation: Cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Experimental Workflow: Griess Assay for Nitric Oxide (NO)
This assay quantifies NO production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant. It is a common method for screening anti-inflammatory compounds.[17][18]
Caption: Workflow for measuring anti-inflammatory activity via NO inhibition.
Protocol: Nitric Oxide (NO) Production Assay using Griess Reagent
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[18][19]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[18][19]
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL), for 24 hours.[19]
-
Supernatant Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.[18]
-
Griess Reaction: In a new 96-well plate, add the collected supernatant. Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each sample.[19]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow for the colorimetric reaction to develop.[19]
-
Data Acquisition: Measure the absorbance at approximately 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.[18]
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
References
- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity: phenylpropanoids' best kept secret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Eugenol: A Review [mdpi.com]
- 5. daneshyari.com [daneshyari.com]
- 6. A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemical investigation and screening of anti-cancer potential of Syzygium aromaticum L. bud (clove) essential oil nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INVESTIGATING THE ROLES OF PHENYLPROPANOID PATHWAY IN PLANT DEFENSE AGAINST PATHOGEN ATTACK [harvest.usask.ca]
- 12. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Establishing a Reference Standard for Propenylguaiacol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the establishment of a reference standard for Propenylguaiacol (also known as Isoeugenol). The selection of a robust and validated analytical method is paramount for accurate quantification, ensuring product quality, and meeting regulatory requirements. This document outlines key performance indicators of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific application.
Comparative Analysis of Analytical Methods
The accurate quantification of this compound is achievable through several analytical techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of common methods with their respective performance characteristics.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery (%) | Reference |
| GC-MS/MS | Fish Fillet | 1.2 µg/kg | 4.0 µg/kg | 76.4 - 99.9 | [1][2] |
| RP-HPLC-UV | Bioconversion Broth | 0.099 µg/mL | - | 96.4 - 104.0 | [3][4][5] |
| LC-Fluorometric | Perfumes, Colognes | 16 µg/mL (for cis-isomer) | - | - | [6] |
| HS-SPME-GC-MS | Aquaculture Products | <15 ng/g | - | 97 - 99 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method for establishing a reference standard.
Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is highly sensitive and selective, making it suitable for complex matrices.
Sample Preparation (Fish Fillet Matrix): [1][2]
-
Homogenize the fish tissue sample.
-
Perform an ultrasound-assisted extraction with hexane.
-
Clean up the extract using Solid Phase Extraction (SPE).
Instrumentation and Conditions: [1][7]
-
Instrument: Gas chromatograph coupled to a triple quadrupole tandem mass spectrometer (MS/MS).
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Initial temperature of 60°C (hold for 1 min), ramp to 200°C at 20°C/min.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Method 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
A widely accessible and robust method for the quantification of this compound.
Sample Preparation (Bioconversion Broth): [3][4][5]
-
Filter the bioconversion broth sample.
-
Add ethyl alcohol to the filtrate.
Instrumentation and Conditions: [3][4]
-
Instrument: HPLC system with a UV detector.
-
Column: Lichrospher 100 RP-18 (or equivalent).
-
Mobile Phase: Gradient elution with methanol (B129727) and acetic acid aqueous solution.
-
Detection Wavelength: 270 nm.
Establishing the Reference Standard: A Workflow
The establishment of a this compound reference standard involves several critical steps, from material acquisition to method validation and documentation. Certified Reference Materials (CRMs) of this compound are commercially available and serve as the primary standard for these analyses.[8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Vanillin, Eugenol and Isoeugenol by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ISOEUGENOL | 97-54-1 [chemicalbook.com]
- 9. Isoeugenol, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 10. Isoeugenol – CRM LABSTANDARD [crmlabstandard.com]
- 11. Isoeugenol, 98+%, mixture of cis/trans isomers | Fisher Scientific [fishersci.ca]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Propenylguaethol
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as propenylguaethol, is a critical component of this responsibility. Adherence to established protocols not only prevents potential environmental contamination but also ensures the well-being of all laboratory personnel. This guide provides essential, step-by-step information for the safe and compliant disposal of propenylguaethol.
Immediate Safety and Handling Precautions
Propenylguaethol is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves and eye or face protection.[1][2][3][5]
Summary of Hazard and Disposal Information
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for propenylguaethol.
| Hazard Classification | Disposal Recommendation |
| Skin Irritation (Category 2)[1][4] | Do not dispose of with household garbage.[1] |
| Serious Eye Irritation (Category 2A)[1][4] | Do not allow product to reach sewage system.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][4] | Dispose of contents/container in accordance with local, regional, national, and international regulations.[1][2] |
| Offer surplus and non-recyclable solutions to a licensed disposal company.[3] | |
| Contact a licensed professional waste disposal service to dispose of this material.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of propenylguaethol waste:
-
Waste Collection:
-
Collect waste propenylguaethol, including any contaminated materials, in a designated and clearly labeled waste container.[2] The container should be made of a compatible material and have a tightly fitting cap.
-
For spills, sweep up the solid material and place it in the labeled container for chemical waste.[2] Avoid creating dust.[3]
-
-
Storage:
-
Engage a Licensed Waste Disposal Service:
-
It is crucial to contact a licensed professional waste disposal company to handle the final disposal of propenylguaethol.[3] These companies are equipped to manage chemical waste in compliance with all relevant regulations.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for propenylguaethol to ensure they have all the necessary information for safe handling and disposal.
-
-
Documentation:
-
Maintain detailed records of the waste disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste removed. This documentation is essential for regulatory compliance.
-
Propenylguaethol Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of propenylguaethol.
Caption: Logical workflow for the proper disposal of propenylguaethol.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of propenylguaethol, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Propenylguaiacol
Essential Safety and Handling Guide for Propenylguaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1] It may also be harmful if swallowed.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Wear gloves at all times when handling this compound.[1] Nitrile or PVC gloves are recommended for protection against phenols and aromatic ethers.[3] For prolonged contact or handling larger quantities, consider thicker, reusable gloves. Always inspect gloves for integrity before use and replace immediately if contaminated or damaged. |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Eye protection is mandatory to prevent serious eye irritation.[1] Standard prescription glasses are not a substitute for safety glasses. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended if ventilation is inadequate or when handling large quantities. | This compound can cause respiratory irritation. If the material is a dust, a dust mask (e.g., N95) should be used. Ensure proper fit and training before using a respirator. |
| Body | Laboratory coat | A standard lab coat should be worn to protect against skin contact. Ensure the lab coat is clean and in good condition. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of exposure and ensures operational consistency.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Confirm that all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.
-
-
Handling:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the solid form, take care to avoid generating dust.[1]
-
If heating this compound, be aware of potential vapor generation and ensure adequate ventilation.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate solvent and then wash with soap and water.
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[1] |
For exposures to phenols, it is recommended to have polyethylene (B3416737) glycol 300 (PEG 300) available to swab the affected skin after initial water irrigation.[4][5]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization:
-
This compound is a non-halogenated organic compound. Waste containing this chemical should be classified as hazardous waste.
-
-
Containerization:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical. A glass or appropriate plastic container is suitable.[3]
-
-
Disposal Procedure:
-
Dispose of the waste in accordance with all local, state, and federal regulations.[1][3]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
-
For spills, absorb the material with an inert absorbent and place it in the hazardous waste container.[1]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
